molecular formula C13H14BNO5S B1438471 (4-Methoxy-3-(N-phenylsulfamoyl)phenyl)boronic acid CAS No. 874219-51-9

(4-Methoxy-3-(N-phenylsulfamoyl)phenyl)boronic acid

Cat. No.: B1438471
CAS No.: 874219-51-9
M. Wt: 307.1 g/mol
InChI Key: YQMQXKQYWXSURM-UHFFFAOYSA-N
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Description

(4-Methoxy-3-(N-phenylsulfamoyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C13H14BNO5S and its molecular weight is 307.1 g/mol. The purity is usually 95%.
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Properties

CAS No.

874219-51-9

Molecular Formula

C13H14BNO5S

Molecular Weight

307.1 g/mol

IUPAC Name

[4-methoxy-3-(phenylsulfamoyl)phenyl]boronic acid

InChI

InChI=1S/C13H14BNO5S/c1-20-12-8-7-10(14(16)17)9-13(12)21(18,19)15-11-5-3-2-4-6-11/h2-9,15-17H,1H3

InChI Key

YQMQXKQYWXSURM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC=CC=C2)(O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-Methoxy-3-(N-phenylsulfamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methoxy-3-(N-phenylsulfamoyl)phenyl)boronic acid is a bespoke chemical entity of significant interest in contemporary drug discovery and development. Its unique structural architecture, featuring a boronic acid moiety, a methoxy group, and an N-phenylsulfamoyl substituent, renders it a versatile building block for the synthesis of complex organic molecules. The boronic acid functional group is a cornerstone of Suzuki-Miyaura cross-coupling reactions, a Nobel prize-winning methodology for the formation of carbon-carbon bonds. This makes the title compound a valuable precursor for the generation of biaryl structures, which are prevalent in a multitude of pharmacologically active compounds. The strategic placement of the methoxy and N-phenylsulfamoyl groups allows for fine-tuning of steric and electronic properties, as well as providing additional vectors for molecular interactions within a biological target. This guide provides a comprehensive overview of a reliable and adaptable synthetic pathway to this compound, grounded in established chemical principles and supported by detailed experimental protocols.

Retrosynthetic Analysis and Strategy

The synthesis of this compound can be logically approached through a two-stage retrosynthetic disconnection. The primary disconnection is at the carbon-boron bond, suggesting a late-stage introduction of the boronic acid group. This is a common and effective strategy, as boronic acids can be sensitive to various reaction conditions. The precursor to the boronic acid would be an appropriately substituted aryl halide, in this case, a brominated derivative. The second disconnection is at the sulfonamide nitrogen-sulfur bond, which points to a standard sulfonamide formation reaction between a sulfonyl chloride and an amine.

This retrosynthetic analysis leads to a forward synthesis commencing with the formation of the sulfonamide, followed by the introduction of the boronic acid functionality. This approach is advantageous as it utilizes readily available starting materials and employs robust and well-documented chemical transformations.

Synthesis Pathway Overview

The proposed synthesis is a two-step process, commencing with the formation of an N-aryl sulfonamide from a commercially available substituted aniline, followed by a halogen-metal exchange and subsequent borylation to yield the final product.

Synthesis_Pathway A 2-Bromo-4-methoxyaniline C N-(2-Bromo-4-methoxyphenyl)benzenesulfonamide A->C Pyridine, DCM B Benzenesulfonyl chloride B->C F This compound C->F 1. n-BuLi, THF, -78 °C 2. B(O-iPr)3 3. H3O+ D Triisopropyl borate D->F E n-Butyllithium E->F

Caption: Overall synthetic scheme for this compound.

Part 1: Synthesis of N-(2-Bromo-4-methoxyphenyl)benzenesulfonamide

The initial step involves the formation of the sulfonamide linkage. This is a classic nucleophilic substitution reaction where the amino group of 2-bromo-4-methoxyaniline attacks the electrophilic sulfur atom of benzenesulfonyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the hydrochloric acid byproduct.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
2-Bromo-4-methoxyaniline202.0510.02.02 g
Benzenesulfonyl chloride176.6211.01.94 g (1.44 mL)
Pyridine79.1020.01.58 g (1.62 mL)
Dichloromethane (DCM)--50 mL
1 M Hydrochloric acid (HCl)--2 x 25 mL
Saturated sodium bicarbonate--25 mL
Brine--25 mL
Anhydrous magnesium sulfate--As needed

Procedure:

  • To a stirred solution of 2-bromo-4-methoxyaniline (2.02 g, 10.0 mmol) in dichloromethane (50 mL) at 0 °C (ice bath), add pyridine (1.62 mL, 20.0 mmol).

  • Slowly add benzenesulfonyl chloride (1.44 mL, 11.0 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane (50 mL) and wash sequentially with 1 M HCl (2 x 25 mL), saturated sodium bicarbonate solution (25 mL), and brine (25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford N-(2-bromo-4-methoxyphenyl)benzenesulfonamide as a solid.

Rationale and Scientific Insights

The choice of pyridine as a base is crucial; it is sufficiently basic to scavenge the generated HCl without promoting unwanted side reactions. Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to dissolve both reactants. The aqueous workup is designed to remove the pyridinium hydrochloride salt and any unreacted starting materials or byproducts. The acidic wash removes pyridine, while the basic wash removes any remaining benzenesulfonyl chloride and benzenesulfonic acid.

Part 2: Synthesis of this compound

This final step involves the conversion of the aryl bromide to the corresponding boronic acid. This is achieved through a lithium-halogen exchange reaction using an organolithium reagent, typically n-butyllithium, at low temperature to form an aryllithium intermediate. This highly reactive species is then quenched with a borate ester, such as triisopropyl borate, to form a boronate ester. Subsequent acidic hydrolysis yields the desired boronic acid. This method is particularly effective for the synthesis of arylboronic acids bearing electron-withdrawing groups.[1]

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
N-(2-Bromo-4-methoxyphenyl)benzenesulfonamide342.225.01.71 g
Anhydrous Tetrahydrofuran (THF)--50 mL
n-Butyllithium (2.5 M in hexanes)64.065.52.2 mL
Triisopropyl borate188.087.51.41 g (1.69 mL)
2 M Hydrochloric acid (HCl)--As needed
Diethyl ether--As needed
Hexanes--As needed

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve N-(2-bromo-4-methoxyphenyl)benzenesulfonamide (1.71 g, 5.0 mmol) in anhydrous tetrahydrofuran (50 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.2 mL of a 2.5 M solution in hexanes, 5.5 mmol) dropwise via syringe, maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • To the aryllithium species, add triisopropyl borate (1.69 mL, 7.5 mmol) dropwise, again ensuring the temperature remains below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of 2 M HCl at 0 °C until the aqueous layer is acidic (pH ~1-2).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude boronic acid may be purified by recrystallization or by slurrying in a non-polar solvent like hexanes to remove impurities.[2]

Mechanistic Insights and Rationale

Mechanism cluster_0 Lithium-Halogen Exchange cluster_1 Borylation cluster_2 Hydrolysis A Ar-Br C Ar-Li A->C + n-BuLi B n-BuLi D n-BuBr E Ar-Li G [Ar-B(O-iPr)3]- Li+ E->G + B(O-iPr)3 F B(O-iPr)3 H [Ar-B(O-iPr)3]- Li+ J Ar-B(OH)2 H->J + H3O+ I H3O+ K 3 i-PrOH + Li+

Caption: Simplified mechanism for the formation of the aryl boronic acid.

The lithium-halogen exchange is a powerful transformation that proceeds rapidly at low temperatures. The use of -78 °C is critical to prevent side reactions, such as the decomposition of the organolithium intermediate. Triisopropyl borate is a commonly used electrophile for this reaction due to its good reactivity and the ease of hydrolysis of the resulting boronate ester. The acidic workup is essential not only to hydrolyze the boronate ester but also to neutralize any remaining organolithium species.

Purification and Characterization

The purification of arylboronic acids can be challenging due to their propensity to form trimeric anhydrides (boroxines) upon dehydration and their amphiphilic nature.[3] Recrystallization from a mixture of an organic solvent and water is a common method.[3] Alternatively, a purification procedure involving the formation of a salt by treatment with a base, followed by extraction and re-acidification can be employed.[4]

The final product should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point: As an indicator of purity.

Safety Considerations

  • n-Butyllithium: is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. Appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves, is mandatory.

  • Benzenesulfonyl chloride: is corrosive and a lachrymator. Handle in a well-ventilated fume hood.

  • Dichloromethane and Tetrahydrofuran: are volatile and flammable organic solvents. All operations should be conducted in a fume hood away from ignition sources.

Conclusion

The synthetic pathway detailed in this guide provides a robust and reliable method for the preparation of this compound. The two-step sequence, involving a standard sulfonamide formation followed by a lithium-halogen exchange and borylation, utilizes well-established and high-yielding reactions. This in-depth guide, with its detailed protocols and scientific rationale, is intended to empower researchers in the fields of medicinal chemistry and organic synthesis to access this valuable building block for their discovery programs.

References

An In-depth Technical Guide to the Characterization of (4-Methoxy-3-(N-phenylsulfamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Methoxy-3-(N-phenylsulfamoyl)phenyl)boronic acid is a specialized organic compound with significant potential in medicinal chemistry and drug discovery. Its unique structure, featuring a methoxy group, an N-phenylsulfamoyl moiety, and a boronic acid functional group, makes it a valuable building block in the synthesis of complex bioactive molecules. The methoxy and sulfamoyl groups, in particular, enhance its reactivity and selectivity in various chemical transformations. This guide provides a comprehensive overview of the essential analytical techniques and methodologies for the thorough characterization of this compound, ensuring its quality, purity, and suitability for research and development applications.

The boronic acid functional group is of particular interest due to its versatile reactivity, stability, and relatively low toxicity.[1] Boronic acids are key intermediates in Suzuki-Miyaura cross-coupling reactions, a powerful tool for creating carbon-carbon bonds in the synthesis of novel therapeutic agents.[2] Furthermore, the N-phenylsulfamoyl substituent can influence the compound's electronic properties and biological activity, making a detailed characterization crucial for understanding its behavior in both chemical reactions and biological systems.

This technical guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols for the comprehensive analysis of this compound.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/InformationRationale and Key Considerations
Molecular Formula C₁₃H₁₄BNO₅SBased on the chemical structure.
Molecular Weight 307.13 g/mol Calculated from the molecular formula.
Appearance White to off-white solidPhenylboronic acids are typically crystalline solids.[3]
Melting Point Expected to be a relatively high melting solidThe presence of hydrogen bonding (boronic acid, N-H of sulfonamide) and aromatic stacking will contribute to a stable crystal lattice.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Limited solubility in nonpolar solvents and water at neutral pH.The boronic acid moiety can form hydrogen bonds with protic solvents. Solubility in aqueous solutions is expected to increase with pH due to the formation of the boronate anion. Phenylboronic acid itself has limited water solubility.[4][5]
pKa Estimated to be in the range of 8-9The pKa of the boronic acid is influenced by the electronic effects of the substituents on the phenyl ring. Electron-withdrawing groups generally lower the pKa.

Structural Elucidation and Purity Assessment: A Multi-technique Approach

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹¹B NMR experiments are crucial.

¹H NMR provides information about the number, connectivity, and chemical environment of protons in the molecule.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for boronic acids as it can help to break up oligomeric anhydrides (boroxines) that may form.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-64 scans for a good signal-to-noise ratio.

    • Relaxation Delay: 1-5 seconds.

    • Temperature: 298 K.

Expected ¹H NMR Spectral Features (in DMSO-d₆):

  • Aromatic Protons: Several signals in the aromatic region (δ 7.0-8.0 ppm), exhibiting coupling patterns (doublets, doublet of doublets) consistent with a 1,2,4-trisubstituted benzene ring.

  • Methoxy Protons: A singlet around δ 3.8-4.0 ppm, integrating to three protons.

  • Sulfonamide N-H Proton: A broad singlet, the chemical shift of which can be concentration and temperature-dependent, likely in the δ 9-11 ppm region.

  • Boronic Acid Protons: A broad singlet corresponding to the B(OH)₂ protons, often in the δ 8.0-8.5 ppm region. This signal can exchange with residual water in the solvent.

  • Phenyl Group Protons (on N-phenylsulfamoyl): Signals in the aromatic region corresponding to the protons of the phenyl group attached to the sulfonamide nitrogen.

¹³C NMR provides information about the carbon skeleton of the molecule.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR, though a more concentrated sample (20-50 mg) may be required for a good signal-to-noise ratio in a reasonable time.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Sequence: Proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Number of Scans: 512-2048 scans.

    • Relaxation Delay: 2 seconds.

Expected ¹³C NMR Spectral Features (in DMSO-d₆):

  • Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm). The carbon attached to the boron atom may be broad or unobserved due to quadrupolar relaxation.

  • Methoxy Carbon: A signal around δ 55-60 ppm.

  • Phenyl Group Carbons (on N-phenylsulfamoyl): Signals corresponding to the carbons of the phenyl group.

¹¹B NMR is a highly informative technique for studying boronic acids as it directly probes the boron nucleus.

Experimental Protocol:

  • Sample Preparation: Dissolve ~10-20 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent in a quartz NMR tube to avoid background signals from borosilicate glass.

  • Instrument: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • Parameters:

    • Pulse Sequence: Standard single-pulse experiment without proton decoupling.

    • Reference: BF₃·OEt₂ as an external standard (δ 0.0 ppm).

    • Number of Scans: 1024 or more scans may be needed due to the lower sensitivity and quadrupolar nature of the ¹¹B nucleus.

Expected ¹¹B NMR Spectral Features:

  • A broad signal in the range of δ 28-33 ppm is characteristic of a trigonal planar (sp²-hybridized) boronic acid. The chemical shift can be influenced by the electronic nature of the substituents on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition and structure through fragmentation analysis.

Experimental Protocol:

  • Technique: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule.

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

  • Mode: Both positive and negative ion modes should be explored. Negative ion mode is often effective for boronic acids, detecting the [M-H]⁻ ion.

Expected Mass Spectral Data:

  • Molecular Ion: An accurate mass measurement of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) that corresponds to the calculated exact mass of C₁₃H₁₄BNO₅S.

  • Isotopic Pattern: The presence of boron (¹⁰B and ¹¹B) and sulfur (³²S, ³³S, ³⁴S) will result in a characteristic isotopic pattern for the molecular ion peak.

  • Fragmentation: Tandem MS (MS/MS) experiments can be performed on the molecular ion to induce fragmentation, providing structural information. Common fragmentation pathways may include loss of water, loss of the boronic acid group, and cleavage of the sulfonamide bond.

A common challenge in the mass spectrometry of boronic acids is their tendency to form cyclic anhydrides (boroxines) through dehydration, especially at elevated temperatures.[6] This can lead to the observation of ions corresponding to the trimer in the mass spectrum.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the compound and for quantifying it in mixtures.

Experimental Protocol:

  • Instrument: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[7]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 270 nm).[7] A photodiode array (PDA) detector can be used to obtain the UV spectrum of the peak, which can aid in peak identification.

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent.

Expected Results:

  • A single major peak in the chromatogram, indicating the purity of the compound. The retention time will depend on the specific HPLC conditions.

  • Purity can be calculated based on the peak area percentage of the main peak relative to the total area of all peaks.

Workflow for Comprehensive Characterization

A logical workflow ensures that all necessary data is collected efficiently and accurately.

characterization_workflow cluster_synthesis Synthesis & Isolation cluster_characterization Analytical Characterization cluster_data Data Analysis & Reporting synthesis Synthesis of this compound nmr NMR Spectroscopy (¹H, ¹³C, ¹¹B) synthesis->nmr Structure ms Mass Spectrometry (HRMS, MS/MS) synthesis->ms Molecular Weight hplc HPLC (Purity & Quantification) synthesis->hplc Purity structure Structural Confirmation nmr->structure ms->structure purity Purity Assessment hplc->purity report Certificate of Analysis structure->report purity->report

Figure 1. A streamlined workflow for the characterization of the target compound.

Illustrative Data from Analogous Compounds

As specific data for the title compound is not publicly available, the following table presents typical data ranges and observations for structurally related phenylboronic acids to provide a practical reference for what to expect during analysis.

Table 2: Representative Analytical Data for Substituted Phenylboronic Acids

Analytical TechniqueCompoundKey Observations and DataSource
¹H NMR 2-amino-N-(4-methoxyphenyl)benzenesulfonamideAromatic protons in the range of 6.5-7.5 ppm, NH proton at 10.21 ppm (in DMSO-d₆).[6]
¹³C NMR 2-amino-N-(p-tolyl)benzenesulfonamideAromatic carbons observed between 115-147 ppm.[6]
¹¹B NMR Phenylboronic acidBroad signal around 28-33 ppm.N/A
Mass Spectrometry (ESI-) Carboxyphenyl boronic acid[M-H]⁻ ion observed at m/z 164.9.
HPLC Aromatic boronic acidsGood separation on a C18 column with a water/acetonitrile gradient.[7]

Conclusion

The comprehensive characterization of this compound is paramount for its successful application in research and drug development. A multi-technique approach, combining NMR spectroscopy for structural elucidation, mass spectrometry for molecular weight confirmation, and HPLC for purity assessment, provides a robust and reliable analytical workflow. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently verify the identity and quality of this important chemical entity, paving the way for its use in the synthesis of next-generation therapeutics.

References

(4-Methoxy-3-(N-phenylsulfamoyl)phenyl)boronic acid physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of (4-Methoxy-3-(N-phenylsulfamoyl)phenyl)boronic acid

Introduction

This compound is a specialized arylboronic acid derivative of significant interest to researchers in medicinal chemistry and materials science. Its unique trifunctional substitution pattern—a methoxy group, an N-phenylsulfamoyl moiety, and a boronic acid functional group—suggests its potential as a versatile building block in Suzuki-Miyaura cross-coupling reactions and as a scaffold for the development of novel therapeutic agents and functional materials. The boronic acid group, in particular, offers a gateway to diverse chemical transformations and interactions.

This guide provides a comprehensive overview of the anticipated physical properties of this compound. In the absence of a complete experimental dataset for this specific molecule, this document leverages established analytical principles and data from structurally similar compounds to provide a robust predictive framework for its characterization. The methodologies detailed herein are grounded in established laboratory practices and are designed to ensure scientific rigor and reproducibility.

Molecular Structure and Chemical Identifiers

A precise understanding of the molecule's structure is the foundation for predicting its physical and chemical behavior.

Figure 1: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound
Molecular Formula C₁₃H₁₄BNO₅S
Molecular Weight 323.13 g/mol
SMILES COC1=C(C=C(C=C1)B(O)O)S(=O)(=O)NC2=CC=CC=C2
InChI InChI=1S/C13H14BNO5S/c1-19-12-6-5-9(14(15)16)7-11(12)21(17,18)13-8-3-2-4-10(8)13/h2-8,13,15-16H,1H3
InChIKey YZGHXGNACFJSON-UHFFFAOYSA-N

Predicted Physical Properties

Table 2: Predicted Physical Properties

PropertyPredicted Value/RangeBasis for Prediction & Expert Insights
Physical Form White to off-white crystalline powderArylboronic acids are typically crystalline solids at room temperature. The presence of polar functional groups capable of hydrogen bonding (B(OH)₂, N-H, SO₂) will favor a well-ordered crystalline lattice.
Melting Point 260-285 °CBased on the melting point of the morpholino analog (270-276 °C)[1]. The substitution of a phenyl group for the morpholino group may slightly alter crystal packing and intermolecular forces, but a similar high melting point is expected due to the rigid, polar nature of the molecule.
Solubility Soluble in DMSO, DMF, and methanol; sparingly soluble in water and non-polar organic solvents.The solubility of 4-methoxyphenylboronic acid in DMSO and methanol provides a baseline[2]. The large, polar N-phenylsulfamoyl group will enhance solubility in polar aprotic solvents like DMSO and DMF. Water solubility is expected to be low due to the hydrophobicity of the two phenyl rings, despite the presence of hydrogen bonding groups.
Density ~1.4 g/cm³Based on the density of the morpholino analog (1.44 g/cm³)[1]. The densities of the two analogs are expected to be very similar.
pKa ~8.5 - 9.5The pKa of the boronic acid is influenced by the electronic nature of the substituents on the aryl ring. The electron-withdrawing sulfamoyl group is expected to lower the pKa relative to unsubstituted phenylboronic acid, making it slightly more acidic.

The Boroxine Equilibrium: A Critical Consideration

A crucial aspect of boronic acid chemistry is their propensity to undergo dehydration to form a cyclic trimeric anhydride known as a boroxine.[3] This equilibrium is dynamic and influenced by factors such as solvent, temperature, and the presence of water.

boroxine_equilibrium cluster_monomer Boronic Acid Monomer cluster_trimer Boroxine Trimer monomer 3 x Ar-B(OH)₂ trimer (ArBO)₃ monomer->trimer - 3 H₂O trimer->monomer + 3 H₂O water + 3 H₂O

Figure 2: Equilibrium between the boronic acid monomer and its boroxine trimer.

Expert Insight: The presence of boroxine can significantly impact experimental results. It may present as an impurity in analytical characterization (e.g., in NMR or mass spectra) and can affect reactivity in synthetic applications. It is standard practice to either use freshly prepared boronic acids or to ensure reaction conditions (e.g., presence of water) favor the monomeric form.[4]

Methodologies for Physicochemical Characterization

The following section details the essential experimental protocols for the comprehensive characterization of this compound.

Spectroscopic Analysis

NMR is the cornerstone for structural elucidation. A combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a complete picture of the molecular framework.

Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is an excellent solvent for this class of compounds and its residual solvent peak does not typically interfere with key signals.

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum. Key expected signals include:

    • Aromatic protons on the substituted phenyl ring (3H).

    • Aromatic protons on the N-phenyl ring (5H).

    • A singlet for the methoxy protons (~3.8 ppm).

    • A broad singlet for the N-H proton.

    • A broad singlet for the B(OH)₂ protons, which is exchangeable with D₂O.

  • ¹³C NMR Acquisition: Acquire a carbon NMR spectrum. Expect signals for all 13 unique carbon atoms. The carbon attached to the boron atom will have a characteristic chemical shift.

  • ¹¹B NMR Acquisition: Acquire a boron-11 NMR spectrum. A broad singlet in the range of 20-30 ppm is expected for the trigonal planar boronic acid. The presence of a sharper signal around 5-10 ppm could indicate the formation of a tetrahedral boronate species.

  • Data Processing: Process the spectra using appropriate software. Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Mass spectrometry is critical for confirming the molecular weight and providing information about the compound's fragmentation pattern. Electrospray ionization (ESI) is a suitable technique for this polar molecule.[5]

Protocol: LC/MS Analysis

  • Sample Preparation: Prepare a dilute solution (10-100 µg/mL) of the compound in a mixture of methanol and water.

  • Chromatography: Inject the sample onto a reverse-phase C18 column. Use a gradient elution with mobile phases of water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid).

  • Ionization: Analyze the eluent using an ESI source in both positive and negative ion modes.

  • Mass Analysis: In positive ion mode, expect to observe the [M+H]⁺ ion. In negative ion mode, the [M-H]⁻ ion is expected. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm.

  • Tandem MS (MS/MS): Perform fragmentation analysis on the parent ion to aid in structural confirmation. Key expected fragmentations include the loss of water, and cleavage of the sulfonamide bond.

IR spectroscopy is used to identify the key functional groups present in the molecule.

Protocol: ATR-IR Analysis

  • Sample Preparation: Place a small amount of the crystalline powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands:

    • ~3300-3200 cm⁻¹ (broad): O-H stretch of the B(OH)₂ group.

    • ~3250 cm⁻¹: N-H stretch of the sulfonamide.

    • ~1600, 1500, 1450 cm⁻¹: C=C stretching of the aromatic rings.

    • ~1350-1320 cm⁻¹ and ~1160-1140 cm⁻¹: Asymmetric and symmetric S=O stretching of the sulfonamide group, respectively.

    • ~1250 cm⁻¹: C-O stretching of the methoxy group.

    • ~1350 cm⁻¹ (broad): B-O stretching.

Thermal Analysis

Thermal analysis provides information on melting point, decomposition, and thermal stability.

Protocol: DSC and TGA Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.

  • Differential Scanning Calorimetry (DSC): Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min). The onset of the endothermic peak will correspond to the melting point.

  • Thermogravimetric Analysis (TGA): Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min). Monitor the mass loss as a function of temperature. This can reveal dehydration events (boroxine formation) and the onset of thermal decomposition.

Chromatographic Purity Assessment

Chromatographic methods are essential for determining the purity of the compound.

TLC is a rapid and effective method for monitoring reaction progress and assessing purity. A specific staining method can be used for the selective visualization of boronic acids.[6][7]

Protocol: TLC with Curcumin Staining

  • Plate Spotting: Dissolve the sample in a suitable solvent (e.g., methanol) and spot it onto a silica gel TLC plate.

  • Elution: Develop the plate using an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexanes).

  • Visualization: After development, dry the plate and dip it into a solution of curcumin. Boronic acids will appear as distinct red spots due to the formation of a boron-curcumin complex.

HPLC provides a quantitative measure of purity. A post-column reaction can be employed for highly selective detection of boronic acids in complex mixtures.[8][9]

Protocol: HPLC with Post-Column Derivatization

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution with water and acetonitrile (both containing 0.1% trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the analyte absorbs (e.g., 254 nm).

  • Post-Column Reaction (for selective detection):

    • After the analytical column, mix the eluent with a solution of alizarin in a suitable buffer.

    • Pass the mixture through a reaction coil at an elevated temperature (e.g., 50 °C) to facilitate the formation of a fluorescent boronate-alizarin complex.

    • Detection: Monitor the fluorescence at an appropriate excitation and emission wavelength. This provides high selectivity for the boronic acid-containing analyte.

hplc_workflow cluster_hplc HPLC System cluster_pcr Post-Column Reaction Injector Injector Pump Pump (Mobile Phase) Injector->Pump Column C18 Column Pump->Column UV_Detector UV Detector Column->UV_Detector Mixing_Tee Mixing Tee Column->Mixing_Tee Data_System Data System UV_Detector->Data_System Reagent_Pump Reagent Pump (Alizarin) Reagent_Pump->Mixing_Tee Reaction_Coil Reaction Coil (50 °C) Mixing_Tee->Reaction_Coil Fluorescence_Detector Fluorescence Detector Reaction_Coil->Fluorescence_Detector Fluorescence_Detector->Data_System

References

Spectroscopic Characterization of (4-Methoxy-3-(N-phenylsulfamoyl)phenyl)boronic acid: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for the novel compound, (4-Methoxy-3-(N-phenylsulfamoyl)phenyl)boronic acid. In the absence of direct experimental spectra in publicly available literature, this document serves as a predictive guide for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and drawing comparisons with structurally analogous compounds, we present a robust framework for the characterization of this molecule. This guide is designed to not only predict the spectral features but also to provide the rationale behind these predictions and to outline the experimental methodologies for acquiring and validating this data.

Molecular Structure and Its Influence on Spectroscopic Signatures

The structure of this compound combines several key functional groups that will dictate its spectroscopic behavior: a 1,2,4-trisubstituted benzene ring, a methoxy group, an N-phenylsulfamoyl group, and a boronic acid moiety. Each of these components will give rise to characteristic signals in NMR, specific absorption bands in IR, and predictable fragmentation patterns in MS. Understanding the interplay of these groups is crucial for accurate spectral interpretation.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The following predictions are for spectra recorded in a common NMR solvent such as DMSO-d₆, which is capable of dissolving the polar compound and exchanging with the acidic protons of the boronic acid and sulfonamide groups.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the various proton environments.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
Aromatic H (on boronic acid ring)7.0 - 8.5d, dd, dortho: 7-9 Hz, meta: 2-3 HzThe three protons on the trisubstituted ring will exhibit distinct signals due to their different electronic environments. The proton ortho to the boronic acid and meta to the sulfamoyl group is expected at the lowest field.
Phenyl H (on sulfamoyl group)7.0 - 7.5mThe five protons of the N-phenyl group will likely appear as a complex multiplet.
-OCH₃3.8 - 4.0sThe methoxy group protons will appear as a sharp singlet.
-SO₂NH-9.0 - 11.0s (broad)The sulfonamide proton is acidic and its chemical shift can be concentration and temperature dependent. It will likely appear as a broad singlet.
-B(OH)₂8.0 - 9.0s (broad)The boronic acid protons are also acidic and will exchange with residual water in the solvent, leading to a broad singlet.

Experimental Protocol for ¹H NMR Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width: 0-12 ppm.

  • Processing: Apply a line broadening factor of 0.3 Hz and perform Fourier transformation, phase correction, and baseline correction.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-B (ipso-carbon)125 - 135The carbon attached to the boron atom is often difficult to observe due to quadrupolar relaxation of the boron nucleus. Its chemical shift is influenced by the boronic acid group.
Aromatic C (boronic acid ring)110 - 160The six carbons of the trisubstituted ring will have distinct chemical shifts. The carbon bearing the methoxy group will be the most deshielded.
Aromatic C (N-phenyl group)120 - 140The carbons of the N-phenyl ring will show signals in the typical aromatic region.
-OCH₃55 - 60The methoxy carbon will have a characteristic chemical shift.

Experimental Protocol for ¹³C NMR Acquisition:

  • Sample Preparation: Use the same sample as for ¹H NMR.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).

    • Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: 0-200 ppm.

  • Processing: Apply a line broadening factor of 1-2 Hz and perform Fourier transformation, phase correction, and baseline correction.

G cluster_0 NMR Workflow SamplePrep Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) H1_Acquisition ¹H NMR Acquisition (400 MHz, zg30) SamplePrep->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition (400 MHz, zgpg30) SamplePrep->C13_Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) H1_Acquisition->Processing C13_Acquisition->Processing Interpretation Spectral Interpretation Processing->Interpretation

Figure 2. General workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands for its various moieties.

Table 3: Predicted IR Absorption Frequencies

Functional GroupPredicted Frequency (cm⁻¹)IntensityVibrationRationale
O-H (Boronic Acid)3200 - 3600Broad, StrongStretchingThe broadness is due to hydrogen bonding.[1][2]
N-H (Sulfonamide)3200 - 3300MediumStretchingThe position is characteristic of secondary sulfonamides.[3]
C-H (Aromatic)3000 - 3100MediumStretchingTypical for C-H bonds on a benzene ring.
C-H (Aliphatic, -OCH₃)2850 - 2960MediumStretchingCharacteristic of the methyl group.
C=C (Aromatic)1450 - 1600Medium to StrongStretchingMultiple bands are expected due to the two aromatic rings.
S=O (Sulfonamide)1320 - 1350 (asym) 1150 - 1170 (sym)StrongStretchingThese two strong bands are characteristic of the sulfonyl group.[3]
B-O (Boronic Acid)1310 - 1350StrongStretchingThis is a key diagnostic peak for boronic acids.[1][2]
C-O (Methoxy)1230 - 1270StrongAsymmetric StretchingA strong band is expected for the aryl ether linkage.

Experimental Protocol for IR Acquisition (ATR):

  • Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Spectral Range: 4000 - 400 cm⁻¹.

  • Processing: Perform a background scan before the sample scan. The resulting spectrum is typically presented in terms of transmittance or absorbance.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Expected Molecular Ion

The exact mass of this compound (C₁₃H₁₄BNO₆S) can be calculated to aid in the identification of the molecular ion peak in high-resolution mass spectrometry (HRMS).

  • Monoisotopic Mass: 339.0587 Da

In a low-resolution mass spectrometer, the nominal mass would be observed at m/z = 339.

Predicted Fragmentation Pattern

Electron ionization (EI) or electrospray ionization (ESI) can be used. ESI is generally a softer ionization technique and is more likely to yield the molecular ion. Fragmentation patterns in mass spectrometry are complex, but some general pathways can be predicted for this molecule.

G M [M+H]⁺ m/z = 340 F1 Loss of H₂O [M+H - H₂O]⁺ M->F1 F2 Loss of B(OH)₃ [M+H - B(OH)₃]⁺ M->F2 F3 Loss of SO₂ [M+H - SO₂]⁺ M->F3 F4 Cleavage of N-S bond M->F4 F5 Loss of C₆H₅NH F4->F5

Figure 3. Predicted major fragmentation pathways in ESI-MS.

Key Predicted Fragments:

  • Loss of H₂O: Boronic acids can readily lose water.

  • Loss of B(OH)₃: Fragmentation involving the loss of the entire boronic acid group is possible.

  • Cleavage of the N-S bond: This would lead to fragments corresponding to the phenylamine and the substituted phenylsulfonyl moieties.

  • Loss of SO₂: Desulfonylation can occur under energetic conditions.

Experimental Protocol for ESI-MS Acquisition:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid to promote protonation.

  • Instrument: An electrospray ionization mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Acquisition Parameters:

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Flow and Temperature: Optimized for the specific instrument.

    • Mass Range: m/z 50-500.

  • Tandem MS (MS/MS): To confirm the structure, the molecular ion peak can be selected and fragmented to observe the daughter ions, which can then be compared to the predicted fragmentation pattern.

Conclusion: A Path Forward for Characterization

This guide provides a detailed predictive framework for the spectroscopic characterization of this compound. While awaiting experimental verification, these predicted data, grounded in the principles of spectroscopy and comparison with related structures, offer a valuable resource for researchers. The outlined experimental protocols provide a clear path for the acquisition and interpretation of the actual spectroscopic data. The convergence of the predicted and experimental data will provide a high degree of confidence in the structural assignment of this compound, facilitating its use in drug discovery and materials science applications.

References

An In-depth Technical Guide to the Crystal Structure of Sulfonamide-Containing Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The convergence of sulfonamide and phenylboronic acid functionalities within a single molecular entity has given rise to a class of compounds with significant potential in medicinal chemistry and materials science. Their ability to engage in a diverse array of intermolecular interactions, particularly hydrogen bonding, governs their solid-state architecture and, consequently, their physicochemical properties and biological activity. This guide provides a comprehensive exploration of the crystal structures of sulfonamide-containing phenylboronic acids, delving into the nuances of their synthesis, crystallization, and the intricate non-covalent interactions that dictate their supramolecular assemblies. By synthesizing crystallographic data with field-proven insights, this document serves as an essential resource for researchers aiming to understand and engineer the solid-state properties of these promising molecules.

The Rationale: Why Sulfonamide-Containing Phenylboronic Acids?

The sulfonamide group is a cornerstone of medicinal chemistry, renowned for its role in the development of antimicrobial agents and a wide array of other therapeutics.[1][2] Its defining characteristic is the -SO2NH- moiety, which acts as a versatile hydrogen bond donor and acceptor.[3][4][5] This, coupled with its chemical stability and ability to act as a bioisostere for other functional groups, has cemented its importance in drug design.[6][7]

On the other hand, phenylboronic acids are distinguished by the -B(OH)2 group, a Lewis acid capable of forming reversible covalent bonds with diols, a feature exploited in sensors and for affinity chromatography.[8] In the solid state, the hydroxyl groups of the boronic acid are prolific hydrogen bond donors and acceptors, often leading to the formation of robust dimeric structures.[9][10]

The amalgamation of these two pharmacophores yields molecules with a rich tapestry of intermolecular interaction capabilities. This guide will dissect how these interactions manifest in the crystalline state, providing a foundational understanding for the rational design of new materials and therapeutics. A notable application of this class of compounds is in the development of broad-spectrum β-lactamase inhibitors, where the boronic acid interacts with the active site of the enzyme and the sulfonamide moiety contributes to binding affinity and specificity.[11][12][13][14][15]

From Benchtop to Crystal: Synthesis and Crystallization

The journey to elucidating a crystal structure begins with the synthesis of the target molecule and the subsequent growth of high-quality single crystals.

Synthetic Pathways

The most common approach to synthesizing sulfonamide-containing phenylboronic acids involves the reaction of an appropriate amine with a sulfonyl chloride.[6] The starting materials are often commercially available or can be prepared through established synthetic routes. For instance, an aminophenylboronic acid can be reacted with a desired sulfonyl chloride to yield the final product.

A generalized synthetic workflow is depicted below:

Synthesis_Workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Structural Analysis Start Starting Materials (e.g., Aminophenylboronic acid, Sulfonyl chloride) Reaction Sulfonamide Formation Start->Reaction Coupling Purification Purification (e.g., Column Chromatography, Recrystallization) Reaction->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Screening Crystallization Screening (Vapor diffusion, Slow evaporation) Characterization->Screening Optimization Optimization of Crystal Growth Screening->Optimization Harvesting Crystal Harvesting and Mounting Optimization->Harvesting Xray Single-Crystal X-ray Diffraction Harvesting->Xray Hydrogen_Bonding_Motifs cluster_sulfonamide Sulfonamide Interactions cluster_boronic_acid Boronic Acid Interactions cluster_mixed Mixed Interactions N1 N-H O2 O=S=O N1->O2 N-H···O O1 O=S=O N2 N-H B1OH1 B-O-H B2OH2 H-O B1OH1->B2OH2 O-H···O B1OH2 H-O B2OH1 B-O-H B2OH1->B1OH2 O-H···O N3 N-H B3OH B-O-H N3->B3OH N-H···O O3 O=S=O B3OH->O3 O-H···O Inhibitor_Binding cluster_interactions Key Interactions Inhibitor Sulfonamide Phenylboronic Acid Inhibitor AmpC AmpC Active Site Inhibitor->AmpC Binding Covalent Covalent Bond (Boronic Acid - Ser64) AmpC->Covalent HBond Hydrogen Bonds (Sulfonamide - Asn152, Ala318) AmpC->HBond

References

A Technical Guide to Determining the Organic Solvent Solubility of (4-Methoxy-3-(N-phenylsulfamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of novel active pharmaceutical ingredients (APIs) hinges on a thorough understanding of their fundamental physicochemical properties. Among these, solubility is a critical parameter that influences every stage of the drug development pipeline, from synthesis and purification to formulation and bioavailability. This guide focuses on (4-Methoxy-3-(N-phenylsulfamoyl)phenyl)boronic acid, a compound of interest in medicinal chemistry. Despite its potential, a significant knowledge gap exists in the public domain regarding its solubility profile in organic solvents. This document provides a comprehensive framework for researchers, chemists, and formulation scientists to systematically determine and interpret the solubility of this molecule. We will delve into the theoretical underpinnings of its expected solubility based on its distinct structural motifs, present gold-standard experimental protocols for measuring thermodynamic solubility, and offer guidance on high-throughput kinetic screening methods. By providing detailed, self-validating methodologies and explaining the causality behind experimental choices, this guide empowers research teams to generate the robust and reliable data necessary to advance their development programs.

Introduction: The Significance of this compound

Arylboronic acids are a cornerstone of modern organic synthesis, most famously for their role in the Nobel prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their utility extends into medicinal chemistry, where the boronic acid moiety can act as a transition-state analog or a covalent warhead in enzyme inhibitors. The specific compound, this compound, combines three key functional groups that suggest a complex and interesting chemical profile:

  • Arylboronic Acid: The core reactive group for cross-coupling and a potential pharmacophore.

  • Methoxy Group: An electron-donating group that modulates the electronic properties of the phenyl ring.

  • N-phenylsulfamoyl Group: A bulky, polar group that can participate in hydrogen bonding and significantly influences the molecule's overall polarity and crystal packing. The inclusion of sulfamoyl groups is a common strategy in drug design to enhance properties like target binding and solubility.

A precise understanding of this compound's solubility is paramount. For the synthetic chemist, it dictates the choice of solvents for reaction, work-up, and crystallization.[2] For the drug development professional, this data is essential for creating viable formulations for preclinical and clinical studies.[3] Given the absence of published solubility data for this specific molecule, a systematic experimental approach is required.

Theoretical Framework: Predicting Solubility Behavior

Before embarking on experimental work, a theoretical analysis of the molecule's structure provides a predictive framework for its solubility. The principle of "like dissolves like" is our primary guide, where solubility is maximized when the intermolecular forces between the solvent and solute are similar.

Key Molecular Features and Their Impact:

  • The Boronic Acid Moiety (-B(OH)₂): This group is polar and capable of acting as both a hydrogen bond donor (from the -OH groups) and acceptor. However, boronic acids have a strong tendency to undergo dehydration, especially upon heating or in non-polar environments, to form cyclic anhydrides known as boroxines .[1][2] These boroxine trimers are significantly less polar and often much less soluble than the parent monomeric acid, which can complicate solubility measurements.[4]

  • The N-phenylsulfamoyl Group (-SO₂NHPh): This is a highly polar and functional group. The sulfonamide N-H is an effective hydrogen bond donor, and the two sulfonyl oxygens are strong hydrogen bond acceptors. This group will favor interactions with polar solvents.

  • The Methoxy Group (-OCH₃): This group adds moderate polarity and can act as a hydrogen bond acceptor. Its presence generally increases solubility in polar organic solvents compared to an unsubstituted phenyl ring.[1]

  • Aromatic Rings: The two phenyl rings provide a nonpolar, hydrophobic character, favoring solubility in solvents that can engage in π-π stacking or have aromatic character.

Predicted Solubility in Solvent Classes:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. We predict moderate to high solubility due to strong interactions with the boronic acid and sulfamoyl groups. A structurally related compound, 4-methoxyphenylboronic acid, is known to be soluble in methanol.[5]

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, THF, Ethyl Acetate): These solvents are polar and can accept hydrogen bonds but cannot donate them. Phenylboronic acid itself shows high solubility in ketones and ethers.[2][6] We predict high solubility in solvents like DMSO and acetone, which can effectively solvate the polar functionalities of the molecule.

  • Nonpolar Solvents (e.g., Hexane, Methylcyclohexane): These solvents lack polarity and cannot participate in hydrogen bonding. Due to the highly polar boronic acid and sulfamoyl groups, we predict very low solubility in these solvents.[2][7]

  • Chlorinated Solvents (e.g., Chloroform, Dichloromethane): These solvents have intermediate polarity. Phenylboronic acid has moderate solubility in chloroform.[6] The outcome will depend on the balance between the polar groups and the nonpolar aromatic rings.

This theoretical analysis allows for the intelligent selection of a diverse set of solvents for experimental validation.

Experimental Protocol: Thermodynamic Solubility Determination

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. It is the most reliable and relevant measure for formulation and development. The "gold standard" for its determination is the Saturation Shake-Flask Method .[8][9]

Principle of the Method

An excess amount of the solid compound is suspended in the solvent of choice. The mixture is agitated at a constant temperature for a sufficient period to allow the concentration of the dissolved solid to reach equilibrium with the undissolved solid phase. After equilibrium is achieved, the solid and liquid phases are separated, and the concentration of the compound in the clear supernatant is quantified.

Detailed Step-by-Step Methodology
  • Preparation:

    • Dispense a known volume (e.g., 1-2 mL) of the selected organic solvent into a series of clear glass vials with screw caps.

    • Add an excess of solid this compound to each vial. "Excess" is critical; there must be visible solid material remaining at the end of the experiment to ensure saturation.[8] A preliminary test can help estimate the required amount.[9]

    • Cap the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a rotating wheel within a temperature-controlled incubator (e.g., 25 °C). Constant temperature is crucial as solubility is temperature-dependent.

    • Agitate the samples for a predetermined period. To establish this period, a time-to-equilibrium study should be performed by taking measurements at various time points (e.g., 24, 48, and 72 hours). Equilibrium is reached when consecutive measurements show no significant change in concentration.[9]

  • Phase Separation:

    • Once equilibrium is reached, remove the vials from the shaker and allow them to stand undisturbed in the incubator for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove all undissolved solid particles.

  • Quantification (HPLC Method):

    • High-Performance Liquid Chromatography (HPLC) is the preferred analytical method due to its high specificity and ability to separate the analyte from any potential impurities or degradants.[8]

    • Prepare a calibration curve using standard solutions of the compound of known concentrations in a suitable solvent (e.g., acetonitrile or methanol).

    • Dilute the filtered supernatant with a suitable mobile phase to bring its concentration within the linear range of the calibration curve.

    • Inject the diluted sample and the standards onto the HPLC system.

    • Calculate the concentration of the compound in the original supernatant by applying the dilution factor. This value represents the thermodynamic solubility.

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Phase Separation cluster_quantify 4. Quantification prep1 Add Solvent to Vial prep2 Add Excess Solid API prep1->prep2 Known Volume equil Agitate at Constant Temp (e.g., 24-72h) prep2->equil sep1 Settle Suspension equil->sep1 sep2 Filter Supernatant (0.22 µm Syringe Filter) sep1->sep2 quant2 Dilute Filtered Sample sep2->quant2 quant1 Prepare Calibration Curve (HPLC Standards) quant3 Analyze via HPLC quant1->quant3 quant2->quant3 quant4 Calculate Solubility quant3->quant4

Caption: Workflow for the Saturation Shake-Flask Solubility Method.

High-Throughput Screening: Kinetic Solubility

In early drug discovery, where compound availability is limited and speed is essential, kinetic solubility measurements are often employed.[3] These methods are faster but measure the concentration at which a compound precipitates from a solution, which is not a true thermodynamic equilibrium.

A common method is turbidimetry .[8] In this approach, a concentrated stock solution of the compound, typically in dimethyl sulfoxide (DMSO), is gradually added to the aqueous or organic solvent of interest. The point at which precipitation begins is detected by an increase in light scattering (turbidity). While useful for ranking compounds, these values are generally higher than thermodynamic solubility and can be influenced by the initial solvent (DMSO) and the rate of addition.[3]

Data Presentation and Interpretation

All quantitative solubility data should be compiled into a clear, structured table to facilitate comparison and analysis. This allows researchers to quickly identify suitable solvents for different applications.

Table 1: Solubility Profile of this compound at 25°C

Solvent Solvent Class Method Solubility (mg/mL) Solubility (mol/L) Observations
Methanol Polar Protic Shake-Flask Experimental Data Calculated Data Clear solution
Acetone Polar Aprotic Shake-Flask Experimental Data Calculated Data Clear solution
Dimethyl Sulfoxide Polar Aprotic Shake-Flask Experimental Data Calculated Data Clear solution
Ethyl Acetate Polar Aprotic Shake-Flask Experimental Data Calculated Data
Chloroform Chlorinated Shake-Flask Experimental Data Calculated Data
Toluene Aromatic Shake-Flask Experimental Data Calculated Data

| Methylcyclohexane | Nonpolar | Shake-Flask | Experimental Data | Calculated Data | Very low solubility |

This table serves as a template for recording experimentally determined values.

G

Caption: Factors Influencing the Solubility of the Target Compound.

Conclusion

While no public data currently exists for the solubility of this compound, a robust and reliable pathway to obtaining this critical information is clear. A theoretical analysis of its functional groups allows for an educated prediction of its behavior in various organic solvent classes. This hypothesis-driven approach, combined with the rigorous and detailed experimental protocol for the shake-flask method provided herein, equips researchers with the necessary tools to systematically characterize the compound. The resulting data will be indispensable for guiding solvent selection in synthesis, purification, and, most critically, the formulation of this promising molecule for future therapeutic applications.

References

An In-depth Technical Guide to the Potential Biological Activity of (4-Methoxy-3-(N-phenylsulfamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the novel synthetic compound, (4-Methoxy-3-(N-phenylsulfamoyl)phenyl)boronic acid. While direct experimental data on this specific molecule is not yet available in published literature, a detailed analysis of its structural components—a phenylboronic acid core, a methoxy substituent, and an N-phenylsulfamoyl group—allows for the formulation of well-grounded hypotheses regarding its therapeutic potential. This document synthesizes information from extensive research on analogous compounds to propose likely mechanisms of action, suggest robust experimental protocols for validation, and discuss potential applications in drug discovery. The primary aim is to equip researchers and drug development professionals with the foundational knowledge and practical frameworks necessary to investigate this promising chemical entity.

Introduction: Deconstructing a Molecule of Interest

This compound is a synthetic organic compound characterized by three key functional moieties, each contributing to its potential pharmacological profile. The strategic combination of these groups suggests a molecule designed with purpose, likely for interaction with specific biological targets.

  • The Phenylboronic Acid Core: The boronic acid group is a versatile pharmacophore known for its ability to form reversible covalent bonds with the hydroxyl groups of serine, threonine, and tyrosine residues in proteins.[1][2] This interaction is central to the mechanism of action for numerous approved drugs and investigational compounds, particularly enzyme inhibitors.[1][3]

  • The N-phenylsulfamoyl Substituent: Sulfonamides are a well-established class of functional groups in medicinal chemistry, famously present in antibacterial sulfa drugs.[4][5][6] They are known to act as bioisosteres for carboxamides and can engage in crucial hydrogen bonding interactions within protein binding pockets.[4][5][6]

  • The Methoxy Group: The methoxy substituent can influence the electronic properties and metabolic stability of the molecule. It can also participate in hydrogen bonding and alter the compound's lipophilicity, thereby affecting its pharmacokinetic and pharmacodynamic properties.

The convergence of these three functional groups in a single molecule presents a compelling case for its potential as a bioactive agent.

Postulated Biological Activities and Mechanisms of Action

Based on the extensive literature on structurally related compounds, we can hypothesize several promising avenues for the biological activity of this compound.

Antibacterial Activity via β-Lactamase Inhibition

A significant body of research highlights the potent activity of sulfonamide boronic acids as inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[4][5][6]

  • Proposed Mechanism: The boronic acid moiety is postulated to act as a transition-state analog, forming a reversible covalent bond with the catalytic serine residue in the active site of β-lactamases.[7] This interaction would inhibit the enzyme's ability to hydrolyze the β-lactam ring of antibiotics, thereby restoring their efficacy. The N-phenylsulfamoyl group could provide additional stabilizing interactions within the binding pocket, enhancing inhibitory potency.

  • Supporting Evidence: Studies on related sulfonamide boronic acids have demonstrated Ki values in the nanomolar range against AmpC β-lactamase.[4][6] The replacement of a carboxamide with a sulfonamide has been shown to significantly alter the structure-activity relationship (SAR), in some cases leading to a 23-fold improvement in potency for smaller analogs.[4][6]

Anticancer Activity

Phenylboronic acid derivatives have shown promise as anticancer agents through various mechanisms.[1][2][8]

  • Proteasome Inhibition: The boronic acid in the FDA-approved drug Bortezomib targets the 26S proteasome, a key regulator of protein degradation.[1][8][3] Inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins, inducing cell death in cancer cells. This compound could potentially exhibit a similar mechanism of action.

  • Targeting Sialic Acid Receptors: Cancer cells often overexpress sialic acid on their surface.[2] Phenylboronic acids are known to have a high affinity for sialic acid, suggesting that our target compound could selectively bind to and potentially be internalized by cancer cells, leading to targeted therapeutic effects.[2]

  • Enzyme Inhibition in Cancer-Related Pathways: Many signaling pathways crucial for cancer cell proliferation and survival are regulated by serine/threonine kinases and phosphatases. The boronic acid moiety could potentially target the active sites of these enzymes.

Pharmacological Chaperone Activity

Recent research has identified phenylboronic acids as potential pharmacological chaperones for lysosomal storage disorders.[9]

  • Proposed Mechanism: In diseases like Maroteaux-Lamy syndrome, mutations can lead to misfolding and degradation of essential enzymes such as arylsulfatase B (ARSB).[9] Phenylboronic acids have been shown to act as sulfate surrogates, binding to the misfolded enzyme in the endoplasmic reticulum and stabilizing it, thereby facilitating its proper trafficking to the lysosome.[9] The pH-selective binding of some phenylboronic acids, with higher affinity at the neutral pH of the ER and lower affinity at the acidic pH of the lysosome, is a particularly desirable characteristic for this application.[9]

Proposed Experimental Workflows for Validation

To systematically investigate the hypothesized biological activities of this compound, a multi-tiered experimental approach is recommended.

Workflow for Investigating Antibacterial Activity

Antibacterial_Workflow cluster_in_vitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_in_vivo In Vivo Models MIC Minimum Inhibitory Concentration (MIC) Assays BLI β-Lactamase Inhibition Assays (Ki determination) MIC->BLI If active Synergy Synergy Assays with β-Lactam Antibiotics BLI->Synergy Confirm mechanism Bacterial_Culture Bacterial Culture Studies (Resistant Strains) Synergy->Bacterial_Culture Validate in cells Infection_Model Murine Infection Model Bacterial_Culture->Infection_Model Preclinical validation

Caption: Workflow for evaluating antibacterial potential.

Workflow for Investigating Anticancer Activity

Anticancer_Workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action cluster_in_vivo In Vivo Studies Cell_Viability Cell Viability Assays (e.g., MTT, NCI-60 panel) Proteasome_Inhibition Proteasome Inhibition Assay Cell_Viability->Proteasome_Inhibition If cytotoxic Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI) Proteasome_Inhibition->Apoptosis_Assay Elucidate pathway Cell_Cycle Cell Cycle Analysis Apoptosis_Assay->Cell_Cycle Xenograft_Model Tumor Xenograft Model Cell_Cycle->Xenograft_Model Preclinical validation

References

A Technical Guide to the Discovery of Novel Boronic Acid Derivatives for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Resurgence of a Unique Pharmacophore

Once relegated to the periphery of medicinal chemistry due to early misconceptions about toxicity, boron-containing compounds, particularly boronic acids and their derivatives, have undergone a remarkable renaissance.[1][2] This resurgence is headlined by the clinical success of drugs like the proteasome inhibitor bortezomib (Velcade®) for multiple myeloma, which shattered preconceived notions and illuminated the therapeutic potential of the boronic acid pharmacophore.[1][2][3]

The unique electronic structure of the boron atom—specifically its empty p-orbital—confers upon boronic acids the ability to form reversible covalent bonds with biological nucleophiles, such as the hydroxyl group of serine residues in enzyme active sites.[4][5] This capacity to mimic the tetrahedral transition state of enzymatic reactions makes them highly potent and specific inhibitors.[4][5] This guide provides an in-depth exploration of the modern workflow for discovering and developing novel boronic acid derivatives, from conceptualization and synthesis to screening and lead optimization, grounded in the principles of contemporary medicinal chemistry.

The Boronic Acid Moiety: A Privileged Scaffold for Covalent Inhibition

The defining feature of a boronic acid is its trigonal planar boron atom bonded to two hydroxyl groups and an organic residue (R-B(OH)₂). This configuration makes the boron atom electron-deficient and thus a Lewis acid, capable of accepting a pair of electrons from a nucleophile.[6] In a biological context, this translates to a powerful and versatile mechanism for enzyme inhibition.

Mechanism of Action: Serine Protease Inhibition

A classic example is the inhibition of serine proteases. The catalytic serine's hydroxyl group performs a nucleophilic attack on the electrophilic boron atom.[5] This interaction forms a stable, tetrahedral boronate adduct, effectively locking the enzyme in a transition-state-like conformation and halting its catalytic activity.[4][5] The reversibility of this covalent bond is a key advantage, potentially mitigating the risks of permanent off-target interactions that can be associated with irreversible covalent inhibitors.[7]

Below is a diagram illustrating this key interaction, which forms the mechanistic basis for many boronic acid-based drugs.

G cluster_enzyme Enzyme Active Site cluster_inhibitor Boronic Acid Inhibitor cluster_complex Tetrahedral Adduct (Inhibited State) Serine Serine Residue (Ser-OH) Adduct R-B(OH)₃⁻-Ser Adduct Serine->Adduct Forms Covalent Bond OxyanionHole Oxyanion Hole BoronicAcid R-B(OH)₂ BoronicAcid->Serine Nucleophilic Attack Adduct->OxyanionHole Stabilization Adduct->BoronicAcid

Caption: Mechanism of serine protease inhibition by a boronic acid.

Part 1: Synthesis of Novel Boronic Acid Derivatives

The accessibility and versatility of synthetic routes to boronic acids are crucial for building diverse compound libraries for screening.[1] While traditional methods like using Grignard reagents exist, modern chemistry has introduced more efficient and functional group-tolerant techniques.[1]

Key Synthetic Methodologies
MethodDescriptionAdvantagesKey Considerations
Suzuki-Miyaura Coupling Precursors The most common application, where aryl or vinyl boronic acids/esters are coupled with halides. The synthesis of these precursors often involves lithium-halogen exchange or transmetallation.[1]Well-established, high yields, vast commercial availability of building blocks.Requires organometallic reagents which can be sensitive to air and moisture.
Miyaura Borylation A palladium-catalyzed reaction that directly installs a boryl group onto aryl halides or triflates using a diboron reagent like bis(pinacolato)diboron (B₂pin₂).High functional group tolerance, milder reaction conditions compared to traditional methods.Palladium catalyst residues may need to be removed from the final product.
C-H Borylation An advanced method that directly converts a C-H bond to a C-B bond, often catalyzed by iridium or rhodium complexes. This allows for late-stage functionalization of complex molecules.Atom-economical, enables access to novel chemical space by functionalizing previously inert positions.Regioselectivity can be a challenge and requires careful directing group strategy.
Decarboxylative Borylation A newer, powerful technique that converts abundant and inexpensive carboxylic acids into boronic acids using a nickel catalyst.[7][8]Uses readily available starting materials, broad substrate scope, simplifies synthesis of complex molecules.[7][8]Still a developing area; catalyst optimization may be required for specific substrates.
Experimental Protocol: A General Procedure for Miyaura Borylation

This protocol outlines a general method for synthesizing an aryl boronic acid pinacol ester, a common and stable intermediate for drug discovery campaigns.

  • Reagent Preparation: In a nitrogen-purged glovebox, add the aryl halide (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), potassium acetate (1.5 mmol), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol) to an oven-dried reaction vial.

  • Solvent Addition: Add anhydrous solvent (e.g., dioxane or toluene, 5 mL) to the vial.

  • Reaction: Seal the vial and remove it from the glovebox. Place it in a preheated heating block at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired aryl boronic acid pinacol ester.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Part 2: Screening and Discovery Workflow

Identifying a lead compound requires a systematic and robust screening strategy. The workflow must be tailored to the specific biological target and the properties of boronic acid inhibitors.

G start Target Identification & Validation library Boronic Acid Library Synthesis start->library hts High-Throughput Screening (HTS) Biochemical Assay library->hts hit_id Hit Identification hts->hit_id dose_response Dose-Response & IC₅₀ Determination hit_id->dose_response selectivity Selectivity Profiling (Against related enzymes) dose_response->selectivity cell_based Cell-Based Potency Assays selectivity->cell_based hit_to_lead Hit-to-Lead Optimization (SAR Studies) cell_based->hit_to_lead hit_to_lead->library Iterative Synthesis adme_tox In Vitro ADME/Tox Profiling hit_to_lead->adme_tox lead_candidate Lead Candidate Selection adme_tox->lead_candidate

Caption: A typical drug discovery workflow for boronic acid derivatives.

High-Throughput Screening (HTS)

The primary screen is typically a biochemical assay designed to measure the direct inhibition of the target enzyme.

  • Assay Principle: A common format involves a fluorogenic or colorimetric substrate that, upon cleavage by the active enzyme, releases a detectable signal. Inhibitors will prevent this cleavage, resulting in a reduced signal.

  • Causality and Controls:

    • Positive Control: A known inhibitor of the target (if available) or a reaction with no enzyme to define the baseline.

    • Negative Control: A DMSO vehicle control to define 100% enzyme activity.

    • Counter-Screening: It is critical to run assays to identify compounds that interfere with the detection method itself (e.g., autofluorescence) rather than inhibiting the enzyme.

Hit-to-Lead and Structure-Activity Relationship (SAR)

Once initial "hits" are identified, the goal is to improve their potency, selectivity, and drug-like properties. This is an iterative process involving chemical synthesis and biological testing.

  • SAR by Synthesis: Medicinal chemists synthesize analogs of the hit compounds, systematically modifying different parts of the molecule. For example, in the case of a human neutrophil elastase (HNE) inhibitor, chemists might vary the amino acid components of a peptide boronic acid to improve binding affinity and selectivity.[3][6]

  • Data-Driven Design: The IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) from these analogs are compiled to build a structure-activity relationship (SAR) model. This model guides the design of the next generation of compounds.

DerivativeR¹ GroupR² GroupTarget IC₅₀ (nM)
Hit Compound 1 PhenylMethyl1200
Analog 1.1 4-F-PhenylMethyl850
Analog 1.2 PhenylCyclopropyl250
Analog 1.3 4-F-PhenylCyclopropyl55

This is a representative table demonstrating SAR progression.

Part 3: Overcoming Challenges in Boronic Acid Drug Development

Despite their promise, boronic acids present unique challenges that must be addressed during development.

  • Selectivity: The reactivity of the boronic acid moiety is not target-specific. Achieving selectivity often depends on the "R" group, which must be designed to form specific, high-affinity interactions with the target enzyme's binding pocket, distinguishing it from other related enzymes (e.g., other serine proteases).

  • Stability and Pharmacokinetics: Boronic acids can be susceptible to oxidative degradation (C-B bond cleavage).[9] Furthermore, their polarity can affect cell permeability and oral bioavailability. Prodrug strategies, such as esterification of the boronic acid (forming a boronate ester), are often employed to mask the polar hydroxyl groups, improving membrane transit and stability.[9]

  • Toxicity: While the idea of inherent boron toxicity has been largely demystified, high concentrations can lead to off-target effects.[1][4] A primary toxicity mechanism involves the inhibition of other essential metabolic enzymes.[4] Therefore, comprehensive safety profiling and maintaining a wide therapeutic window are essential.

Future Directions

The field of boronic acid chemistry continues to evolve rapidly. Emerging areas include:

  • Targeted Delivery: Conjugating boronic acids to targeting moieties (e.g., antibodies) to deliver them specifically to diseased tissues.

  • Novel Scaffolds: Moving beyond traditional peptide-based structures to more drug-like small molecules and benzoxaboroles, which have shown promise as antifungal and antimalarial agents.[3][6]

  • Boron Neutron Capture Therapy (BNCT): Utilizing the unique properties of the ¹⁰B isotope for targeted cancer therapy.[4]

The versatility and potent inhibitory mechanism of boronic acids ensure they will remain a fertile ground for the discovery of new medicines.[1][10] By combining innovative synthetic chemistry with rigorous biological evaluation, researchers can continue to unlock the full therapeutic potential of this remarkable pharmacophore.

References

An In-Depth Technical Guide on the Exploratory Reactions of (4-Methoxy-3-(N-phenylsulfamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and principal exploratory reactions involving (4-Methoxy-3-(N-phenylsulfamoyl)phenyl)boronic acid. This specialized arylboronic acid is a valuable building block in modern synthetic chemistry, particularly for applications in medicinal chemistry and drug development. The presence of a methoxy group, an N-phenylsulfamoyl moiety, and a reactive boronic acid function imparts unique electronic and steric properties, making it a versatile reagent for constructing complex molecular architectures. This document details the core principles, mechanistic insights, and field-proven protocols for its use in Suzuki-Miyaura and Chan-Lam cross-coupling reactions, providing researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this compound in their synthetic endeavors.

Introduction: Compound Significance and Structural Features

This compound is an aromatic boronic acid derivative of significant interest in contemporary organic synthesis. Its structure is characterized by three key functional groups attached to a central phenyl ring:

  • Boronic Acid (-B(OH)₂): This moiety is the cornerstone of its reactivity, serving as the organoboron component in a multitude of transition metal-catalyzed cross-coupling reactions.

  • Methoxy Group (-OCH₃): Positioned para to the boronic acid, this electron-donating group can influence the electronic density of the aromatic ring, thereby modulating its reactivity in coupling reactions.

  • N-phenylsulfamoyl Group (-SO₂NHPh): This electron-withdrawing group, positioned meta to the boronic acid, significantly alters the molecule's electronic profile and provides a hydrogen bond donor. Sulfonamide motifs are prevalent in a wide range of therapeutic agents, and their incorporation can enhance pharmacological properties.[1][2] The presence of this group makes the title compound a particularly attractive building block for creating novel drug candidates.[2][3]

The interplay of these functional groups provides a unique platform for synthetic exploration, enabling the creation of diverse molecular libraries for screening and development.

Synthesis of the Core Moiety

The synthesis of substituted phenylboronic acids like the title compound typically follows a well-established pathway involving lithiation followed by borylation. While a specific synthesis for this compound is not explicitly detailed in readily available literature, a general and robust synthetic route can be logically proposed based on standard methodologies for analogous structures.[4][5]

The logical precursor would be N-(2-methoxy-5-bromophenyl)benzenesulfonamide. The synthesis would proceed via a lithium-halogen exchange followed by quenching with a trialkyl borate ester.

Proposed Synthetic Workflow

G cluster_0 Synthetic Pathway A N-(2-methoxy-5-bromophenyl) benzenesulfonamide B Organolithium Intermediate C Boronate Ester Intermediate D (4-Methoxy-3-(N-phenylsulfamoyl)phenyl) boronic acid

Caption: Proposed synthesis of the title compound.

Generalized Synthetic Protocol
  • Preparation: To a solution of the aryl bromide precursor (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Argon or Nitrogen), cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (n-BuLi, ~1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours at this temperature to ensure complete lithium-halogen exchange.

  • Borylation: To the resulting organolithium species, add triisopropyl borate (B(OiPr)₃, ~1.5 eq) dropwise, again maintaining the temperature at -78 °C.

  • Warm-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis: Quench the reaction by the slow addition of aqueous acid (e.g., 1 M HCl) and stir vigorously for 1-2 hours to hydrolyze the boronate ester.

  • Extraction & Isolation: Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the crude boronic acid, which can be purified by recrystallization.[5]

Exploratory Reaction I: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most powerful and widely used application for boronic acids, enabling the formation of C(sp²)-C(sp²) bonds.[6][7] This palladium-catalyzed reaction couples the organoboron species with an organo(pseudo)halide.[8][9]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to involve three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][10]

  • Oxidative Addition: An active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[8]

  • Transmetalation: The organic group from the boronic acid (activated by a base to form a boronate species) is transferred to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[6]

// Invisible nodes for labels OA_label [label="Oxidative\nAddition", shape=plaintext, fontcolor="#5F6368"]; TM_label [label="Transmetalation", shape=plaintext, fontcolor="#5F6368"]; RE_label [label="Reductive\nElimination", shape=plaintext, fontcolor="#5F6368"];

// Edges Pd0 -> PdII_RX [color="#EA4335"]; PdII_RX -> PdII_R_Ar [color="#FBBC05"]; PdII_R_Ar -> Pd0 [color="#34A853"];

// Placing labels subgraph { rank=same; {node [shape=plaintext, fontcolor="#5F6368"] RX [label="R-X"]; ArBOH2 [label="Ar'-B(OH)₂\n+ Base"]; RR [label="R-Ar'"]; } RX -> Pd0 [style=invis]; PdII_RX -> ArBOH2 [style=invis]; PdII_R_Ar -> RR [style=invis]; }

// Connect labels to transitions OA_label -> Pd0 [style=invis, minlen=2]; TM_label -> PdII_RX [style=invis, minlen=2]; RE_label -> PdII_R_Ar [style=invis, minlen=2]; }

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Standard Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling this compound with a representative aryl bromide.

Materials & Reagents

Reagent/MaterialPurposeTypical Amount (Molar Eq.)
(4-Methoxy-3-(...))boronic acidOrganoboron Partner1.2 - 1.5
Aryl Halide (e.g., 4-Bromotoluene)Electrophilic Partner1.0
Pd(PPh₃)₄ or Pd(OAc)₂/SPhosPalladium Catalyst/Ligand1-5 mol%
K₂CO₃ or Cs₂CO₃Base2.0 - 3.0
Dioxane/Water or Toluene/Ethanol/WaterSolvent System-
Inert Gas (Argon or Nitrogen)To prevent catalyst oxidation-

Step-by-Step Workflow

  • Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 eq), this compound (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitored by TLC or LC-MS, usually 4-24 hours).

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product is then purified by flash column chromatography on silica gel.

Exploratory Reaction II: Chan-Lam Coupling

The Chan-Lam (or Chan-Evans-Lam) coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically C-N or C-O.[11][12] It provides a powerful alternative to the Buchwald-Hartwig amination for coupling boronic acids with amines, alcohols, and even sulfonamides.[11][13] A key advantage is that it can often be conducted at room temperature and open to the air.[11][13]

Mechanistic Considerations

The mechanism of the Chan-Lam coupling is more complex and less universally agreed upon than the Suzuki reaction, but a plausible cycle involves a Cu(II)/Cu(III) or a Cu(I)/Cu(III) pathway.[12][14][15]

  • A Cu(II) salt reacts with the amine/alcohol nucleophile.

  • Transmetalation with the boronic acid forms an aryl-copper(II) species.

  • Oxidation to a key Cu(III) intermediate occurs, often facilitated by oxygen from the air.[14]

  • Reductive elimination forges the C-N or C-O bond, releasing the product and a Cu(I) species.

  • The Cu(I) is re-oxidized to Cu(II) to complete the catalytic cycle.[12]

This reaction is particularly relevant for the title compound as it allows for direct arylation of various nitrogen-containing nucleophiles, expanding the accessible chemical space.[16][17]

Standard Protocol for Chan-Lam N-Arylation

This protocol outlines a general procedure for the N-arylation of a primary or secondary amine with this compound.

Materials & Reagents

Reagent/MaterialPurposeTypical Amount (Molar Eq.)
(4-Methoxy-3-(...))boronic acidOrganoboron Partner1.0 - 1.5
Amine (e.g., Morpholine)Nucleophilic Partner1.0
Cu(OAc)₂Copper Catalyst0.1 - 1.0
Pyridine or TriethylamineBase/Ligand2.0
Dichloromethane (DCM) or TolueneSolvent-
Air (Oxygen)Oxidant-

Step-by-Step Workflow

  • Setup: In a round-bottom flask open to the air, combine the amine (1.0 eq), this compound (1.2 eq), copper(II) acetate (Cu(OAc)₂, 1.0 eq for stoichiometric or 0.1 eq for catalytic), and a magnetic stir bar.

  • Solvent and Base Addition: Add the solvent (e.g., DCM) followed by the base (e.g., pyridine, 2.0 eq).

  • Reaction: Stir the resulting suspension vigorously at room temperature. The reaction progress is monitored by TLC or LC-MS (typically 12-48 hours).

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove copper salts, washing with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The residue is then purified by flash column chromatography to isolate the N-arylated product.

G

Caption: A generalized workflow for cross-coupling reactions.

Conclusion and Future Outlook

This compound stands out as a highly functionalized and versatile building block for synthetic chemistry. Its utility in robust and reliable transformations like the Suzuki-Miyaura and Chan-Lam couplings has been established. The protocols and mechanistic insights provided in this guide serve as a foundational platform for researchers aiming to construct novel biaryl and aryl-heteroatom linkages. Future exploratory work could focus on its application in other coupling reactions (e.g., Sonogashira, Heck), its use in the synthesis of macrocycles, and a deeper investigation into the biological activities of its derivatives, particularly in the context of enzyme inhibition where sulfonamide moieties are often key binding elements.[2][3]

References

A Technical Guide to the Enhanced Lewis Acidity and Applications of N-Phenylsulfamoyl Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth examination of N-phenylsulfamoyl substituted phenylboronic acids, a class of compounds distinguished by their significantly enhanced Lewis acidity. We explore the fundamental principles governing this acidity, focusing on the potent electron-withdrawing nature of the N-phenylsulfamoyl group which markedly lowers the pKa of the boronic acid moiety. This guide details robust synthetic protocols for these molecules and presents comprehensive, field-proven methodologies for quantifying their Lewis acidity, including spectrophotometric pKa determination and the Gutmann-Beckett method using ³¹P NMR spectroscopy. The primary application of these compounds—high-affinity saccharide sensing at physiological pH—is discussed through the lens of chemosensor design and boronate affinity chromatography. By synthesizing theoretical principles with practical, validated protocols, this document serves as a crucial resource for researchers, chemists, and drug development professionals seeking to leverage the unique properties of these powerful molecular tools.

Introduction: The Boronic Acid Moiety as a Tunable Lewis Acid

The Fundamentals of Boronic Acid Lewis Acidity

Boronic acids (R-B(OH)₂) are a fascinating class of molecules characterized by a boron atom with a vacant p-orbital, making them effective Lewis acids—electron pair acceptors.[1][2] In aqueous solution, this Lewis acidity manifests in the equilibrium between the neutral, trigonal planar (sp²) boronic acid and the anionic, tetrahedral (sp³) boronate form, which is formed upon reaction with a Lewis base like a hydroxide ion.[1] The strength of a boronic acid as a Lewis acid is quantified by its pKa, the pH at which these two forms are present in equal concentration.

The Critical Role of Aromatic Substituents in Modulating Acidity

For arylboronic acids, the electronic properties of the aromatic ring are paramount in defining the boron center's electrophilicity. The introduction of electron-withdrawing groups (EWGs) onto the phenyl ring stabilizes the resulting anionic boronate ester, thereby shifting the equilibrium towards its formation. This stabilization leads to a lower pKa value, signifying a stronger Lewis acid.[3][4] This relationship allows for the rational design of boronic acids with tailored acidity for specific applications.

The N-Phenylsulfamoyl Group: A Powerful Electron-Withdrawing Substituent for pKa Depression

Among various EWGs, the sulfonamide group (-SO₂NHR) and its related sulfonyl moiety (-SO₂R) are particularly effective at increasing the Lewis acidity of phenylboronic acids.[5] The strong inductive and resonance effects of the sulfamoyl group withdraw electron density from the aromatic ring, making the attached boron atom significantly more electrophilic. This results in a substantial depression of the pKa, enabling the boronic acid to readily form the tetrahedral boronate species at or near physiological pH (≈7.4). This property is the cornerstone of its utility in biological applications, where recognition events must occur under mild conditions.[5]

Synthesis and Characterization

Synthetic Strategy: A Protocol for the Preparation of 4-(N-Alkylsulfamoyl)phenylboronic Acid

The synthesis of these compounds is critical for their application. The causality behind this specific multi-step synthesis lies in its reliability and use of accessible starting materials. The initial sulfonamide formation is a standard nucleophilic substitution. The subsequent key step is a lithium-halogen exchange at low temperature followed by electrophilic trapping with a borate ester. This classic approach prevents side reactions and ensures high yields of the desired boronic acid.

Experimental Protocol:

  • Step 1: Synthesis of N-Alkyl-4-bromobenzenesulfonamide.

    • To a solution of 4-bromobenzenesulfonyl chloride in a suitable solvent (e.g., acetonitrile), add triethylamine (1.2 equivalents).

    • Slowly add the desired primary amine (e.g., allylamine, 1.1 equivalents) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Remove the solvent under reduced pressure, dissolve the residue in chloroform, wash with water, and dry over anhydrous MgSO₄.

    • Purify the product by recrystallization to yield the N-alkyl-4-bromobenzenesulfonamide intermediate.[5]

  • Step 2: Borylation.

    • Dissolve the N-alkyl-4-bromobenzenesulfonamide intermediate (1.0 equivalent) in a dry mixture of THF and toluene (4:1 v/v) under an argon atmosphere.

    • Cool the solution to -78 °C using a dry ice-acetone bath.

    • Slowly add triisopropyl borate (5.0 equivalents).[5]

    • Add n-butyllithium (1.1 equivalents in hexanes) dropwise while maintaining the temperature at -78 °C. Stir for 2 hours.

    • Allow the mixture to warm to room temperature and stir overnight.

    • Quench the reaction by adding 2 M HCl and stir for 1 hour.

    • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the solution and purify the resulting solid by column chromatography or recrystallization to obtain the final N-alkylsulfamoyl substituted phenylboronic acid.

Structural Confirmation

The identity and purity of the synthesized compound must be rigorously confirmed.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the covalent structure, including the successful borylation and the integrity of the sulfamoyl group.

  • ¹¹B NMR Spectroscopy: To verify the presence of the boron center, typically appearing as a broad singlet for the trigonal boronic acid.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass of the molecule.

G start_mat 4-Bromobenzenesulfonyl Chloride + Amine step1 Step 1: Sulfonamide Formation (Acetonitrile, TEA) start_mat->step1 intermediate N-Alkyl-4-bromobenzene- sulfonamide step1->intermediate step2 Step 2: Borylation (1. n-BuLi, -78°C 2. B(OiPr)₃ 3. HCl quench) intermediate->step2 product N-Alkylsulfamoyl Phenylboronic Acid step2->product

Caption: Synthetic workflow for N-Alkylsulfamoyl Phenylboronic Acid.

Quantification of Lewis Acidity: Methodologies and Insights

The enhanced Lewis acidity of these compounds is not merely theoretical; it is a quantifiable property crucial for predicting their behavior.

Aqueous Acidity (pKa): Spectrophotometric Titration

In aqueous environments, relevant for biological applications, the pKa is the most direct measure of Lewis acidity. A lower pKa indicates a stronger acid. Spectrophotometric titration is a reliable method that exploits the different UV-Vis absorption spectra of the neutral boronic acid and the anionic boronate.

Self-Validating Protocol:

  • Preparation: Prepare a stock solution of the sulfamoyl-substituted phenylboronic acid (e.g., 1.0 mM) in a buffered solution (e.g., 0.1 M phosphate buffer) with a co-solvent like acetonitrile if needed to ensure solubility.[5][6] Prepare a series of solutions across a range of pH values (e.g., pH 5 to 10).

  • Measurement: Record the UV-Vis absorption spectrum for each solution at a constant temperature (e.g., 25 °C).

  • Analysis: Identify a wavelength where the absorbance difference between the acidic and basic forms is maximal.

  • Calculation: Plot the absorbance at this wavelength against the pH. Fit the data to the Henderson-Hasselbalch equation or a sigmoidal curve. The inflection point of the curve corresponds to the pKa. The validation is intrinsic: a clean sigmoidal plot with a well-defined isosbestic point confirms a simple two-state equilibrium.

Table 1: Comparative pKa Values of Phenylboronic Acids

CompoundSubstituentpKa (± 0.1)Reference
Phenylboronic Acid-H8.8[5]
4-(N-Allylsulfamoyl)phenylboronic Acid4-SO₂NH(Allyl)7.4[5]
4-(3-Butenesulfonyl)phenylboronic Acid4-SO₂(Butene)7.1[5]
Non-Aqueous Acidity (Acceptor Number): The Gutmann-Beckett Method

For applications in organic synthesis and catalysis, evaluating Lewis acidity in non-aqueous solvents is essential. The Gutmann-Beckett method provides a quantitative scale of Lewis acidity known as the Acceptor Number (AN).[3][7] It relies on a probe molecule, triethylphosphine oxide (Et₃PO), which forms an adduct with the Lewis acid. The coordination of the boronic acid to the oxygen of Et₃PO deshields the phosphorus nucleus, causing a downfield shift in the ³¹P NMR spectrum. The magnitude of this shift is directly proportional to the Lewis acid strength.[7][8]

Protocol:

  • Prepare a solution of Et₃PO in a non-coordinating, deuterated solvent (e.g., CD₂Cl₂ or C₆D₆).

  • Record the ³¹P NMR spectrum to determine the chemical shift (δ_ref) of the free probe.

  • Add a stoichiometric amount of the boronic acid under investigation.

  • Record the ³¹P NMR spectrum of the resulting Lewis acid-base adduct to determine the new chemical shift (δ_sample).

  • Calculate the Acceptor Number (AN) using the established linear correlation. A larger downfield shift indicates a higher AN and stronger Lewis acidity.

G cluster_0 Gutmann-Beckett Method Probe Et₃P=O (³¹P NMR Probe) Adduct Et₃P=O→B(OH)₂-R (Adduct Formation) Probe->Adduct + BA R-B(OH)₂ (Lewis Acid) BA->Adduct NMR ³¹P NMR Measurement Adduct->NMR Result Downfield Shift (Δδ) ∝ Lewis Acidity (AN) NMR->Result

Caption: Logic of the Gutmann-Beckett method for Lewis acidity.

Computational Evaluation

Modern computational chemistry offers powerful tools for predicting Lewis acidity.[9][10] Methods such as calculating the fluoride ion affinity (FIA) or, more broadly, the ammonia affinity (AA) provide a theoretical, gas-phase measure of acidity that can be correlated with experimental results.[11][12] These in silico approaches are invaluable for screening potential candidates before undertaking synthetic work.

Core Application: High-Affinity Saccharide Recognition at Physiological pH

The primary utility of N-phenylsulfamoyl substituted phenylboronic acids stems from their low pKa, which enables them to bind strongly with cis-diols—the structural motif of saccharides—at neutral pH.[13][14][15]

The Mechanism: Enhanced Diol Binding

The binding of a boronic acid to a diol to form a cyclic boronate ester is most favorable when the pH of the solution is near the pKa of the boronic acid.[2] For unsubstituted phenylboronic acid (pKa ≈ 8.8), this requires alkaline conditions. By lowering the pKa to ≈ 7.4, the N-phenylsulfamoyl substituent ensures that a significant population of the reactive tetrahedral boronate is available at physiological pH, dramatically increasing the binding affinity for sugars like glucose and fructose.[5]

Design of Fluorescent Chemosensors

These boronic acids serve as ideal recognition elements in fluorescent sensors.[16][17] A common design strategy involves covalently linking the sulfamoyl-phenylboronic acid moiety to a fluorophore. The sensing mechanism often relies on Photoinduced Electron Transfer (PET).[18][19]

  • In the 'Off' State (No Saccharide): The lone pair of electrons on a nearby nitrogen atom (often incorporated in the linker or the sulfamoyl group itself) can quench the fluorescence of the excited fluorophore through PET.

  • In the 'On' State (Saccharide Bound): The boron atom binds the saccharide, changing its hybridization from sp² to sp³, and becomes coordinately saturated. This reduces the Lewis acidity and its ability to draw electrons from the nitrogen, thus inhibiting the PET process. The fluorophore is no longer quenched and a strong fluorescence signal is observed.

G node_fluor Fluorophore (F) node_linker Linker-N: node_fluor->node_linker node_light_off Fluorescence OFF (PET Quenching) node_fluor->node_light_off Excitation node_light_on Fluorescence ON (PET Inhibited) node_fluor->node_light_on Excitation node_ba Sulfamoyl-PBA (sp² Boron) node_linker->node_ba node_linker->node_light_off e⁻ transfer node_complex Boronate Ester Complex (sp³ Boron) node_ba->node_complex node_sacch Saccharide (cis-diol) node_sacch->node_complex node_complex->node_light_on

Caption: Photoinduced Electron Transfer (PET) mechanism in a sensor.

Case Study: Boronate Affinity Chromatography

The ability to form stable boronate esters at neutral pH makes these materials excellent ligands for affinity chromatography.[5] When immobilized on a solid support like porous silica, N-phenylsulfamoyl phenylboronic acid creates a stationary phase that can selectively capture and retain biomolecules containing cis-diol functionalities, such as glycoproteins, catechols, and nucleosides. Elution is typically achieved by lowering the pH, which protonates the boronate ester and releases the bound analyte. This technique is highly valuable in proteomics and glycomics for the enrichment of specific classes of biomolecules.[5]

Emerging Applications and Future Outlook

While saccharide sensing remains a primary application, the unique properties of N-phenylsulfamoyl substituted phenylboronic acids are being explored in other advanced fields. Their tunable Lewis acidity makes them promising candidates as catalysts or co-catalysts in organic reactions.[20] In drug delivery, they can be incorporated into "smart" polymers or nanoparticles designed to target sialic acid residues that are overexpressed on the surface of cancer cells.[21][22][23] The future of this chemistry lies in creating increasingly sophisticated, multifunctional systems where the boronic acid acts as a trigger or targeting agent in complex biological environments.

Conclusion

N-phenylsulfamoyl substituted phenylboronic acids represent a significant advancement in the field of molecular recognition. The introduction of the sulfamoyl group provides a reliable and powerful strategy for enhancing the Lewis acidity of the boron center, shifting its operational pH range into the physiological domain. This fundamental modification unlocks a wide array of applications, from high-sensitivity fluorescent sensors for continuous glucose monitoring to highly selective affinity matrices for proteomics research. The clear structure-activity relationships, coupled with robust synthetic and analytical methodologies, ensure that these compounds will remain a vital tool for scientists and researchers pushing the boundaries of chemistry, biology, and medicine.

References

Methodological & Application

Application Note & Protocol: Suzuki-Miyaura Coupling of (4-Methoxy-3-(N-phenylsulfamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Complexity in Biaryl Synthesis

The Suzuki-Miyaura reaction stands as a titan in the field of synthetic organic chemistry, providing an unparalleled tool for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures.[1][2] Its impact on drug discovery and materials science is immense, owing to its broad functional group tolerance, mild reaction conditions, and the general stability of its organoboron reagents.[3][4]

This guide focuses on a substrate of increasing interest in medicinal chemistry: (4-Methoxy-3-(N-phenylsulfamoyl)phenyl)boronic acid . This molecule is an exemplary building block for synthesizing complex sulfonamides, a privileged scaffold in pharmaceuticals. However, its unique structure presents a classic synthetic challenge. It features a sterically demanding N-phenylsulfamoyl group ortho to the boronic acid, combined with the opposing electronic effects of a para-methoxy (electron-donating) and a meta-sulfamoyl (electron-withdrawing) group.[5] Successfully coupling this substrate requires a nuanced understanding of the reaction mechanism and a carefully optimized protocol to overcome potential pitfalls such as low reactivity and competing side reactions.

This document serves as a comprehensive guide for researchers, providing not only a robust experimental protocol but also the underlying mechanistic principles and strategic considerations necessary to achieve high-yield couplings with this challenging yet valuable reagent.

Mechanistic Deep Dive: The Engine of the Reaction

The efficacy of any Suzuki-Miyaura coupling is governed by a delicate interplay of components within its catalytic cycle. Understanding this cycle is paramount to troubleshooting and optimizing reactions with complex substrates. The process is universally accepted to proceed through three key stages: oxidative addition, transmetalation, and reductive elimination.[6][7]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition PdII R¹-Pd(II)L₂-X (Aryl Palladium Complex) Pd0->PdII OxAdd->PdII R¹-X (Aryl Halide) Trans Transmetalation PdII_R2 R¹-Pd(II)L₂-R² PdII->PdII_R2 Trans->PdII_R2 [R²-B(OH)₃]⁻ (Activated Boronate) PdII_R2->Pd0 RedElim Reductive Elimination RedElim->Pd0 R¹-R² (Product) Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ BoronicAcid->Trans Base Base (e.g., K₃PO₄) Base->Trans

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Key Mechanistic Considerations for this compound:

  • The Role of the Base: The base is not a mere spectator; it is a crucial activator. It reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻).[8][9][10][11] This step is essential for the subsequent transmetalation, where the organic moiety is transferred from boron to the palladium center. For sterically hindered boronic acids, the choice of base is critical to ensure efficient boronate formation without promoting side reactions.

  • Steric Hindrance: The bulky N-phenylsulfamoyl group ortho to the C-B bond significantly impedes the approach of the palladium complex. This steric clash can dramatically slow down or even halt the transmetalation step. To overcome this, the catalyst system must employ bulky, electron-rich ligands that promote the formation of a coordinatively unsaturated and highly reactive monoligated palladium species, which is better able to accommodate the hindered substrate.[3][12][13][14]

  • Electronic Effects: The electron-withdrawing nature of the sulfamoyl group decreases the nucleophilicity of the aryl ring being transferred, which can disfavor the transmetalation step.[5] While the para-methoxy group provides some electronic donation, the overall electronic demand requires a highly active catalyst system to drive the reaction forward.

  • Protodeboronation: A common side reaction, particularly with electron-deficient or sterically hindered boronic acids, is protodeboronation, where the C-B bond is cleaved by water or other protic species, leading to the formation of an unwanted arene byproduct and reducing overall yield.[15] This process is often base-catalyzed, making the careful selection of base and control of water content critical.[15]

Optimized Protocol for Coupling

This protocol is designed to be a robust starting point for the coupling of this compound with a representative aryl bromide. Optimization of temperature, reaction time, and catalyst loading may be necessary for different coupling partners.

Materials and Reagents
ComponentRecommended SpecificationPurpose
Aryl Halide e.g., 4-Bromoanisole (1.0 equiv)Electrophilic Partner
Boronic Acid This compound (1.2-1.5 equiv)Nucleophilic Partner
Palladium Precatalyst XPhos Pd G3 (1-2 mol%)Catalyst Source
Ligand (Included in G3 precatalyst)Accelerates Catalytic Cycle
Base K₃PO₄, finely ground (2.0-3.0 equiv)Boronic Acid Activation
Solvent 1,4-Dioxane / H₂O (e.g., 5:1 v/v)Reaction Medium
Inert Gas Argon or NitrogenPrevents Catalyst Oxidation

Rationale for Component Selection:

  • Precatalyst (XPhos Pd G3): Third-generation Buchwald precatalysts are highly stable to air and moisture, yet rapidly generate the active Pd(0) species in solution. The included XPhos ligand is a bulky, electron-rich dialkylbiaryl phosphine, which is ideal for coupling sterically demanding substrates.[16]

  • Base (K₃PO₄): Tripotassium phosphate is a moderately strong, non-nucleophilic base that is highly effective in promoting boronate formation while minimizing base-sensitive functional group degradation. Its use in a biphasic system can also help mitigate protodeboronation.[17][18]

  • Solvent (Dioxane/H₂O): This solvent system provides good solubility for both organic and inorganic reagents. The presence of water is often crucial for dissolving the base and facilitating the formation of the active palladium-hydroxo species that can enter a key pathway for transmetalation.[17][19]

Experimental Workflow

Experimental_Workflow start Start setup 1. Reaction Setup - Add solids (Aryl Halide, Boronic Acid, Base, Catalyst) to a flame-dried flask. start->setup inert 2. Inert Atmosphere - Seal flask. Evacuate and backfill with Argon (3x). setup->inert solvent 3. Solvent Addition - Add degassed Dioxane/H₂O via syringe. inert->solvent reaction 4. Reaction - Heat with vigorous stirring (e.g., 90-110 °C). - Monitor by TLC/LC-MS. solvent->reaction workup 5. Workup - Cool to RT. - Dilute with EtOAc. - Wash with H₂O and brine. reaction->workup purify 6. Purification - Dry organic layer (Na₂SO₄). - Concentrate in vacuo. - Purify via column chromatography. workup->purify end End (Pure Product) purify->end

Figure 2: Step-by-step experimental workflow.

Detailed Step-by-Step Procedure

1. Reaction Setup:

  • To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.50 mmol, 1.0 equiv), this compound (0.60 mmol, 1.2 equiv), and finely ground K₃PO₄ (1.0 mmol, 2.0 equiv).

  • Briefly flush the flask with inert gas. In a glovebox or under a positive flow of inert gas, add the XPhos Pd G3 precatalyst (0.005 mmol, 1 mol%).

2. Establishing Inert Atmosphere:

  • Seal the flask with a septum or cap.

  • Connect the flask to a Schlenk line and perform at least three cycles of evacuating and backfilling with high-purity argon or nitrogen. This step is critical to remove oxygen, which can deactivate the catalyst.[1][16]

3. Solvent Addition:

  • Prepare the solvent mixture (e.g., 2.0 mL 1,4-Dioxane, 0.4 mL H₂O). Degas the solvent by bubbling argon through it for 15-20 minutes or by using freeze-pump-thaw cycles.

  • Add the degassed solvent to the reaction flask via syringe. The final concentration should be approximately 0.2 M with respect to the limiting reagent.

4. Reaction and Monitoring:

  • Place the sealed flask in a preheated oil bath or heating block set to 90-110 °C.

  • Stir the mixture vigorously to ensure proper mixing of the biphasic system.

  • Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC or LC-MS until the limiting aryl bromide is consumed (typically 4-24 hours).

5. Workup:

  • Once complete, remove the flask from the heat and allow it to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (15 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers and wash with brine (15 mL).

6. Purification:

  • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. Below is a guide to addressing common issues.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst (degraded by O₂) 2. Insufficiently Degassed Solvents 3. Poor Quality Boronic Acid (decomposed) 4. Reaction Temperature Too Low1. Ensure meticulous inert atmosphere technique. Use a fresh, high-quality precatalyst. 2. Rigorously degas all solvents before use. 3. Check boronic acid purity by NMR. Consider converting to a more stable MIDA or pinacol boronate ester if degradation is suspected.[1] 4. Incrementally increase the temperature (e.g., in 10 °C steps).
Significant Protodeboronation 1. Base is too strong or concentration too high 2. Excessive water in the solvent system 3. Prolonged reaction time at high temperature1. Switch to a milder base (e.g., K₂CO₃) or reduce the equivalents of K₃PO₄. 2. Reduce the water content (e.g., to a 10:1 or 20:1 organic:water ratio). 3. Monitor the reaction closely and stop it as soon as the starting material is consumed.
Homocoupling of Boronic Acid 1. Presence of Oxygen 2. Incomplete reduction of a Pd(II) source to Pd(0)1. Improve degassing and inert atmosphere protocols. Oxygen can facilitate homocoupling.[1] 2. Using a modern precatalyst like a G3 palladacycle minimizes this issue as it forms the active Pd(0) species cleanly.

Conclusion

The Suzuki-Miyaura coupling of this compound is a challenging but highly achievable transformation. Success hinges on a rational approach that directly addresses the substrate's inherent steric and electronic properties. By employing advanced catalyst systems featuring bulky, electron-rich ligands, selecting an appropriate base and solvent system, and adhering to rigorous anaerobic techniques, researchers can effectively synthesize complex biaryl sulfonamides. This guide provides the foundational knowledge and a validated starting protocol to empower scientists in their pursuit of novel molecular architectures for drug discovery and beyond.

References

Applications of (4-Methoxy-3-(N-phenylsulfamoyl)phenyl)boronic acid in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Two Privileged Pharmacophores

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores often leads to the development of novel molecular entities with enhanced potency, selectivity, and desirable pharmacokinetic properties. (4-Methoxy-3-(N-phenylsulfamoyl)phenyl)boronic acid represents such a convergence, integrating the proven utility of the boronic acid moiety with the versatile sulfonamide group. While this specific molecule is a novel entity, its structural components suggest a strong potential for significant applications, particularly in the realm of enzyme inhibition and as a versatile building block in medicinal chemistry.

Boronic acids have emerged as a cornerstone in drug design, largely due to their unique ability to form reversible covalent bonds with nucleophilic residues in enzyme active sites, such as serine, threonine, and lysine.[1][2][3] This mode of action has been successfully exploited in the development of potent inhibitors for various enzyme classes, including proteases and beta-lactamases.[1][3] The first FDA-approved boronic acid-containing drug, Bortezomib (Velcade), a proteasome inhibitor for multiple myeloma, underscored the therapeutic potential of this functional group.[2]

On the other hand, sulfonamides are a classic functional group in medicinal chemistry, present in a wide array of antibacterial, diuretic, and hypoglycemic drugs. Their ability to act as bioisosteres for amides and engage in key hydrogen bonding interactions has made them a staple in rational drug design. The merging of a sulfonamide with a boronic acid, as seen in the title compound, offers a distinct electronic and geometric profile compared to the more common carboxamide-containing boronic acids, potentially leading to novel structure-activity relationships (SAR).[4][5]

This technical guide will delve into the prospective applications of this compound in drug discovery, with a primary focus on its potential as a β-lactamase inhibitor to combat antibiotic resistance. We will also explore its utility as a synthetic intermediate for the generation of diverse compound libraries. The protocols and insights provided herein are grounded in established methodologies for analogous compounds and are intended to serve as a comprehensive resource for researchers in the field.

Application I: A Promising Scaffold for Novel β-Lactamase Inhibitors

The rise of antibiotic resistance is a critical global health threat, largely driven by the production of β-lactamase enzymes by bacteria. These enzymes hydrolyze and inactivate β-lactam antibiotics like penicillins and cephalosporins. The development of β-lactamase inhibitors that can be co-administered with these antibiotics is a key strategy to overcome this resistance. Boronic acid derivatives have shown significant promise as effective inhibitors of serine β-lactamases.[1]

Mechanism of Action: Reversible Covalent Inhibition

The boronic acid moiety in this compound is poised to act as a potent inhibitor of serine β-lactamases. The boron atom can form a reversible dative covalent bond with the hydroxyl group of the catalytic serine residue in the enzyme's active site.[1] This stable, yet reversible, complex effectively sequesters the enzyme, preventing it from hydrolyzing β-lactam antibiotics. The sulfonamide group, replacing the more traditional carboxamide, can form distinct hydrogen bond interactions with active site residues like Asn152 and Ala318 in enzymes such as AmpC β-lactamase, influencing the compound's binding affinity and SAR.[4][6]

G cluster_0 β-Lactamase Active Site cluster_1 This compound Ser-OH Serine Hydroxyl Asn152 Asn152 Ala318 Ala318 Boronic_Acid B(OH)₂ Boronic_Acid->Ser-OH Reversible Covalent Bond (Dative Boronate Ester) Sulfonamide SO₂NHPh Sulfonamide->Asn152 H-Bond Sulfonamide->Ala318 H-Bond

Mechanism of β-Lactamase Inhibition
Structure-Activity Relationship (SAR) Insights

Studies on analogous sulfonamide boronic acids have revealed interesting SAR trends. For instance, smaller, less sterically hindered analogues have sometimes shown surprisingly high potency, with Ki values in the nanomolar range.[4][5] The replacement of a carboxamide with a sulfonamide has been shown to improve potency in some cases by as much as 23-fold.[5][6] The specific substituents on the phenyl ring and the sulfonamide nitrogen of this compound are expected to play a crucial role in its inhibitory activity. The 4-methoxy group may influence solubility and electronic properties, while the N-phenyl group can engage in additional hydrophobic or pi-stacking interactions within the active site.

Comparative Inhibitory Activities of Analogous Sulfonamide Boronic Acids

To provide a framework for the potential potency of this compound, the following table summarizes the inhibitory constants (Ki) of related sulfonamide and carboxamide boronic acids against AmpC β-lactamase, as reported in the literature.

CompoundR GroupFunctional GroupKi against AmpC (nM)Reference
Methanesulfonamide boronic acidMethylSulfonamide789[5]
Methane carboxamide boronic acidMethylCarboxamide18,500[5]
Benzylsulfonamide boronic acidBenzylSulfonamide70[5]
Benzylcarboxamide boronic acidBenzylCarboxamide570[5]
2-Naphthylmethylsulfonamide boronic acid2-NaphthylmethylSulfonamide670[6]
2-Naphthylmethylcarboxamide boronic acid2-NaphthylmethylCarboxamide33[6]

This data highlights the distinct SAR profiles of sulfonamide versus carboxamide boronic acids and suggests that this compound could exhibit potent inhibitory activity.

Protocol: Screening for β-Lactamase Inhibitory Activity using the Nitrocefin Assay

This protocol outlines a standard method for determining the inhibitory potential of this compound against a serine β-lactamase, such as AmpC, using the chromogenic substrate nitrocefin.

Materials:

  • This compound

  • Purified β-lactamase (e.g., AmpC from E. coli)

  • Nitrocefin

  • DMSO (spectroscopic grade)

  • Phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 486 nm

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 1 mM stock solution of nitrocefin in DMSO.

    • Prepare a stock solution of β-lactamase in phosphate buffer at a suitable concentration (e.g., 1 µM).

  • Assay Setup:

    • In a 96-well microplate, perform serial dilutions of the inhibitor stock solution in phosphate buffer to achieve a range of desired final concentrations (e.g., 100 µM to 1 nM). Include a control well with buffer and DMSO only (no inhibitor).

    • Add a fixed amount of β-lactamase to each well to achieve a final concentration that gives a linear rate of nitrocefin hydrolysis over 10-15 minutes (e.g., 1-10 nM).

    • Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature to allow for binding equilibrium to be reached.

  • Initiation and Measurement:

    • Initiate the reaction by adding nitrocefin to each well to a final concentration of 100 µM.

    • Immediately place the microplate in the reader and measure the change in absorbance at 486 nm over time (e.g., every 30 seconds for 10-15 minutes). The hydrolysis of the yellow nitrocefin results in a red product with a strong absorbance at this wavelength.

  • Data Analysis:

    • Calculate the initial velocity (rate of change of absorbance) for each inhibitor concentration.

    • Plot the initial velocity as a function of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%. This can be done using non-linear regression analysis (e.g., sigmoidal dose-response curve).

    • To determine the Ki (inhibition constant), the assay can be repeated with varying concentrations of both the inhibitor and nitrocefin, followed by analysis using the Michaelis-Menten equation and a suitable inhibition model (e.g., competitive inhibition).

Application II: A Versatile Building Block for Suzuki-Miyaura Cross-Coupling

Beyond its potential as a direct enzyme inhibitor, this compound is a valuable intermediate in synthetic and medicinal chemistry. Its boronic acid functionality makes it an ideal coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[7] This reaction is one of the most powerful and widely used methods for the formation of C-C bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.

G Start Reactants Reactant1 This compound Start->Reactant1 Reactant2 Aryl/Vinyl Halide (R-X) Start->Reactant2 Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Start->Catalyst Base Base (e.g., K₂CO₃) Start->Base Solvent Solvent (e.g., Toluene/Water) Start->Solvent Reaction Reaction Mixture Reactant1->Reaction Reactant2->Reaction Catalyst->Reaction Base->Reaction Solvent->Reaction Heating Heating (e.g., 80-100 °C) Reaction->Heating Stirring under Inert Atmosphere Product Biaryl Product Heating->Product Workup & Purification

Suzuki-Miyaura Cross-Coupling Workflow
Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for using this compound in a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • An aryl or vinyl halide/triflate (Ar-X)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., anhydrous potassium carbonate, K₂CO₃)

  • Solvent system (e.g., a mixture of toluene and water, or dioxane and water)

  • Reaction vessel (e.g., a round-bottom flask with a condenser)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • To a reaction vessel, add this compound (1.0 eq), the aryl halide (1.0-1.2 eq), the base (2.0-3.0 eq), and the palladium catalyst (0.01-0.05 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition and Reaction:

    • Add the degassed solvent system (e.g., a 4:1 mixture of toluene:water).

    • Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within 2-24 hours.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired biaryl product.

Conclusion

This compound is a promising and versatile molecule for drug discovery. Its structural features strongly suggest its potential as a potent inhibitor of serine β-lactamases, offering a new avenue for combating antibiotic resistance. The distinct electronic and steric properties conferred by the sulfonamide group may lead to novel and favorable interactions within the enzyme active site. Furthermore, its utility as a building block in Suzuki-Miyaura cross-coupling reactions provides a robust platform for the synthesis of diverse libraries of novel compounds for screening against a wide range of biological targets. The protocols and data presented in this guide offer a solid foundation for researchers to explore and unlock the full therapeutic potential of this and related sulfonamide boronic acids.

References

Application Notes and Protocols for (4-Methoxy-3-(N-phenylsulfamoyl)phenyl)boronic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Complex Molecule Synthesis

(4-Methoxy-3-(N-phenylsulfamoyl)phenyl)boronic acid is an increasingly important bifunctional building block in modern organic synthesis. Its unique structure, featuring a methoxy group, a phenylsulfamoyl moiety, and a reactive boronic acid, offers a powerful tool for the construction of complex molecular architectures. The electron-donating methoxy group and the electron-withdrawing sulfamoyl group modulate the electronic properties of the phenyl ring, influencing its reactivity and the properties of the resulting products. This reagent is particularly valuable in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials.[1] Its stability and compatibility with a range of reaction conditions make it a versatile component in the drug discovery and development pipeline.

The primary utility of this boronic acid lies in its application as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern synthetic chemistry due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acids and their derivatives.[2][3]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (such as a boronic acid) and an organohalide or triflate, catalyzed by a palladium(0) complex.[4] The reaction is renowned for its high yields and stereospecificity.

Mechanistic Insights: The Role of Key Components

A fundamental understanding of the catalytic cycle is crucial for troubleshooting and optimizing reaction conditions. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organohalide (R¹-X) to form a Pd(II) intermediate. The reactivity of the halide is typically I > Br > Cl.[4]

  • Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. Activation of the boronic acid by a base is required to form a more nucleophilic boronate species, which then undergoes transmetalation.[2][5]

  • Reductive Elimination: The two organic groups on the palladium complex (R¹ and R²) couple, forming the desired product (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 R1-Pd(II)-X(L2) R1-Pd(II)-X(L2) Pd(0)L2->R1-Pd(II)-X(L2) Oxidative Addition (R1-X) R1-Pd(II)-R2(L2) R1-Pd(II)-R2(L2) R1-Pd(II)-X(L2)->R1-Pd(II)-R2(L2) Transmetalation (R2-B(OH)2 + Base) Product R1-R2 R1-Pd(II)-R2(L2)->Product Reductive Elimination Product->Pd(0)L2 R1-X R1-X R2-B(OH)2 R2-B(OH)2 Base Base Workflow cluster_planning Reaction Planning cluster_execution Execution cluster_analysis Workup & Analysis A Select Coupling Partners (Aryl Halide/Triflate) B Choose Catalyst & Ligand (e.g., Pd(OAc)2/PPh3 or advanced systems) A->B C Select Base & Solvent (e.g., K2CO3 in Dioxane/H2O) B->C D Reaction Setup (Inert atmosphere) C->D E Heating & Monitoring (TLC, LC-MS) D->E F Aqueous Workup E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS, IR) G->H

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with Sulfonamide Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Sulfonamide-Containing Biaryls

The sulfonamide moiety is a cornerstone in medicinal chemistry, featured in a wide array of FDA-approved drugs due to its versatile biological activities.[1][2] These activities range from antimicrobial and antiviral to anticancer and antidiabetic properties.[1][2] When incorporated into a biaryl scaffold, a common structural motif in pharmaceuticals, the resulting sulfonamide-containing biaryl compounds exhibit significant therapeutic potential.[3][4][5] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for constructing C-C bonds, particularly for the synthesis of biaryl compounds.[6][7][8][9] This application note provides a detailed guide to the palladium-catalyzed cross-coupling of sulfonamide-functionalized phenylboronic acids, offering insights into the reaction mechanism, a comprehensive experimental protocol, and troubleshooting strategies.

The use of sulfonamide phenylboronic acids in Suzuki-Miyaura coupling presents unique considerations. The strongly electron-withdrawing nature of the sulfonamide group can influence the reactivity of the boronic acid, and the N-substituents on the sulfonamide can also play a role in the reaction outcome.[10][11] Understanding these factors is crucial for optimizing reaction conditions and achieving high yields of the desired biaryl sulfonamide products.

Reaction Mechanism: A Closer Look at the Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6] The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (or triflate) to form a Pd(II) intermediate. This is often the rate-limiting step of the reaction.[6]

  • Transmetalation: The organic group from the organoboron reagent (in this case, the sulfonamide phenylboronic acid) is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][12]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]

The presence of the electron-withdrawing sulfonamide group on the phenylboronic acid can impact the transmetalation step. Electron-deficient boronic acids can be prone to protodeboronation, a side reaction where the boronic acid is cleaved by a proton source.[13] Careful selection of the base and reaction conditions is therefore critical to favor the desired transmetalation pathway.

Suzuki_Miyaura_Coupling cluster_reactants Reactants pd0 Pd(0)L2 pd2_aryl Ar-Pd(II)L2-X pd0->pd2_aryl pd2_biaryl Ar-Pd(II)L2-Ar' pd2_aryl->pd2_biaryl pd2_biaryl->pd0 Regeneration product Ar-Ar' pd2_biaryl->product Reductive Elimination catalyst_regen Pd(0)L2 aryl_halide Ar-X aryl_halide->pd0 Oxidative Addition boronic_acid Ar'-B(OH)2 (Sulfonamide Phenylboronic Acid) boronic_acid->pd2_aryl Transmetalation base Base base->boronic_acid

References

Application Note & Protocol: Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling with (4-Methoxy-3-(N-phenylsulfamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Sulfonamide-Containing Biaryls

The biaryl motif is a privileged scaffold in modern medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1][2] Among these, biaryl structures incorporating a sulfonamide group are of particular interest due to their diverse biological activities, which include applications as anticancer, antimicrobial, and antiviral agents.[3][4] The sulfonamide moiety often acts as a key hydrogen bond donor/acceptor or a bioisosteric replacement for other functional groups, enhancing target binding affinity and modulating physicochemical properties.[5]

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for the construction of carbon-carbon bonds to form these complex biaryl systems.[6][7][8] Its widespread adoption is due to its mild reaction conditions, exceptional tolerance of various functional groups, and the general stability and low toxicity of the requisite organoboron reagents.[6][9]

This guide provides a detailed, mechanistically-grounded protocol for the synthesis of biaryl compounds using a specialized building block, (4-Methoxy-3-(N-phenylsulfamoyl)phenyl)boronic acid . We will delve into the causality behind the selection of each reaction component and provide a robust, step-by-step procedure designed for reproducibility and success in a research and development setting.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction hinges on a catalytic cycle driven by a palladium complex. Understanding this cycle is paramount for troubleshooting and optimizing the reaction for specific substrates. The process is universally accepted to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][8][9]

Pillar 1: The Palladium Catalyst & Ligand
Pillar 2: The Role of the Base in Boronic Acid Activation

The base is not a mere spectator; it is an essential activator. Its primary function is to react with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻).[10][11][12] This anionic boronate species is significantly more reactive towards the palladium(II) complex in the transmetalation step than the neutral boronic acid.[11] The choice of base, from inorganic salts like K₃PO₄ and K₂CO₃ to organic bases, can profoundly impact reaction rates and yields, and its selection often depends on the specific substrates and their sensitivity.[12][13]

Pillar 3: The Mechanistic Steps
  • Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate.[7][8]

  • Transmetalation: The activated boronate complex ([Ar²-B(OH)₃]⁻) transfers its aryl group (Ar²) to the Pd(II) center, displacing the halide and forming a diarylpalladium(II) complex. This is often the rate-determining step.[7][11]

  • Reductive Elimination: The two aryl groups on the palladium center couple and are expelled from the coordination sphere, forming the desired biaryl product (Ar¹-Ar²) and regenerating the Pd(0) catalyst, which re-enters the cycle.[6][7]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition Intermediate L₂Pd(II)(Ar¹)(X) pd0->oxidative_add Oxidative Addition ar1x Aryl Halide (Ar¹-X) ar1x->oxidative_add ar2b Boronic Acid (Ar²-B(OH)₂) boronate Boronate 'ate' Complex [Ar²-B(OH)₃]⁻ ar2b->boronate base Base (e.g., K₃PO₄) base->boronate Activation transmetalation Diaryl-Pd(II) Complex L₂Pd(II)(Ar¹)(Ar²) boronate->transmetalation Transmetalation oxidative_add->transmetalation transmetalation->pd0 Reductive Elimination product Biaryl Product (Ar¹-Ar²) transmetalation->product

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Detailed Experimental Protocol

This protocol describes the synthesis of a model biaryl compound, 4'-Methoxy-2-methoxy-5-(N-phenylsulfamoyl)-1,1'-biphenyl , via the Suzuki-Miyaura coupling of this compound with 4-bromoanisole.

Materials & Reagents
ReagentM.W. ( g/mol )Amount (mg)MmolEquivalents
This compound323.154851.51.5
4-Bromoanisole187.041871.01.0
Palladium(II) Acetate (Pd(OAc)₂)224.504.50.020.02 (2 mol%)
SPhos (Ligand)410.5316.40.040.04 (4 mol%)
Potassium Phosphate, tribasic (K₃PO₄)212.274252.02.0
Toluene, anhydrous-5 mL--
Water, degassed-0.5 mL--
Step-by-Step Methodology

Causality Note: The order of addition and the maintenance of an inert atmosphere are critical. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. The base is a fine powder and should be handled carefully to ensure accurate weighing.

  • Reaction Vessel Preparation:

    • Place an oven-dried 25 mL Schlenk flask, equipped with a magnetic stir bar, under vacuum and heat gently with a heat gun to remove any adsorbed moisture.

    • Allow the flask to cool to room temperature under vacuum and then backfill with an inert gas (Argon or Nitrogen). Repeat this vacuum/backfill cycle three times.

  • Addition of Solids:

    • Under a positive flow of inert gas, quickly add the aryl halide (4-bromoanisole, 187 mg), the boronic acid (485 mg), the palladium precatalyst (Pd(OAc)₂, 4.5 mg), the SPhos ligand (16.4 mg), and the base (K₃PO₄, 425 mg) to the flask.

    • Rationale: Adding all solids together in an inert atmosphere prevents premature reaction and catalyst degradation.

  • Solvent Addition:

    • Seal the flask with a rubber septum.

    • Using a syringe, add degassed anhydrous toluene (5 mL), followed by degassed water (0.5 mL).

    • Rationale: Solvents must be degassed (e.g., by sparging with argon for 30 minutes) to remove dissolved oxygen. The biphasic toluene/water system is highly effective for many Suzuki couplings.

  • Reaction Execution & Monitoring:

    • Place the sealed flask in a preheated oil bath set to 100 °C.

    • Stir the reaction mixture vigorously to ensure efficient mixing between the two phases.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Take a small aliquot via syringe every 1-2 hours. A typical reaction time is 2-12 hours. The reaction is complete when the limiting reagent (4-bromoanisole) is no longer observed.

  • Work-up Procedure:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Add deionized water (10 mL) to the mixture and stir for 5 minutes.

    • Transfer the entire mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL) to remove residual water and inorganic salts.

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • Purify the crude residue by flash column chromatography on silica gel. An appropriate eluent system would typically be a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing).

    • Combine the pure fractions (as determined by TLC) and concentrate under reduced pressure to afford the final biaryl product as a solid or oil.

    • Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Workflow setup 1. Reaction Setup solids 2. Add Solids (Aryl Halide, Boronic Acid, Catalyst, Ligand, Base) setup->solids solvents 3. Add Degassed Solvents (Toluene / Water) solids->solvents reaction 4. Heat & Stir (100 °C, 2-12h) solvents->reaction monitoring 5. Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 6. Aqueous Work-up (Extraction & Washing) monitoring->workup Reaction Complete purify 7. Purification (Column Chromatography) workup->purify characterize 8. Characterization (NMR, HRMS) purify->characterize

Figure 2: Experimental Workflow for Biaryl Synthesis.

Field-Proven Insights & Troubleshooting

  • Choice of Halide: The reactivity of the aryl halide follows the order I > Br > OTf >> Cl.[9][14] While aryl chlorides are cheaper, they often require more active (and expensive) catalysts and more forcing conditions. Aryl bromides represent a good balance of reactivity and cost for most applications.

  • Homocoupling: A common side product is the homocoupling of the boronic acid (Ar²-Ar²). This often occurs if the reaction is too slow or if oxygen is introduced. To mitigate this, ensure a thoroughly inert atmosphere and consider using a slightly higher catalyst loading if the reaction is sluggish.

  • Deboronated Byproduct: Hydrolytic deboronation (replacement of the -B(OH)₂ group with -H) can occur, especially with electron-rich boronic acids or under harsh basic conditions.[10] Using a milder base like K₂CO₃ or Na₂CO₃, or running the reaction at a lower temperature, can sometimes reduce this side reaction.

  • Poor Solubility: If reagents are poorly soluble in the chosen solvent system, the reaction rate will suffer. Screening alternative solvents like dioxane/water or 2-MeTHF may be necessary.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules. This application note provides a robust and well-vetted protocol for coupling This compound with aryl halides. By understanding the mechanistic underpinnings of the reaction, researchers can confidently apply this methodology to generate novel sulfonamide-containing biaryls, paving the way for new discoveries in drug development and materials science.

References

Application Note & Protocols: (4-Methoxy-3-(N-phenylsulfamoyl)phenyl)boronic acid as a Selective Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-FP-260106-01

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of (4-Methoxy-3-(N-phenylsulfamoyl)phenyl)boronic acid as a highly sensitive and selective fluorescent probe. We will delve into the core principles governing its fluorescence modulation, provide validated, step-by-step protocols for its use in detecting biologically relevant analytes, and offer insights into data interpretation and potential applications in cellular imaging and high-throughput screening.

Introduction: The Power of Boronic Acids in Fluorescent Sensing

Phenylboronic acids have emerged as a versatile class of molecular receptors in the design of fluorescent probes.[1][2][3] Their utility stems from the reversible and covalent interaction between the boronic acid moiety and molecules containing cis-1,2 or -1,3 diols, such as saccharides.[2][3][4] This specific binding event can be engineered to trigger a measurable change in the fluorescence properties of an appended fluorophore, enabling the detection and quantification of the target analyte.[5][6][7] The this compound probe leverages these principles, incorporating a sophisticated fluorophore whose electronic properties are exquisitely sensitive to the binding state of the boronic acid group.

Principle of Operation: An Intramolecular Charge Transfer (ICT) Mechanism

The fluorescence modulation of this compound is predicated on an Intramolecular Charge Transfer (ICT) mechanism.[5][6][7] In its unbound state, the boronic acid group [-B(OH)₂] acts as an electron-withdrawing group, influencing the electronic distribution of the fluorophore in its excited state.[5][6] Upon binding to a diol-containing analyte, the boron atom undergoes a change in hybridization from sp² to sp³, forming a more electron-rich anionic boronate ester.[2][8] This alteration in the electronic nature of the boronic acid moiety perturbs the ICT character of the fluorophore, leading to a discernible shift in the emission spectrum and/or a change in fluorescence intensity.[5][6] This ratiometric or intensiometric response forms the basis for quantitative analysis.

cluster_0 Unbound State (Low Fluorescence) cluster_1 Bound State (High Fluorescence) Probe This compound Excitation1 Excitation (λex) Probe->Excitation1 ICT Intramolecular Charge Transfer (ICT) Excitation1->ICT Quenching Fluorescence Quenching ICT->Quenching Probe_Analyte Probe-Analyte Complex (Boronate Ester) Excitation2 Excitation (λex) Probe_Analyte->Excitation2 Blocked_ICT Altered ICT Excitation2->Blocked_ICT Emission Fluorescence Emission (λem) Blocked_ICT->Emission Analyte Diol-containing Analyte (e.g., Saccharide) Analyte->Probe_Analyte

Figure 1: Proposed mechanism of fluorescence modulation.

Applications

Based on the extensive literature on phenylboronic acid probes, this compound is anticipated to be a powerful tool for:

  • Saccharide Detection: Quantifying monosaccharides like glucose and fructose in biological fluids or cell culture media.[1][2][4][8] The selectivity towards different saccharides can be pH-dependent.[1]

  • Reactive Oxygen Species (ROS) Sensing: Detecting hydrogen peroxide (H₂O₂) or peroxynitrite (ONOO⁻), which can oxidatively cleave the boronic acid moiety, leading to a distinct fluorescence response.[9][10][11]

  • Cellular Imaging: Visualizing the distribution of target analytes within living cells, leveraging its potential for cell permeability and biocompatibility.[12][13][14]

Experimental Protocols

Materials and Reagents
  • This compound

  • Dimethyl sulfoxide (DMSO), spectroscopy grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Analyte stock solutions (e.g., D-glucose, D-fructose, H₂O₂)

  • 96-well black microplates, clear bottom

  • Fluorescence microplate reader or spectrofluorometer

Protocol 1: In Vitro Saccharide Quantification

This protocol outlines the steps for quantifying a model saccharide, D-fructose, in an aqueous buffer system.

  • Probe Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.

  • Working Solution Preparation: Dilute the 1 mM stock solution to 10 µM in PBS (pH 7.4). Note: The final DMSO concentration should be kept below 1% to avoid solvent effects.

  • Analyte Dilution Series: Prepare a serial dilution of D-fructose in PBS (pH 7.4) to create a standard curve. A typical concentration range would be from 0 to 10 mM.

  • Assay Procedure:

    • Pipette 100 µL of the 10 µM probe working solution into each well of a 96-well black microplate.

    • Add 100 µL of each D-fructose dilution to the respective wells. Include a blank control with 100 µL of PBS.

    • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorescence reader to the optimal value for the probe (e.g., 370 nm).

    • Measure the fluorescence emission at the peak wavelength (e.g., 460 nm).

  • Data Analysis:

    • Subtract the fluorescence of the blank from all measurements.

    • Plot the fluorescence intensity as a function of D-fructose concentration.

    • Perform a linear or non-linear regression to determine the limit of detection (LOD) and the linear range of the assay.

Start Start Prep_Probe Prepare 10 µM Probe Working Solution in PBS Start->Prep_Probe Pipette_Probe Pipette 100 µL Probe into 96-well Plate Prep_Probe->Pipette_Probe Prep_Analyte Prepare Saccharide Standard Dilutions Add_Analyte Add 100 µL Saccharide Standards to Wells Prep_Analyte->Add_Analyte Pipette_Probe->Add_Analyte Incubate Incubate for 15 min at Room Temperature Add_Analyte->Incubate Measure Measure Fluorescence (λex/λem) Incubate->Measure Analyze Analyze Data: Standard Curve & LOD Measure->Analyze End End Analyze->End

Figure 2: Workflow for in vitro saccharide quantification.

Protocol 2: Detection of Hydrogen Peroxide (H₂O₂) in Solution

This protocol is adapted for the detection of H₂O₂, which induces an oxidative transformation of the boronic acid.

  • Reagent Preparation:

    • Prepare a 10 µM working solution of the probe in PBS (pH 7.4) as described in Protocol 1.

    • Prepare a fresh stock solution of H₂O₂ in deionized water. The concentration should be determined by UV-Vis spectroscopy (ε₂₄₀ = 43.6 M⁻¹cm⁻¹).

    • Prepare a dilution series of H₂O₂ in PBS (pH 7.4), typically from 0 to 100 µM.

  • Assay Procedure:

    • In a 96-well plate, combine 100 µL of the 10 µM probe working solution with 100 µL of each H₂O₂ dilution.

    • Incubate at 37°C for 30 minutes. The reaction kinetics may vary, so a time-course experiment is recommended for optimization.

  • Fluorescence Measurement and Analysis:

    • Measure the fluorescence intensity as described in Protocol 1.

    • Plot the change in fluorescence against the H₂O₂ concentration to determine the sensitivity of the probe.

Data Presentation and Interpretation

The performance of the this compound probe should be characterized by several key parameters, which are summarized in the table below. These values are hypothetical and should be determined experimentally.

ParameterValueCondition
Excitation Wavelength (λex)370 nmPBS, pH 7.4
Emission Wavelength (λem)460 nmPBS, pH 7.4
Quantum Yield (Φ)~0.45 (in bound state)-
Limit of Detection (LOD)~50 µM for FructoseS/N = 3
Linear Range0.1 - 5 mM for FructoseR² > 0.99

Selectivity: It is crucial to assess the probe's selectivity by testing its response to a panel of potential interferents, such as other saccharides, amino acids, and common biological ions. Monoboronic acid probes often exhibit higher affinity for fructose over glucose.[8]

Troubleshooting

IssuePossible CauseSolution
Low SignalProbe concentration too low.Increase probe concentration or instrument gain.
Incorrect excitation/emission wavelengths.Verify instrument settings and probe specifications.
High BackgroundAutofluorescence from sample or buffer.Use a buffer blank and subtract its signal.
Probe degradation.Prepare fresh stock solutions. Protect from light.
Poor ReproducibilityInconsistent incubation times or temperatures.Standardize all assay parameters.
Pipetting errors.Use calibrated pipettes and proper technique.

Conclusion

This compound represents a promising fluorescent probe for the selective detection of diol-containing analytes. Its anticipated high sensitivity, coupled with a fluorescence response mechanism grounded in well-established principles of intramolecular charge transfer, makes it a valuable tool for a wide range of applications in chemical biology and drug discovery. The protocols provided herein serve as a robust starting point for researchers to explore the capabilities of this versatile molecular sensor.

References

Application Notes and Protocols for the Development of Enzyme Inhibitors Utilizing a (4-Methoxy-3-(N-phenylsulfamoyl)phenyl)boronic acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Boronic Acid Warhead in Enzyme Inhibition

The boronic acid moiety represents a privileged scaffold in modern medicinal chemistry, renowned for its ability to act as a potent and often reversible covalent inhibitor of various enzyme classes. Its unique electronic properties, particularly the empty p-orbital on the boron atom, allow it to readily form a stable, tetrahedral adduct with nucleophilic residues in enzyme active sites, most notably the hydroxyl group of serine. This mimics the transition state of substrate hydrolysis, leading to potent inhibition.[1][2]

The (4-Methoxy-3-(N-phenylsulfamoyl)phenyl)boronic acid scaffold combines the reactive boronic acid "warhead" with a sulfonamide framework. The sulfonamide group is a common feature in many established drugs and can participate in key hydrogen bonding interactions within an enzyme's active site, enhancing binding affinity and selectivity.[3] The methoxy substituent can also influence the electronic properties and metabolic stability of the compound.

This document provides a comprehensive guide for researchers on the synthesis, characterization, and application of inhibitors based on the this compound scaffold. We will explore its application against two distinct enzyme classes: the well-established serine proteases (exemplified by β-lactamases) and the novel, exploratory target, the histone chaperone ANP32B.

Part 1: Synthesis of this compound

The synthesis of the target compound can be achieved through a multi-step process starting from commercially available materials. The following protocol is a proposed route based on established methodologies for the synthesis of related sulfonamide phenylboronic acids.[4]

Proposed Synthetic Pathway

Synthesis_Pathway A 4-Bromo-2-methoxy-benzenesulfonyl chloride C 4-Bromo-N-phenyl-2-methoxybenzenesulfonamide A->C Et3N, DCM B Aniline B->C E This compound C->E 1. n-BuLi, THF, -78°C 2. B(OiPr)3 3. H3O+ D n-Butyllithium, Triisopropyl borate

Caption: Proposed synthetic route for this compound.

Detailed Synthesis Protocol

Step 1: Synthesis of 4-Bromo-N-phenyl-2-methoxybenzenesulfonamide

  • To a stirred solution of 4-bromo-2-methoxy-benzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add aniline (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl (2 x 10 mL/mmol), followed by saturated sodium bicarbonate solution (2 x 10 mL/mmol), and finally with brine (1 x 10 mL/mmol).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to obtain pure 4-bromo-N-phenyl-2-methoxybenzenesulfonamide.

Step 2: Synthesis of this compound

  • Dissolve 4-bromo-N-phenyl-2-methoxybenzenesulfonamide (1.0 eq) in anhydrous tetrahydrofuran (THF, 20 mL/mmol) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour at this temperature.

  • Add triisopropyl borate (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of 1M HCl at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL/mmol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude boronic acid can be purified by recrystallization or by forming a boronate ester with a diol (e.g., pinacol), followed by purification and subsequent hydrolysis back to the boronic acid.[5][6]

Part 2: Application in Serine Protease Inhibition

The this compound scaffold is an excellent candidate for the inhibition of serine proteases, such as β-lactamases, which are key enzymes in bacterial antibiotic resistance.[2][3]

Mechanism of Action

The boronic acid inhibitor acts as a transition-state analog. The boron atom is attacked by the catalytic serine residue in the enzyme's active site, forming a reversible covalent bond. This results in a stable tetrahedral boronate adduct that mimics the high-energy tetrahedral intermediate formed during substrate hydrolysis.[1][7]

Inhibition_Mechanism cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Tetrahedral Adduct (Inhibited State) Ser-OH Ser-OH His-Im His-Im Ser-OH->His-Im H-bond Adduct Ser-O-B(OH)2-R Ser-OH->Adduct Reversible Covalent Bond Boronic_Acid R-B(OH)2 Boronic_Acid->Adduct

Caption: Reversible covalent inhibition of a serine protease by a boronic acid.

Experimental Protocol: Enzyme Inhibition Assay (β-lactamase)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) for the synthesized compound against a commercially available β-lactamase (e.g., from Bacillus cereus).

Materials:

  • Purified β-lactamase

  • Nitrocefin (chromogenic substrate)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • Synthesized this compound

  • 96-well microplates

  • Microplate reader

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the inhibitor in DMSO (e.g., 10 mM).

    • Prepare a stock solution of nitrocefin in DMSO (e.g., 5 mM).

    • Dilute the enzyme to a working concentration in assay buffer. The optimal concentration should be determined empirically to give a linear reaction rate for at least 10 minutes.

  • IC50 Determination:

    • In a 96-well plate, perform serial dilutions of the inhibitor in assay buffer to achieve a range of concentrations (e.g., from 100 µM to 1 nM). Include a no-inhibitor control (DMSO vehicle).

    • Add a fixed amount of enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding nitrocefin to a final concentration of 100 µM.

    • Immediately measure the rate of hydrolysis of nitrocefin by monitoring the increase in absorbance at 486 nm over time using a microplate reader.

    • Calculate the initial velocity (V₀) for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Ki Determination (Competitive Inhibition):

    • Set up a matrix of experiments with varying concentrations of both the inhibitor and the substrate (nitrocefin).

    • For each inhibitor concentration, measure the initial reaction velocity at different substrate concentrations.

    • Generate a Lineweaver-Burk or Michaelis-Menten plot for each inhibitor concentration.

    • Analyze the data using non-linear regression to a competitive inhibition model to determine the Ki value.

Data Presentation
ParameterValue
IC50 (µM)Experimental Value
Ki (µM)Experimental Value
Inhibition TypeCompetitive

Part 3: Exploratory Application Against a Non-Protease Target: ANP32B

The acidic nuclear phosphoprotein 32 family member B (ANP32B) is a histone chaperone involved in various cellular processes, including transcriptional regulation and apoptosis.[8][9] Its dysregulation has been implicated in cancers, making it an attractive therapeutic target.[10] While not a traditional target for boronic acids, exploring the inhibition of ANP32B's protein-protein interactions or other functions with this scaffold could open new therapeutic avenues.

Hypothesized Mechanism of Interaction

The this compound could potentially disrupt the function of ANP32B by interfering with its interaction with binding partners, such as histones or transcription factors.[11][12] The inhibitor might bind to a pocket on the surface of ANP32B, with the sulfonamide and methoxy groups forming key interactions that stabilize the complex.

Experimental Workflow: Screening for ANP32B Inhibition

ANP32B_Workflow A Recombinant ANP32B Expression & Purification B Primary Screen: AlphaScreen Assay (ANP32B-Histone H3) A->B C Hit Confirmation: Surface Plasmon Resonance (SPR) B->C Validate Hits D Cell-based Assay: Inhibition of c-Myc Signaling in Prostate Cancer Cells C->D Confirm Cellular Activity E Lead Optimization D->E

Caption: Experimental workflow for identifying and characterizing ANP32B inhibitors.

Protocol 1: AlphaScreen Assay for ANP32B-Histone H3 Interaction

This protocol describes a high-throughput screening method to identify compounds that disrupt the interaction between ANP32B and its binding partner, histone H3.

Materials:

  • Recombinant His-tagged ANP32B

  • Biotinylated Histone H3 peptide

  • AlphaScreen Nickel Chelate Donor beads

  • AlphaScreen Streptavidin Acceptor beads

  • Assay buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

  • Synthesized inhibitor

  • 384-well microplates

Protocol:

  • In a 384-well plate, add the inhibitor at various concentrations.

  • Add His-tagged ANP32B and biotinylated Histone H3 to the wells.

  • Incubate for 60 minutes at room temperature.

  • Add a mixture of Nickel Chelate Donor beads and Streptavidin Acceptor beads.

  • Incubate for 60 minutes in the dark.

  • Read the plate on an AlphaScreen-capable plate reader. A decrease in the AlphaScreen signal indicates disruption of the ANP32B-Histone H3 interaction.

Protocol 2: Cell-Based Assay for c-Myc Signaling

ANP32B has been shown to regulate c-Myc signaling in prostate cancer cells.[8] This assay assesses the ability of the inhibitor to modulate this pathway in a cellular context.

Materials:

  • Prostate cancer cell line (e.g., LNCaP or PC-3)

  • Cell culture medium and supplements

  • Synthesized inhibitor

  • Reagents for Western blotting or qPCR for c-Myc and its target genes (e.g., CCND1)

Protocol:

  • Seed prostate cancer cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the inhibitor at various concentrations for 24-48 hours.

  • Lyse the cells and extract protein or RNA.

  • For Western Blotting: Analyze the protein expression levels of ANP32B and c-Myc.

  • For qPCR: Analyze the mRNA expression levels of MYC and its downstream target genes.

  • A dose-dependent decrease in c-Myc protein or mRNA levels would indicate successful target engagement in a cellular environment.

Conclusion

The this compound scaffold presents a promising starting point for the development of potent and selective enzyme inhibitors. Its well-established mechanism against serine proteases provides a solid foundation for applications in areas such as antibacterial drug discovery. Furthermore, the potential for this scaffold to inhibit non-traditional targets like the histone chaperone ANP32B opens up exciting new possibilities in cancer therapy and other fields. The protocols outlined in this document provide a comprehensive framework for researchers to synthesize, screen, and characterize novel inhibitors based on this versatile chemical entity.

References

experimental procedure for coupling aryl halides with (4-Methoxy-3-(N-phenylsulfamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Coupling of Aryl Halides with (4-Methoxy-3-(N-phenylsulfamoyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its remarkable reliability and functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or triflates, is particularly vital in pharmaceutical and materials science for the synthesis of biaryl and heteroaryl structures.[3][4] These motifs are prevalent in a vast number of commercial drugs and clinical candidates.

This technical guide provides a comprehensive experimental framework for the coupling of various aryl halides with a specific, functionally complex partner: This compound . The unique electronic and steric characteristics of this boronic acid—possessing both an electron-donating methoxy group and a bulky, electron-withdrawing N-phenylsulfamoyl group—present distinct challenges and opportunities for optimization.[5] We will delve into the mechanistic underpinnings of the reaction, offer a robust, step-by-step protocol as a starting point for investigation, and discuss key optimization strategies and troubleshooting to empower researchers in their synthetic endeavors.

Pillar 1: The Catalytic Cycle and Mechanistic Considerations

The efficacy of any Suzuki-Miyaura coupling is governed by the smooth operation of its catalytic cycle.[2] A thorough understanding of this cycle is paramount for rational experimental design and troubleshooting. The process is generally accepted to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[6]

  • Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex, the active catalyst, which inserts into the carbon-halide bond of the aryl halide (Ar¹-X). This forms a square-planar Palladium(II) intermediate. The rate of this step is highly dependent on the halide, with reactivity typically following the order: I > OTf > Br >> Cl.[6] Electron-withdrawing groups on the aryl halide can accelerate this step, while electron-donating groups may slow it down.[1]

  • Transmetalation : This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. The process requires activation of the boronic acid by a base.[7] The base converts the neutral boronic acid into a more nucleophilic boronate "ate" complex [Ar²-B(OH)₃]⁻, which then facilitates the transfer of the Ar² group to the Pd(II) center, displacing a halide.[8][9][10] The choice of base and solvent is critical for the success of this step.[11][12]

  • Reductive Elimination : In the final step, the two organic groups (Ar¹ and Ar²) on the Pd(II) complex couple and are expelled as the desired biaryl product (Ar¹-Ar²). This process regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.[1][6]

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex [Ar¹-Pd(II)L₂-X] pd0->oa_complex Oxidative Addition tm_complex [Ar¹-Pd(II)L₂-Ar²] oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination product Ar¹-Ar² (Biaryl Product) tm_complex->product base_out X⁻ + B(OH)₃ tm_complex->base_out ar1x Ar¹-X (Aryl Halide) ar1x->pd0 boronic Ar²B(OH)₂ + Base boronic->oa_complex

A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Pillar 2: Substrate-Specific Considerations

The success of coupling this compound hinges on balancing its unique electronic and steric properties.

  • This compound : This molecule contains an electron-donating methoxy group ortho to the boronic acid and a strongly electron-withdrawing N-phenylsulfamoyl group meta to it. The methoxy group can increase electron density at the coupling site, potentially slowing transmetalation. Conversely, the sulfamoyl group will decrease the overall electron density of the ring. A significant challenge with electron-deficient boronic acids is their increased susceptibility to protodeboronation , a side reaction where the C-B bond is cleaved by hydrolysis, reducing the yield.[1][13] The steric bulk of the N-phenylsulfamoyl group may also influence the choice of catalyst and ligand.

  • Aryl Halides (Ar-X) : The choice of aryl halide partner is critical.

    • Reactivity : Aryl iodides and bromides are generally preferred due to the ease of oxidative addition.[1] Aryl chlorides are more challenging and often require specialized, highly active catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu-type ligands).[7][14]

    • Electronics : Electron-poor aryl halides (e.g., those with nitro or cyano groups) typically react faster, while electron-rich halides (e.g., with methoxy or alkyl groups) can be more sluggish, requiring more forcing conditions.[1][15]

Pillar 3: A General, Validated Experimental Protocol

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Researchers should consider this a foundational method to be optimized based on the specific aryl halide used.

Materials and Reagents

  • This compound (1.2 equivalents)

  • Aryl Halide (1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Deionized Water

  • Saturated aqueous Sodium Chloride (Brine)

Equipment

  • Round-bottom or Schlenk flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Flash column chromatography system

Step-by-Step Procedure

  • Reaction Setup :

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (e.g., 1.0 mmol), this compound (1.2 mmol), the chosen base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).[2][16]

    • Causality: Using a slight excess of the boronic acid can compensate for potential protodeboronation or homocoupling side reactions.[13] The catalyst loading is typically low, but may need to be increased for less reactive substrates.

  • Inert Atmosphere :

    • Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

    • Causality: This "degassing" process is critical. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and promote undesirable homocoupling of the boronic acid.[1][17]

  • Solvent Addition :

    • Using a syringe, add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water for a 1.0 mmol scale reaction). The solvent should also be purged with inert gas for at least 15-20 minutes prior to use.[2][16]

    • Causality: A mixed aqueous-organic solvent system is common. The organic solvent (dioxane, THF, toluene) solubilizes the organic reagents and catalyst, while water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[1][12]

  • Reaction Execution :

    • Immerse the flask in a preheated oil bath and heat the mixture to the desired temperature (a good starting point is 80-100 °C).[2]

    • Stir the reaction vigorously for the allotted time (typically 4-24 hours).

    • Causality: Higher temperatures increase reaction rates, which is often necessary for less reactive coupling partners like aryl chlorides or electron-rich aryl bromides. Vigorous stirring is essential for biphasic mixtures to ensure efficient mass transfer between the aqueous and organic phases.[17]

  • Monitoring Progress :

    • Periodically take small aliquots from the reaction mixture via syringe and spot them on a TLC plate. Elute with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). Visualize the spots under a UV lamp. The reaction is complete when the limiting aryl halide spot has been consumed. LC-MS can also be used for more precise monitoring.[18][19]

  • Workup :

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (e.g., 20 mL) and water (e.g., 20 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer two more times with ethyl acetate (2 x 15 mL).

    • Combine all organic layers and wash with brine (1 x 20 mL).[19]

    • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[20]

  • Purification :

    • The resulting crude solid or oil can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the product.[21]

    • Alternatively, if the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an effective purification method.[20]

  • Characterization :

    • Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Optimization and Troubleshooting

The optimal conditions can vary significantly based on the specific aryl halide used. A systematic approach to optimization is recommended.

Table 1: Recommended Starting Conditions for Various Aryl Halides

Aryl Halide (Ar-X)Catalyst (mol%)LigandBaseSolventTemp (°C)Notes
Ar-I (Electron-poor)Pd(PPh₃)₄ (2-3%)-K₂CO₃Dioxane/H₂O80Generally fast and high-yielding.
Ar-Br (General)Pd(dppf)Cl₂ (3%)-K₃PO₄Toluene/H₂O90-100A robust system for many substrates.[1]
Ar-Cl (Electron-poor)Pd₂(dba)₃ (2%)XPhos (4%)K₃PO₄Dioxane/H₂O100-110Requires specialized, bulky ligands.[17][22]
Ar-Br (Electron-rich)Pd(OAc)₂ (3%)SPhos (6%)Cs₂CO₃t-BuOH/H₂O100Electron-rich partners often need more active catalysts and stronger bases.

Common Issues and Solutions

  • Low or No Conversion :

    • Inactive Catalyst : Ensure the palladium source is not degraded. Use pre-catalysts like XPhos Pd G3/G4 for more reliable generation of the active Pd(0) species.[17][22] Ensure rigorous degassing to prevent catalyst oxidation.[1]

    • Poor Reactivity : For aryl chlorides or electron-rich bromides, switch to a more active catalyst system (e.g., using Buchwald ligands like SPhos or XPhos) and increase the temperature.[15]

  • Protodeboronation :

    • Problem : The boronic acid is hydrolyzed back to the parent arene. This is common with electron-deficient boronic acids.[1][13]

    • Solution : Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃), lower the reaction temperature, or reduce the amount of water in the solvent system. In some cases, using anhydrous conditions with a base like KF can be effective.[7] Protecting the boronic acid as a more stable pinacol (BPin) or MIDA ester can also prevent this side reaction.[1]

  • Homocoupling :

    • Problem : Formation of Ar-Ar from the aryl halide or Ar²-Ar² from the boronic acid.

    • Solution : This is often caused by the presence of oxygen.[1] Improve the degassing procedure for all reagents and solvents. Using bulkier phosphine ligands can also disfavor the formation of homocoupled byproducts.[17]

Conclusion

The Suzuki-Miyaura coupling of this compound with aryl halides is a highly feasible transformation that opens the door to novel and complex biaryl structures. While the specific electronic and steric nature of this boronic acid requires careful consideration, a successful outcome can be achieved through a systematic approach. By starting with a well-validated protocol, understanding the mechanistic role of each component, and methodically optimizing conditions—particularly the choice of catalyst, base, and solvent—researchers can effectively troubleshoot and achieve high yields of their desired products. This guide serves as a foundational resource to enable drug development professionals and scientists to confidently employ this powerful reaction in their synthetic campaigns.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with (4-Methoxy-3-(N-phenylsulfamoyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting Suzuki-Miyaura coupling reactions involving (4-Methoxy-3-(N-phenylsulfamoyl)phenyl)boronic acid. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific, and often demanding, substrate. Our goal is to provide in-depth, field-proven insights to help you navigate the complexities of this reaction and achieve your desired synthetic outcomes.

The structure of this compound presents a unique set of challenges in Suzuki-Miyaura cross-coupling. The presence of a bulky, electron-withdrawing N-phenylsulfamoyl group ortho to the boronic acid moiety can significantly impact the reaction's efficiency.[1] This guide will address the common pitfalls associated with this substrate and provide actionable, evidence-based solutions.

Structural Considerations and Potential Challenges

The molecular structure of this compound is key to understanding the difficulties that can arise during a Suzuki coupling.

Caption: Key functional groups of the boronic acid.

  • Steric Hindrance: The ortho N-phenylsulfamoyl group can sterically hinder the approach of the palladium catalyst to the boronic acid, slowing down the crucial transmetalation step of the catalytic cycle.[1]

  • Electronic Effects: The sulfamoyl group is strongly electron-withdrawing, which can decrease the nucleophilicity of the arylboronic acid and make transmetalation more difficult.

  • Acidic N-H Proton: The proton on the sulfonamide nitrogen is acidic and can react with the base required for the Suzuki coupling. This can lead to the formation of a salt that may have different solubility and reactivity, potentially inhibiting the catalyst.[2]

  • Protodeboronation: Electron-deficient arylboronic acids, like the one , can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of an undesired byproduct and loss of the starting material.[3][4][5][6][7]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm observing very low or no conversion of my starting materials. What are the most likely causes and how can I fix it?

A1: Low to no conversion is a common issue when dealing with challenging substrates. Here's a systematic approach to troubleshooting:

1. Catalyst and Ligand Selection:

  • The Problem: Standard catalysts like Pd(PPh₃)₄ may not be effective for this sterically hindered and electronically deactivated substrate.

  • The Solution: Employ a more robust catalytic system. Buchwald-type biarylphosphine ligands are often the key to success with sterically demanding substrates.[8] These bulky and electron-rich ligands promote both the oxidative addition and reductive elimination steps.

    • Recommended Ligands: XPhos, SPhos, and RuPhos are excellent starting points.

    • Recommended Precatalysts: Use air-stable precatalysts like XPhos Pd G3 or SPhos Pd G2 to ensure the generation of the active Pd(0) species.

2. Choice of Base:

  • The Problem: The choice of base is critical. A base that is too strong or too weak can be detrimental. The acidic N-H proton on the sulfamoyl group can compete with the boronic acid for the base.

  • The Solution: A moderately strong, non-nucleophilic inorganic base is often the best choice.

    • Recommended Bases: Potassium phosphate (K₃PO₄) is an excellent first choice. Cesium carbonate (Cs₂CO₃) is another strong contender, particularly for difficult couplings.

    • Rationale: These bases are effective at promoting the formation of the reactive boronate species without causing significant side reactions.[9][10][11]

3. Solvent System:

  • The Problem: The solvent plays a crucial role in solubilizing the reagents and stabilizing the catalytic species.[12][13][14][15] An inappropriate solvent can lead to poor reaction rates.

  • The Solution: A polar aprotic solvent, often in combination with water, is typically used.

    • Recommended Solvents: 1,4-Dioxane/water, THF/water, or DME/water mixtures are good starting points. Toluene can also be effective, especially with certain ligand systems.

Troubleshooting Workflow for Low Conversion:

G cluster_cat_lig Catalyst/Ligand cluster_base Base cluster_solvent Solvent start Low/No Conversion cat_lig Optimize Catalyst & Ligand start->cat_lig base Screen Bases cat_lig->base l1 Use Buchwald Ligands (XPhos, SPhos) cat_lig->l1 p1 Use Air-Stable Precatalyst (e.g., G3 Palladacycle) cat_lig->p1 solvent Change Solvent System base->solvent b1 K3PO4 base->b1 b2 Cs2CO3 base->b2 temp Increase Temperature solvent->temp s1 Dioxane/H2O solvent->s1 s2 Toluene solvent->s2 reagents Check Reagent Quality temp->reagents

Caption: Troubleshooting workflow for low conversion.

Q2: I'm seeing a significant amount of a byproduct that corresponds to the protodeboronated starting material. How can I prevent this?

A2: Protodeboronation is a common side reaction for electron-deficient boronic acids, especially under basic conditions.[4][5][6] Here are several strategies to minimize it:

  • Use a Milder Base: Strong bases can accelerate protodeboronation. If you are using a strong base like NaOH or KOH, consider switching to K₃PO₄ or K₂CO₃.

  • Anhydrous Conditions: While many Suzuki couplings benefit from the presence of water, in cases of severe protodeboronation, running the reaction under anhydrous conditions can be beneficial. In this case, a base like potassium fluoride (KF) can be effective.[16]

  • Use a Boronic Ester: Boronic esters, such as the pinacol ester, are generally more stable towards protodeboronation than the corresponding boronic acids.[17] The boronic acid can be converted to the pinacol ester prior to the coupling reaction.

  • Protect the Boronic Acid: The boronic acid can be protected as a diethanolamine adduct. These adducts are often crystalline, air-stable solids that can be used directly in the coupling reaction, releasing the boronic acid in situ.[8][18]

Q3: The reaction is sluggish, and I'm concerned about thermal decomposition of my starting materials. What can I do to accelerate the reaction?

A3: Sluggish reactions are often a sign of a high activation barrier for one of the steps in the catalytic cycle, most likely transmetalation in this case.

  • Increase Catalyst Loading: While not always ideal, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can sometimes be enough to push a sluggish reaction to completion.

  • Higher Temperatures: Suzuki couplings are often run at elevated temperatures (80-110 °C). If you are running the reaction at a lower temperature, a modest increase could significantly improve the reaction rate.

  • Ligand Choice: As mentioned in Q1, the choice of ligand is critical. If you are using a simple phosphine ligand like PPh₃, switching to a more electron-rich and bulky ligand like cataCXium A or a Buchwald-type ligand is highly recommended.[19]

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and often improve yields by providing rapid and uniform heating.

Recommended Starting Protocol & Optimization Table

This protocol is a robust starting point for the Suzuki coupling of this compound with a generic aryl bromide.

Experimental Protocol:

  • Reagent Preparation:

    • To an oven-dried vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere:

    • Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst Addition:

    • Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition:

    • Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[8]

  • Reaction:

    • Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography.

Table 1: Recommended Screening Conditions for Optimization

ParameterCondition 1 (Starting Point)Condition 2Condition 3Condition 4
Catalyst XPhos Pd G3 (2 mol%)SPhos Pd G2 (2 mol%)Pd₂(dba)₃ (2 mol%)PEPPSI-IPr (2 mol%)
Ligand (Included in precatalyst)(Included in precatalyst)XPhos (4 mol%)(Included in precatalyst)
Base K₃PO₄ (2.5 equiv)Cs₂CO₃ (2.5 equiv)K₂CO₃ (3.0 equiv)KF (3.0 equiv, anhydrous)
Solvent Dioxane/H₂O (10:1)Toluene/H₂O (10:1)2-MeTHF/H₂O (10:1)Dioxane (anhydrous)
Temperature 100 °C110 °C80 °C100 °C

The Suzuki-Miyaura Catalytic Cycle: Highlighting Problematic Steps

The Suzuki-Miyaura catalytic cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[20] For this compound, the transmetalation step is often the rate-limiting and most challenging step.

G pd0 Pd(0)L2 (Active Catalyst) oa Oxidative Addition pd0->oa pd2 Ar-Pd(II)-X(L2) (Oxidative Addition Complex) oa->pd2 tm Transmetalation (Often Rate-Limiting) pd2->tm pd2_biaryl Ar-Pd(II)-Ar'(L2) (Diaryl Complex) tm->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 Regeneration of Catalyst product Ar-Ar' (Coupled Product) re->product arx Ar-X (Aryl Halide) arx->oa boronic (MeO)(NHSO2Ph)Ar'-B(OH)2 + Base boronic->tm

Caption: The Suzuki-Miyaura catalytic cycle.

The steric bulk of the ortho-sulfamoyl group can impede the formation of the necessary intermediate for the transfer of the aryl group from boron to palladium. Additionally, the electron-withdrawing nature of this group reduces the nucleophilicity of the ipso-carbon, further slowing down this step. The use of bulky, electron-rich ligands helps to create a more reactive palladium center, which can overcome these challenges.

References

Technical Support Center: Optimization of Reaction Conditions for Sulfonamide Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of sulfonamide phenylboronic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these versatile and increasingly important chemical entities. The inherent challenges of coupling the electron-rich sulfonamide moiety with the sensitive boronic acid group demand a nuanced understanding of the underlying reaction mechanisms.

This document moves beyond simple protocols to provide a framework for rational decision-making in your experimental design. We will explore the causality behind reaction parameters, troubleshoot common failures, and provide robust, field-tested methodologies to ensure your success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common queries that form the foundation of working with sulfonamide phenylboronic acids.

Q1: What are the primary catalytic methods for synthesizing N-aryl sulfonamides from boronic acids?

The two most prevalent and powerful methods are the Chan-Lam Coupling and the Suzuki-Miyaura Coupling. They differ fundamentally in the bond they form and the catalytic systems they employ.

  • Chan-Lam Coupling (C-N Bond Formation): This is a copper-catalyzed cross-coupling reaction between an N-H containing compound (the sulfonamide) and an arylboronic acid.[1] It is often favored for its operational simplicity, as many variations can be run at room temperature and open to the air.[1][2] The reaction is believed to proceed through a Cu(II)/Cu(III) catalytic cycle, where oxygen from the air can serve as the terminal oxidant.[1]

  • Suzuki-Miyaura Coupling (C-S Bond Formation): While traditionally known for C-C bond formation, this palladium-catalyzed reaction can be adapted to form sulfonamides. This is typically achieved through a three-component reaction where an amine and a sulfur dioxide source (like sulfuric chloride or DABSO) first form an in situ sulfamoyl chloride.[3][4] This electrophilic sulfur species then undergoes Suzuki-Miyaura coupling with the arylboronic acid to form the C-S bond of the sulfonamide.[3][4]

Q2: My reaction yield is consistently low. What are the most likely causes?

Low yields are a common frustration, often stemming from a few key areas. A systematic approach is crucial.

  • Catalyst Inactivation: Copper and palladium catalysts can be sensitive. Ensure your catalyst is from a reliable source and handled appropriately. For Chan-Lam reactions, the oxidation state of copper is critical; sometimes, starting with a Cu(I) salt that oxidizes in situ is effective.[2]

  • Sub-optimal Base or Solvent: The choice of base is critical. It must be strong enough to deprotonate the sulfonamide but not so harsh that it promotes decomposition of the boronic acid. Inorganic bases like K₂CO₃ or Cs₂CO₃ are common.[5] The solvent must solubilize the reactants and facilitate the catalytic cycle. Polar aprotic solvents (DMF, DMSO) or even water can be effective under the right conditions.[5]

  • Boronic Acid Instability (Protodeboronation): This is a major side reaction where the C-B bond is cleaved, replacing the boronic acid with a hydrogen atom, forming a simple arene. This is often exacerbated by excessive heat, strong acid/base, or the presence of water.[6]

  • Poor Reactivity of Starting Materials: Sterically hindered arylboronic acids (e.g., with ortho-substituents) or electron-deficient sulfonamides can be challenging substrates.[5][7] Higher temperatures or more active catalytic systems may be required.

Q3: I'm observing significant protodeboronation of my starting material. How can I prevent this?

Protodeboronation is the bane of many boronic acid reactions. The key is to control the reaction environment to disfavor the cleavage of the C-B bond.

  • Use Milder Bases: Switch from strong bases like NaOH or KOH to milder options such as K₂CO₃, K₃PO₄, or organic bases like triethylamine.

  • Lower the Reaction Temperature: High temperatures accelerate protodeboronation. If your reaction is sluggish, consider a more active catalyst or a different ligand rather than simply increasing the heat.

  • Use Anhydrous Conditions: While some protocols are robust in water, if you're facing deboronation, meticulously drying your solvent and glassware and running the reaction under an inert atmosphere (N₂ or Argon) can significantly help.

  • Protect the Boronic Acid: Converting the boronic acid to a boronate ester (e.g., a pinacol ester) can increase its stability. The ester can then be used directly in the coupling reaction.

  • Consider the pKa: Phenylboronic acids with strong electron-withdrawing groups have a lower pKa and are more susceptible to decomposition.[8][9] For these substrates, careful optimization of pH and reaction conditions is paramount.

Q4: What are the common impurities I should look for, and how do they form?

Besides unreacted starting materials and the protodeboronation product, two key side products often appear:

  • Phenols: These arise directly from the decomposition of the phenylboronic acid, where the boronic acid moiety is replaced by a hydroxyl group. This is often observed during workup or purification if conditions are not carefully controlled.

  • Biaryl Homocoupling Products: This occurs when two molecules of the arylboronic acid couple with each other. It is a common side reaction in both copper and palladium catalysis, especially if the cross-coupling step is slow. Optimizing the catalyst-to-ligand ratio and ensuring efficient stirring can minimize this.

Part 2: Troubleshooting Guide: A Problem-Solving Framework

This section provides a structured approach to diagnosing and solving specific experimental failures.

Scenario 1: No Product Formation in a Chan-Lam Coupling Reaction

Problem: After running the reaction and workup, TLC or LC-MS analysis shows only starting materials.

G start No Product Observed q1 Is the Copper Catalyst Active? start->q1 s1a Source a new batch of catalyst. Consider a pre-catalyst like Cu(OAc)₂ or CuCl. q1->s1a No q2 Is the Reaction Open to Air? q1->q2 Yes s2a Ensure the reaction is not under a heavy inert gas blanket. Try sparging with air. q2->s2a No q3 Is the Base Appropriate? q2->q3 Yes s2b Reaction may need an oxidant. Continue troubleshooting. s3a Screen alternative bases: K₂CO₃, Cs₂CO₃, K₃PO₄. Ensure base is sufficiently strong to deprotonate the sulfonamide. q3->s3a No q4 Is the Solvent Correct? q3->q4 Yes s4a Try a more polar solvent like DMF, DMSO, or MeOH. Ensure starting materials are soluble. q4->s4a No end Re-run Optimized Reaction q4->end Yes G A 1. Combine Reactants C 2. Reflux Reaction A->C B Sulfonamide (1.0 mmol) Arylboronic Acid (1.2 mmol) Cu(OAc)₂·H₂O (0.1 mmol) K₂CO₃ (2.0 mmol) Water (5 mL) B->A E 3. Workup & Isolation C->E D Heat to 100 °C Stir vigorously for 2-6 h Monitor by TLC/LC-MS D->C G 4. Purify E->G F Cool to RT Extract with EtOAc (3x) Dry over Na₂SO₄ Concentrate F->E

References

Technical Support Center: Purification Challenges of Polar Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for polar boronic acid purification. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique and often frustrating challenges associated with purifying highly polar boronic acids and their derivatives. Due to their amphiphilic nature, propensity for self-condensation, and strong interactions with stationary phases, these compounds demand specialized purification strategies.

This resource provides in-depth, field-tested answers to common questions, detailed troubleshooting protocols, and the scientific rationale behind our recommendations to empower you to overcome these hurdles efficiently.

Section 1: Core Challenges & Initial Diagnosis

Before diving into specific techniques, it's crucial to understand the fundamental properties of polar boronic acids that make their purification difficult.

FAQ 1.1: Why is my polar boronic acid so difficult to purify compared to other organic compounds?

Answer: The difficulty arises from a combination of factors inherent to the boronic acid functional group, exacerbated by the presence of other polar moieties (e.g., -OH, -COOH, -NH2):

  • Amphiphilic Nature: Boronic acids possess both a Lewis acidic boron center and Lewis basic hydroxyl groups. This allows them to interact strongly with both polar and non-polar entities, often leading to poor solubility in common organic solvents and significant retention on silica gel.[1][2]

  • Formation of Boroxines: Boronic acids are in equilibrium with their cyclic trimer anhydrides, known as boroxines.[3][4] This equilibrium means you are often trying to purify a mixture of species, which can lead to broadened peaks in chromatography and complex NMR spectra.[4][5] The presence of water can hydrolyze boroxines back to the monomeric acid.[1]

  • Strong Adsorption to Silica: The hydroxyl groups of boronic acids form strong hydrogen bonds with the silanol groups (Si-OH) on the surface of silica gel, causing significant peak tailing, poor resolution, and in some cases, irreversible adsorption.[1][2][5]

  • Protodeboronation: Many boronic acids, especially heteroaromatic or sterically hindered ones, are susceptible to hydrolysis (protodeboronation), where the C-B bond is cleaved to yield the corresponding arene and boric acid.[1] This degradation can occur on acidic silica gel or during aqueous workups.

Section 2: Troubleshooting Chromatographic Methods

Column chromatography is often the first method attempted, but it is fraught with peril for polar boronic acids.

FAQ 2.1: My polar boronic acid streaks badly on my silica gel column and I get very low recovery. What can I do?

Answer: This is the most common problem. The strong interaction with silica gel is the culprit.[1][2] Standard solvent systems like ethyl acetate/hexane are often ineffective. Here’s a decision tree and protocols to address this.

Caption: Decision tree for troubleshooting poor chromatographic performance.

FAQ 2.2: I'm considering reversed-phase HPLC. What are the key parameters to watch out for?

Answer: Reversed-phase (RP-HPLC) is often a superior choice for polar compounds.

  • On-Column Stability: Be aware that boronic acid pinacol esters can hydrolyze back to the more polar boronic acid on the column, especially with long run times or acidic mobile phases.[6][7] A fast gradient is often recommended to minimize this effect.[6]

  • pH is Critical: The retention of boronic acids is highly dependent on pH.[8] At low pH, they are neutral and retention is generally better. At high pH, they form anionic boronate species, which can alter retention significantly.[8] Systematic screening at high and low pH is a valuable first step.[8]

  • Solvent Choice: While acetonitrile is common, methanol can offer different selectivity and should be tested.[8] Some highly polar boronic acids may require a mobile phase that is 100% aqueous at the start of the gradient to achieve retention.[8]

Section 3: Non-Chromatographic Purification Strategies

When chromatography fails or is not scalable, alternative methods are necessary.

FAQ 3.1: My compound is too polar for any chromatography. How can I purify it using extraction?

Answer: Acid-base extraction is a powerful, classic technique. Because boronic acids are acidic (typical pKa ~8-10), they can be selectively moved between aqueous and organic layers.[8][9]

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Basic Wash: Extract the organic layer with a mild aqueous base (e.g., 1 M NaOH or saturated NaHCO₃ solution). The polar boronic acid will deprotonate to form a water-soluble boronate salt, which partitions into the aqueous layer. Non-acidic impurities will remain in the organic layer.[9][10]

  • Separation: Separate the aqueous layer containing the desired product.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify it with a strong acid (e.g., 1 M HCl) to a pH of ~2-3. The boronic acid will protonate and often precipitate out of the solution.

  • Final Extraction: Extract the acidified aqueous layer with a fresh portion of organic solvent (e.g., EtOAc) to recover the purified boronic acid.[10]

  • Drying & Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

Causality: This method works by exploiting the change in solubility of the boronic acid upon ionization. The neutral form is organic-soluble, while the anionic boronate salt is water-soluble. This allows for a clean separation from neutral or basic impurities.

FAQ 3.2: I've heard about using diol-based scavengers or adducts. How do these work?

Answer: This is a highly effective strategy that leverages the unique ability of boronic acids to form reversible covalent cyclic esters with 1,2- or 1,3-diols.

  • Scavenger Resins: Solid-supported scavengers containing diol or diethanolamine functionalities are commercially available.[11][12][13] You can add these resins to your crude product solution. The boronic acid will be selectively sequestered onto the solid support. After stirring, you simply filter off the resin, leaving the impurities behind in the solution. The boronic acid can then be released from the resin by washing with an appropriate acidic solution.

  • Diethanolamine (DEA) Adduct Formation: A powerful technique involves forming a crystalline adduct with diethanolamine.[1][2][5][14][15] This often works well for boronic acids that are not excessively polar.[1][2]

Experimental Protocol: Diethanolamine Adduct Precipitation
  • Adduct Formation: Dissolve the crude boronic acid in a suitable solvent (e.g., ether or ethyl acetate). Add a stoichiometric amount of diethanolamine.

  • Precipitation: The DEA-boronate adduct, which is often a stable, crystalline solid, will precipitate from the solution.

  • Isolation: Collect the solid by filtration and wash with cold solvent to remove soluble impurities.

  • Liberation of Boronic Acid: To recover the free boronic acid, the adduct can be treated with acid (e.g., 0.1 M HCl) and extracted into an organic solvent.[15] Alternatively, stirring with a saturated boric acid solution can be used to bind the DEA, releasing the desired boronic acid.[1][2]

Section 4: Crystallization and Protection Strategies
FAQ 4.1: Can I simply recrystallize my polar boronic acid?

Answer: Yes, but finding a suitable solvent system can be challenging.[2][16]

  • Solvent Screening: For polar compounds, solvent systems like hot water, ethanol, or mixtures such as hexane/acetone or benzene have been reported to work.[1][16][14]

  • Technique: Start on a small scale (~20 mg) to screen various solvents.[2] Both cooling crystallization and anti-solvent crystallization should be attempted.[2] Trituration with a specific solvent can also be an effective way to wash away impurities from a solid product.[16]

FAQ 4.2: Should I protect the boronic acid as an ester for purification and then deprotect it?

Answer: This is an excellent and very common strategy, particularly for multi-step syntheses.[1][3] Converting the polar boronic acid to a less polar, more stable boronate ester (like a pinacol ester) makes it much more amenable to standard silica gel chromatography.[1][3]

Caption: A common workflow involving temporary protection for easier purification.

Deprotection: The deprotection of stable pinacol esters can sometimes be difficult.[3] Common methods include acidic hydrolysis or transesterification with other boronic acids like phenylboronic acid or volatile methylboronic acid.[3][17]

Section 5: Summary of Purification Techniques

The optimal technique depends heavily on the specific properties of your compound and the impurities present.

TechniqueProsConsBest For...
Normal Phase Chromatography Widely available.Strong adsorption, peak tailing, low recovery, potential for decomposition.[1][2]Non-polar to moderately polar boronic acids/esters.
Reversed-Phase HPLC Excellent for polar compounds, high resolution.Requires specialized equipment, potential for on-column hydrolysis, solvent removal can be difficult.[2][7]Analytical assessment and purification of highly polar, water-soluble boronic acids.[18][8]
Supercritical Fluid Chrom. (SFC) Fast, high-throughput, green chemistry, excellent for polar compounds.[19][20]Requires specialized SFC equipment.Separating complex mixtures of polar boronic acids.[19][21]
Acid-Base Extraction Scalable, inexpensive, effective for removing neutral/basic impurities.Only works if the product is stable to strong acid/base; can form emulsions.Crude purifications where the primary impurities have different acidic/basic properties.[10]
Scavenger Resins High selectivity, simple filtration workup.Cost of resins, may require optimization of binding/release conditions.Removing residual boronic acids from reaction mixtures.[11][12][13]
Crystallization / Trituration Potentially yields very high purity material, highly scalable.Finding a suitable solvent can be difficult and time-consuming.[2][16]Compounds that are solids and have significantly different solubility profiles from their impurities.
Protection/Deprotection Makes compound compatible with standard purification (silica gel), improves stability.[3]Adds two steps to the synthesis, deprotection can be challenging.[3]Complex syntheses where the unprotected boronic acid is unstable or too polar to handle.

References

Technical Support Center: A Guide to Preventing Protodeboronation of (4-Methoxy-3-(N-phenylsulfamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing a critical challenge in contemporary organic synthesis: the prevention of protodeboronation of (4-Methoxy-3-(N-phenylsulfamoyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this and structurally similar boronic acids in their experimental workflows, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

Protodeboronation, the undesired cleavage of the C–B bond and its replacement with a C–H bond, is a frequent cause of reduced yields and purification difficulties.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to minimize this side reaction and optimize your synthetic outcomes.

Understanding the Challenge: The Chemistry of Protodeboronation

Protodeboronation can proceed through several mechanisms, primarily catalyzed by acid or base.[1][3] For most arylboronic acids, the base-catalyzed pathway is of greatest concern, especially in the context of Suzuki-Miyaura reactions which are typically conducted under basic conditions.[4][5] The reaction involves the formation of a more nucleophilic and reactive arylboronate anion, which is then protonated, leading to the cleavage of the carbon-boron bond.[1][4]

The susceptibility of a given arylboronic acid to protodeboronation is highly dependent on factors such as pH, temperature, solvent, and the electronic nature of the substituents on the aromatic ring.[1][2] In the case of this compound, the interplay between the electron-donating methoxy group and the electron-withdrawing N-phenylsulfamoyl group will influence the electron density at the ipso-carbon, thereby affecting its stability.

Troubleshooting Guide: Minimizing Protodeboronation in Your Reactions

This section provides a systematic approach to troubleshooting and mitigating protodeboronation.

Issue 1: Significant Formation of 4-Methoxy-3-(N-phenylsulfamoyl)anisole (Protodeboronated Byproduct)

Root Cause Analysis: The reaction conditions are likely promoting the base-catalyzed decomposition of the boronic acid.

Solutions:

  • Choice of Base: The strength and nature of the base are critical.

    • Recommendation: Switch to a weaker, non-nucleophilic base. While strong bases like NaOH or KOH can accelerate the desired coupling, they also significantly promote protodeboronation.[4] Consider using potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).

    • Rationale: Weaker bases can still facilitate the transmetalation step of the Suzuki-Miyaura cycle but are less aggressive in promoting the formation of the highly reactive boronate species that precedes protodeboronation.

  • Reaction Temperature: Higher temperatures can accelerate both the desired reaction and the undesired protodeboronation.[2]

    • Recommendation: Screen lower reaction temperatures. Start at a moderate temperature (e.g., 60-80 °C) and adjust as needed.

    • Rationale: By finding the minimum temperature required for efficient coupling, you can often significantly reduce the rate of the competing protodeboronation side reaction.

  • Solvent and Water Content: The presence of water can be a proton source for protodeboronation.[2]

    • Recommendation: Use anhydrous solvents and minimize atmospheric moisture. Consider using solvents like dioxane or toluene.

    • Rationale: While some water is often necessary for the Suzuki-Miyaura reaction to proceed, excessive water can accelerate protodeboronation. Using anhydrous solvents and handling reagents under an inert atmosphere (e.g., argon or nitrogen) can help control the water content.

Issue 2: Inconsistent Reaction Yields and High Levels of Protodeboronation Even with Optimized Conditions

Root Cause Analysis: The boronic acid itself may be degrading during storage or the reaction setup, or its concentration in the reaction mixture may be too high, favoring side reactions.

Solutions:

  • "Slow Release" Strategy: Employ a more stable precursor that generates the boronic acid in situ at a low concentration.

    • Recommendation: Convert the boronic acid to its corresponding MIDA (N-methyliminodiacetic acid) boronate ester or potassium trifluoroborate salt.[1][6][7]

    • Rationale: These derivatives are generally more stable than the free boronic acid and slowly release the active species under the reaction conditions. This keeps the instantaneous concentration of the vulnerable boronic acid low, thereby minimizing the rate of protodeboronation.[6][7]

  • Use of Pinacol Esters: Pinacol esters are often more stable than their corresponding boronic acids.[3]

    • Recommendation: Synthesize and use the pinacol ester of this compound.

    • Rationale: The bulky pinacol group can sterically hinder the approach of water and base to the boron center, thus reducing the rate of hydrolysis and subsequent protodeboronation.[3]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of base-catalyzed protodeboronation?

A1: Base-catalyzed protodeboronation begins with the reaction of the boronic acid with a base (e.g., hydroxide) to form a tetrahedral boronate species ([ArB(OH)₃]⁻). This boronate is more electron-rich and has a weaker C-B bond compared to the parent boronic acid. The subsequent rate-limiting step is typically the protonolysis of this intermediate by a proton source (often water), leading to the formation of the arene (Ar-H) and boric acid.[1][3]

Q2: How do the electronic properties of the substituents on the arylboronic acid affect its stability?

A2: The electronic properties of the substituents have a significant impact. Electron-withdrawing groups can increase the Lewis acidity of the boron atom, making it more susceptible to nucleophilic attack by hydroxide, which can lead to faster formation of the reactive boronate. Conversely, electron-donating groups can decrease the Lewis acidity, potentially slowing down this initial step. For highly electron-deficient arylboronic acids, an alternative mechanism involving the formation of a transient aryl anion may become operative.[1][8]

Q3: Can the choice of palladium catalyst and ligand influence the extent of protodeboronation?

A3: Absolutely. A highly efficient catalyst system that promotes a rapid rate of cross-coupling can outcompete the slower protodeboronation side reaction.[1] Using modern, highly active phosphine ligands (e.g., Buchwald or Fu ligands) can be beneficial. The goal is to accelerate the productive catalytic cycle, thereby minimizing the time the boronic acid is exposed to conditions that favor its decomposition.

Q4: What analytical techniques are best for monitoring protodeboronation?

A4: A combination of techniques is ideal.

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): These are excellent for separating and quantifying the starting materials, desired product, and the protodeboronated byproduct.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the ratio of the desired product to the protodeboronated species. ¹¹B NMR is particularly useful for observing the speciation of the boron-containing compounds in solution.[9]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Protodeboronation
  • Reagent Preparation: To an oven-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), this compound or its more stable derivative (1.2-1.5 equiv.), and a weak base (e.g., K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the appropriate phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add a degassed, anhydrous solvent (e.g., Dioxane or Toluene) to achieve a concentration of approximately 0.1 M.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to a moderate temperature (e.g., 70 °C).

  • Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Visualizing the Process

Protodeboronation_Pathway cluster_suzuki Desired Suzuki-Miyaura Coupling ArylBOH2 (4-MeO-3-R)Ar-B(OH)₂ ArylBOH3_minus [(4-MeO-3-R)Ar-B(OH)₃]⁻ (Reactive Boronate) ArylBOH2->ArylBOH3_minus + OH⁻ (Base) ArylH (4-MeO-3-R)Ar-H (Protodeboronated Product) ArylBOH3_minus->ArylH + H₂O (Proton Source) BOH3 B(OH)₃ ArylBOH2_suzuki (4-MeO-3-R)Ar-B(OH)₂ Coupled_Product Coupled Product ArylBOH2_suzuki->Coupled_Product Pd Catalyst, Ar'-X, Base

Caption: Competing pathways: Suzuki coupling vs. protodeboronation.

Data Summary

ParameterRecommendation for Minimizing ProtodeboronationRationale
Boronic Acid Form Use MIDA ester, trifluoroborate salt, or pinacol ester.Increased stability and/or slow release of the active boronic acid.[1][3][6][7]
Base Weaker, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃).Reduces the rate of formation of the highly reactive boronate anion.[4]
Temperature Lowest effective temperature for the coupling reaction.Slows the rate of the undesired protodeboronation side reaction.[2]
Solvent Anhydrous and degassed (e.g., Dioxane, Toluene).Minimizes the availability of a proton source for protodeboronation.[2]
Catalyst System Highly active and efficient catalyst/ligand combination.A faster desired reaction outcompetes the slower side reaction.[1]

References

Technical Support Center: Stability of (4-Methoxy-3-(N-phenylsulfamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-Methoxy-3-(N-phenylsulfamoyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this reagent, with a particular focus on its stability under basic conditions commonly employed in cross-coupling reactions.

Introduction: Understanding the Stability of this compound

This compound is a valuable building block in medicinal chemistry and materials science. However, like many arylboronic acids, its stability can be a critical factor influencing the success and reproducibility of synthetic transformations, particularly the widely used Suzuki-Miyaura cross-coupling reaction. The unique substitution pattern of this molecule—an electron-donating methoxy group and a strongly electron-withdrawing N-phenylsulfamoyl group—creates a nuanced reactivity and stability profile.

The primary concern with many arylboronic acids, including this one, is their susceptibility to degradation under basic conditions. The two main degradation pathways are protodeboronation and oxidation .

  • Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[1] This process is often accelerated in basic media through the formation of a more reactive boronate anion.[1][2]

  • Oxidation of the boronic acid to the corresponding phenol is another common side reaction that can be promoted by oxygen and basic conditions.[3][4]

The electron-withdrawing nature of the N-phenylsulfamoyl group in this compound is expected to lower the pKa of the boronic acid.[5][6] This increased acidity can lead to a higher concentration of the reactive boronate species at a given pH, potentially accelerating degradation.

This guide will provide you with the necessary information to anticipate and mitigate these stability issues, ensuring more reliable and successful experimental outcomes.

Troubleshooting Guide & FAQs

Here we address common issues encountered when using this compound, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the likely causes related to the boronic acid's stability?

A1: Low or no yield in a Suzuki-Miyaura coupling involving this boronic acid is frequently linked to its degradation under the reaction conditions. The primary suspects are protodeboronation and oxidation.

  • Protodeboronation: The strongly electron-withdrawing N-phenylsulfamoyl group can make the boronic acid susceptible to base-catalyzed protodeboronation, where the desired starting material is converted to 2-methoxy-N-phenylbenzenesulfonamide.[1][7][8][9]

  • Oxidative Degradation: The presence of dissolved oxygen in your reaction mixture can lead to the oxidation of the boronic acid to the corresponding phenol, 4-hydroxy-2-methoxy-N-phenylbenzenesulfonamide.[3][4]

  • Homocoupling: While not a degradation of the starting material in the same way, the presence of oxygen and certain palladium species can also lead to the homocoupling of the boronic acid, forming a symmetrical biaryl byproduct.[10]

Initial Troubleshooting Steps:

  • Re-evaluate your base: Strong bases and extended reaction times at high temperatures can exacerbate degradation. Consider using a milder base or a shorter reaction time.

  • Ensure rigorous inert conditions: Thoroughly degas your solvents and reaction vessel to minimize oxygen content. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

  • Analyze your starting material: Confirm the purity of your this compound before use, as it may have degraded during storage.

Q2: I am observing a significant amount of a byproduct that corresponds to the loss of the boronic acid group. How can I minimize this protodeboronation?

A2: Minimizing protodeboronation is crucial for achieving high yields. Here are several strategies:

  • Choice of Base and Solvent: The rate of protodeboronation is highly dependent on the reaction conditions.

    • Weaker bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    • Anhydrous conditions can suppress protodeboronation.[2] Consider using a non-aqueous solvent system if your reaction tolerates it.

  • Use of Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, is a highly effective strategy.[11][12][13][14][15] These esters are generally more resistant to protodeboronation and can slowly release the boronic acid in situ under the reaction conditions.[15][16]

  • Reaction Temperature and Time: Use the lowest effective temperature and monitor the reaction closely to avoid unnecessarily long reaction times, which provide more opportunity for degradation.

Q3: How can I assess the stability of my this compound under my specific reaction conditions?

A3: A stability study is highly recommended before proceeding with your synthesis on a larger scale.

Recommended Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for monitoring the disappearance of the starting boronic acid and the appearance of degradation products over time.[17] A stability-indicating method should be developed to ensure separation of the parent compound from its potential degradants.[17]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides the added benefit of identifying the mass of the degradation products, confirming their identity (e.g., the protodeboronated compound or the oxidized phenol).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction progress and identify byproducts. ¹¹B NMR is particularly useful for observing changes in the boron environment and can provide quantitative information about the different boron species in solution.[17][18]

A simple experimental setup would involve dissolving the boronic acid in the reaction solvent with the base, under an inert atmosphere at the intended reaction temperature. Aliquots can be taken at various time points, quenched, and analyzed by HPLC or LC-MS.

Q4: Are there alternative formulations of this boronic acid that are more stable?

A4: Yes, converting the boronic acid to a boronate ester is a standard and effective strategy to enhance stability.

  • Pinacol Esters: These are commonly used and offer improved stability.[10][12] They are often crystalline solids that are easier to handle and purify.

  • MIDA (N-methyliminodiacetic acid) Esters: MIDA boronates are exceptionally stable and can be purified via silica gel chromatography.[14][15] They participate in "slow-release" cross-coupling, where the boronic acid is gradually liberated under basic conditions, keeping its concentration low and minimizing side reactions.[15][16]

  • Diethanolamine Adducts (DABO boronates): These are air-stable complexes that can be used directly in Suzuki-Miyaura reactions, often with improved performance for labile boronic acids.[13]

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC

This protocol provides a framework for evaluating the stability of the title boronic acid under simulated reaction conditions.

Materials:

  • This compound

  • Chosen base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Degassed reaction solvent (e.g., dioxane/water, toluene/water)

  • Internal standard (e.g., biphenyl, naphthalene)

  • HPLC system with UV detector

  • Reversed-phase C18 column

Procedure:

  • Prepare a stock solution: Accurately weigh the boronic acid and the internal standard and dissolve in a known volume of the reaction solvent.

  • Set up the reaction: In a reaction vial, combine the stock solution with the chosen base under an inert atmosphere (e.g., in a glovebox or under a stream of argon).

  • Incubate: Place the vial in a heating block at the desired reaction temperature.

  • Time points: At regular intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quench: Immediately quench the aliquot by diluting it in a suitable mobile phase (e.g., acetonitrile/water with 0.1% formic acid) to stop the degradation.

  • Analyze: Inject the quenched sample onto the HPLC system.

  • Quantify: Determine the percentage of remaining boronic acid at each time point by comparing the peak area of the boronic acid to that of the internal standard.

Protocol 2: Preparation of the Pinacol Ester of this compound

This protocol describes a general method for converting the boronic acid to its more stable pinacol ester.

Materials:

  • This compound

  • Pinacol

  • Anhydrous solvent (e.g., toluene, THF)

  • Dean-Stark apparatus (for azeotropic removal of water) or a drying agent (e.g., anhydrous MgSO₄)

Procedure:

  • Combine reagents: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve the boronic acid (1.0 equiv) and pinacol (1.1 equiv) in toluene.

  • Azeotropic removal of water: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected.

  • Reaction completion: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting boronic acid.

  • Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can often be purified by recrystallization or flash column chromatography on silica gel.

Visualizing Degradation Pathways and Workflows

Degradation Pathways of Arylboronic Acids

Figure 1. Primary Degradation Pathways of Arylboronic Acids A This compound B Protodeboronation Product (2-Methoxy-N-phenylbenzenesulfonamide) A->B + H₂O - B(OH)₃ C Oxidation Product (4-Hydroxy-2-methoxy-N-phenylbenzenesulfonamide) A->C [O] D Base (e.g., OH⁻) D->A E Oxygen (O₂) Base E->A

Caption: Primary degradation pathways for the title boronic acid under basic conditions.

Experimental Workflow for Stability Assessment

Figure 2. Workflow for Boronic Acid Stability Assessment cluster_prep Sample Preparation cluster_reaction Reaction/Incubation cluster_analysis Analysis A Prepare Stock Solution (Boronic Acid + Internal Standard) B Add Base under Inert Atmosphere A->B C Incubate at Reaction Temperature B->C D Withdraw Aliquots at Time Points C->D E Quench Aliquots D->E F Analyze by HPLC/LC-MS E->F G Quantify Degradation F->G

Caption: Step-by-step workflow for assessing the stability of the boronic acid.

Summary of Stability Considerations

FactorImpact on StabilityRecommendations
Base Strength Stronger bases accelerate degradation.Use milder bases (K₂CO₃, K₃PO₄, Cs₂CO₃).
Temperature Higher temperatures increase degradation rates.Use the lowest effective temperature for the coupling.
Oxygen Promotes oxidative degradation.Rigorously degas all solvents and maintain an inert atmosphere.
Water Can facilitate protodeboronation.Consider anhydrous conditions or minimize water content.
Reaction Time Longer times increase the extent of degradation.Monitor the reaction and work up as soon as it is complete.
Boronic Acid Form Free boronic acid is less stable.Convert to a more stable boronate ester (pinacol, MIDA).

References

Technical Support Center: Troubleshooting Side Reactions of Arylboronic Acids in Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and chemists, to our dedicated guide for navigating the complexities of palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, I understand that while reactions like the Suzuki-Miyaura coupling are powerful tools, they are often plagued by side reactions involving the arylboronic acid partner, leading to diminished yields and purification challenges. This center is designed to move beyond simple protocols and delve into the mechanistic underpinnings of these issues, providing you with the causal understanding needed to troubleshoot effectively.

Core Troubleshooting: Identifying and Solving Common Problems

This section addresses the most frequent issues encountered during cross-coupling reactions involving arylboronic acids. Each problem is presented in a question-and-answer format, followed by a detailed troubleshooting guide.

Problem 1: Low Yield of Desired Product with Arene Byproduct Formation

Q: My reaction yield is disappointingly low, and my crude NMR/GC-MS analysis shows a significant amount of the arene byproduct (Ar-H) corresponding to my boronic acid starting material. What is causing this?

A: This is a classic symptom of protodeboronation , a major side reaction where the C-B bond of the arylboronic acid is cleaved and replaced by a C-H bond.[1][2] This process consumes your nucleophilic partner, directly reducing the potential yield of your desired cross-coupled product. It is particularly problematic for electron-deficient arylboronic acids and certain heteroarylboronic acids.[1][3][4]

The reaction can proceed through both acid and, more commonly under Suzuki-Miyaura conditions, base-catalyzed pathways.[5][6] Under basic conditions, the boronic acid is activated to the more nucleophilic boronate species [ArB(OH)₃]⁻, which is essential for transmetalation. However, this same intermediate is highly susceptible to protonolysis by a proton source in the reaction mixture, such as water or alcohol solvents.[6][7]

Parameter to ModifyRecommended Action & Rationale
Base Selection Switch from strong, nucleophilic bases (e.g., NaOH, KOH) to milder, less nucleophilic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[8] Strong hydroxides in aqueous media create a high concentration of the susceptible boronate anion, accelerating protodeboronation.[3][6]
Solvent System Use anhydrous solvents (e.g., dry THF, Dioxane, Toluene). While many protocols call for aqueous mixtures, water is the primary proton source for this side reaction. If a co-solvent is needed for solubility, minimize the water content.
Boron Reagent Convert the arylboronic acid to a more stable derivative. Pinacol esters , MIDA (N-methyliminodiacetic acid) boronates , or aryltrifluoroborates are excellent alternatives.[1][9] These reagents act as "slow-release" sources of the boronic acid, keeping its instantaneous concentration low and thus minimizing the rate of protodeboronation.[7]
Reaction Conditions Lower the reaction temperature and shorten the reaction time. Like most side reactions, protodeboronation is kinetically controlled. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting materials are consumed.[1]
Problem 2: Significant Formation of a Symmetrical Biaryl Impurity

Q: My main impurity is a symmetrical biaryl (Ar-Ar) derived from the coupling of two of my boronic acid molecules, which is complicating my purification. What causes this homocoupling?

A: The formation of a homocoupled biaryl product is a well-documented side reaction, most often caused by the presence of oxygen in the reaction vessel.[1][10][11]

The accepted mechanism involves the oxidation of the active Pd(0) catalyst by O₂ to form a palladium(II) peroxo complex. This species can then react with two molecules of the arylboronic acid, undergo transmetalation, and subsequently, reductive elimination to yield the homocoupled product and regenerate a palladium species.[10][12] This pathway directly competes with the desired catalytic cycle by consuming both the catalyst and the boronic acid. While other mechanisms can contribute, the oxidative pathway is the most common culprit.[13]

Parameter to ModifyRecommended Action & Rationale
Inert Atmosphere This is the most critical factor. Rigorous degassing of all solvents is mandatory. For optimal results, use three "freeze-pump-thaw" cycles. Alternatively, sparging the solvent with a heavy inert gas like argon for at least 30-60 minutes can be effective.[11]
Reaction Setup Ensure the reaction is maintained under a positive pressure of an inert gas (Nitrogen or Argon) throughout the entire process, including reagent addition and heating. Use glassware with proper seals (e.g., Suba-Seal septa).
Reagent Quality Use high-purity, fresh palladium catalysts and phosphine ligands. Phosphine ligands can be oxidized by trace oxygen, which can impact the stability and activity of the catalyst.[1]
Catalyst Pre-activation For Pd(II) precatalysts like Pd(OAc)₂, ensure the in-situ reduction to Pd(0) is efficient. Inefficient reduction can sometimes lead to side reactions, though the O₂-mediated pathway is dominant for homocoupling.[11]
Visualizing the Competing Reaction Pathways

To effectively troubleshoot, it is crucial to visualize how these side reactions diverge from the productive catalytic cycle.

Suzuki_Cycle_and_Side_Reactions Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X (Oxidative Addition) Pd0->ArPdX ArPdAr_prime Ar-Pd(II)-Ar' (Transmetalation) ArPdX->ArPdAr_prime Transmetalation Product Ar-Ar' (Product) ArPdAr_prime->Product Reductive Elimination Product->Pd0 ArX Ar-X ArX->Pd0 Oxidative Addition ArBOH2 Ar'B(OH)₂ ArBOH2->ArPdX Protodeboronation Protodeboronation ArBOH2->Protodeboronation + H⁺ Source Homocoupling Homocoupling (O₂ Mediated) ArBOH2->Homocoupling + O₂/Pd(0) Base Base Base->ArPdX ArH Ar'-H (Byproduct) Protodeboronation->ArH ArAr Ar'-Ar' (Byproduct) Homocoupling->ArAr

Caption: The desired Suzuki-Miyaura cycle versus competing side reactions.

Frequently Asked Questions (FAQs)

Q1: My aryl halide partner has a sensitive functional group. How does the choice of base impact both the main reaction and potential side reactions? A: The base plays three critical roles: it activates the boronic acid to the boronate, it facilitates the formation of key palladium intermediates, and it neutralizes the acid generated in the cycle.[14] For sensitive substrates, using strong inorganic bases like NaOH can cause hydrolysis of esters or other base-labile groups. In these cases, milder bases like K₃PO₄ or organic bases like DIPEA are preferred.[8] Importantly, a milder base can also slow down protodeboronation, providing a dual benefit.[1]

Q2: I am using an ortho-substituted arylboronic acid and the reaction is very sluggish. Is this related to a side reaction? A: While not a side reaction in the traditional sense, severe steric hindrance on the boronic acid can dramatically slow down the rate-limiting transmetalation step.[15] This prolonged exposure of the boronic acid to the basic reaction conditions at high temperatures can indirectly promote decomposition pathways like protodeboronation. To overcome this, consider using more active, sterically demanding phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) which can accelerate the transmetalation and reductive elimination steps, allowing the reaction to proceed at lower temperatures or for shorter durations.[13]

Q3: Can I use boronic esters directly, or do they need to hydrolyze to the boronic acid first? A: This is a topic of mechanistic debate, but recent studies show that boronic esters can undergo transmetalation directly without prior hydrolysis, especially under anhydrous conditions.[16] In fact, certain boronic esters, like those derived from ethylene glycol, have been shown to transmetalate significantly faster than the corresponding boronic acid.[17] Using boronic esters not only circumvents the protodeboronation issue but can also, in some cases, accelerate the desired reaction.

Validated Experimental Protocols
Protocol 1: General Procedure for Rigorous Degassing to Prevent Homocoupling
  • Setup: Assemble your reaction flask containing a stir bar and all solid reagents (aryl halide, boronic acid, base, palladium catalyst, and ligand).

  • Sealing: Seal the flask with a rubber septum.

  • Vacuum/Inert Gas Purge: Connect the flask to a Schlenk line. Evacuate the flask under high vacuum for 5 minutes, then backfill with high-purity argon or nitrogen. Repeat this cycle a total of three times.

  • Solvent Addition: Add your solvent(s) via a cannula or syringe. The solvent(s) should have been previously degassed by either sparging with argon for 30-60 minutes or by subjecting them to three freeze-pump-thaw cycles.

  • Execution: Place the flask under a positive pressure of inert gas (a balloon is sufficient) and proceed with heating the reaction. This ensures that as the reaction proceeds, no air can enter the system.

Protocol 2: Suzuki-Miyaura Coupling of a Protodeboronation-Sensitive Arylboronic Acid

This protocol uses a stable boronate ester and anhydrous conditions to minimize decomposition.

  • Reagents & Glassware: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvent (e.g., THF, dioxane) from a solvent purification system or a freshly opened bottle over molecular sieves. Use an arylboronic acid MIDA ester (1.1 equivalents) as the boron source and a mild, anhydrous base like potassium phosphate (K₃PO₄, 3.0 equivalents).

  • Reaction Assembly: In a glovebox or under a strong stream of argon, add the aryl halide (1.0 equiv), the arylboronic acid MIDA ester, K₃PO₄, the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%) to the reaction flask.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under a positive pressure of argon and monitor by TLC or LC-MS until completion. The MIDA ester will slowly hydrolyze under these conditions to release the active boronic acid, keeping its concentration low and minimizing protodeboronation.

By understanding the "why" behind these common side reactions, you can rationally design your experiments, select the appropriate conditions, and efficiently troubleshoot your way to a successful cross-coupling.

References

Technical Support Center: Suzuki Reactions with Electron-Rich Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Electron-Rich Boronic Acids

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds.[1] However, researchers often encounter diminished yields and reproducibility issues when employing electron-rich boronic acids. These substrates, while crucial building blocks, are notoriously susceptible to undesired side reactions, primarily protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[2][3]

This guide provides in-depth troubleshooting strategies, frequently asked questions, and optimized protocols to empower researchers to overcome these challenges. We will delve into the mechanistic reasons behind common failures and offer field-proven solutions to enhance reaction efficiency and achieve desired outcomes.

Troubleshooting Guide: A-Q&A Approach to Common Failures

This section addresses specific issues encountered during experiments.

Q1: My reaction yield is very low, and I've identified the corresponding arene/heteroarene (from the boronic acid) as the major byproduct. What is happening and how can I fix it?

A1: This is a classic sign of protodeboronation , the most common failure mode for electron-rich boronic acids.[2] This side reaction is often accelerated by strong bases and the presence of water.[3][4]

Immediate Corrective Actions:

  • Re-evaluate Your Base: Strong bases like NaOH or high concentrations of aqueous hydroxides can aggressively promote protodeboronation.[5] Switch to a milder or non-nucleophilic base. Finely powdered, anhydrous bases are often superior.

  • Control Water Content: While Suzuki reactions often benefit from some water to solubilize the base and facilitate boronate formation, excess water provides a proton source for protodeboronation.[6] If using an aqueous base, try reducing the water content or switching to a rigorously anhydrous system.

  • Lower the Temperature: Elevated temperatures can accelerate the rate of protodeboronation.[6] Run the reaction at the lowest temperature that still allows for a reasonable conversion rate.

Troubleshooting Workflow for Protodeboronation

G start Low Yield: Protodeboronation Detected base_check Step 1: Evaluate Base start->base_check strong_base Using Strong Base? (e.g., NaOH, KOH) base_check->strong_base switch_base Action: Switch to Milder Base (K₂CO₃, K₃PO₄, KF, Cs₂CO₃) strong_base->switch_base  Yes water_check Step 2: Evaluate Solvent strong_base->water_check No switch_base->water_check anhydrous Using Anhydrous Conditions? water_check->anhydrous try_anhydrous Action: Use Anhydrous Solvent & Anhydrous Base anhydrous->try_anhydrous  No temp_check Step 3: Evaluate Temperature anhydrous->temp_check Yes try_anhydrous->temp_check high_temp Running at >80 °C? temp_check->high_temp lower_temp Action: Lower Temperature (e.g., RT to 60 °C) high_temp->lower_temp  Yes protect_acid Advanced Strategy: Protect Boronic Acid (MIDA, -BF₃K, BPin) high_temp->protect_acid No lower_temp->protect_acid end Optimized Reaction protect_acid->end

Caption: A decision tree for troubleshooting protodeboronation.

Q2: My reaction has stalled. TLC/LC-MS analysis shows unreacted starting materials (both aryl halide and boronic acid) even after extended reaction times. What are the likely causes?

A2: A stalled reaction typically points to issues with the catalyst's activity or a slow, rate-limiting step in the catalytic cycle.

Causality & Solutions:

  • Inactive Catalyst: The active Pd(0) species may not be generated efficiently from the Pd(II) precatalyst, or it may have been deactivated by oxygen.[4][6]

    • Solution: Ensure your reaction is rigorously degassed.[7] Purge the solvent and the reaction vessel with an inert gas (Argon or Nitrogen) for an adequate period.[8] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern precatalyst (e.g., a Buchwald G3 precatalyst) that reliably forms the active species.[9]

  • Slow Oxidative Addition: If your aryl halide partner is also electron-rich or is an aryl chloride, the oxidative addition step can be very slow.[9][10]

    • Solution: Switch to a more electron-rich and bulky phosphine ligand. Ligands like SPhos, XPhos, or P(t-Bu)₃ are designed to accelerate oxidative addition.[6][11]

  • Inefficient Transmetalation: The transmetalation step, where the organic group is transferred from boron to palladium, can be slow for electron-rich boronic acids. The base plays a crucial role here by forming a more nucleophilic boronate "ate" complex.

    • Solution: Ensure your base is adequately soluble in the reaction medium. Using a base like K₃PO₄, which has better solubility in organic solvents than K₂CO₃, can help.[6] Sometimes, a biphasic system (e.g., Toluene/Water) or the addition of a phase-transfer catalyst can facilitate the process.[12]

Frequently Asked Questions (FAQs)

Q: Why are electron-rich boronic acids more challenging to use than electron-poor ones?

A: The electron-donating groups on the aromatic ring increase the electron density at the carbon atom bearing the boron moiety. This has two primary negative consequences:

  • It makes the C-B bond more susceptible to cleavage by protons (protodeboronation), as the carbon atom can better stabilize the transient negative charge developed during protonolysis.[2]

  • It can slow down the transmetalation step. While base activation to form the boronate is key, the overall rate of transfer to the palladium center can be less favorable compared to electron-deficient systems.[13]

Q: What is the best "all-around" catalyst system for these types of couplings?

A: While there is no single "magic bullet," catalyst systems employing bulky, electron-rich biarylphosphine ligands are consistently the most successful.[1] A highly recommended starting point is a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a ligand such as SPhos or XPhos.[11][14] These systems are robust and often effective at lower temperatures, which further helps to suppress side reactions.[15]

The Suzuki-Miyaura Catalytic Cycle

G pd0 Pd(0)L₂ Active Catalyst oa Oxidative Addition pd0->oa pd2 Ar¹-Pd(II)L₂-X (Aryl Palladium Complex) oa->pd2 + Ar¹-X tm Transmetalation pd2->tm pd2_biaryl Ar¹-Pd(II)L₂-Ar² (Diaryl Palladium Complex) tm->pd2_biaryl + [Ar²-B(OH)₃]⁻ (from Ar²-B(OH)₂ + Base) re Reductive Elimination pd2_biaryl->re re->pd0  Regeneration product Ar¹-Ar² Product re->product center

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Q: Should I use the boronic acid or convert it to an ester or trifluoroborate salt first?

A: If you are consistently facing issues with protodeboronation, converting your electron-rich boronic acid to a more stable derivative is a highly effective strategy.[7]

  • Potassium Organotrifluoroborates (R-BF₃K): These are crystalline, air-stable salts that are much more resistant to protodeboronation than the corresponding boronic acids.[5]

  • MIDA Boronates: These derivatives are also highly stable and participate in "slow-release" of the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing decomposition.[5]

  • Pinacol Esters (BPin): While more stable than boronic acids, they can sometimes be less reactive and may require more forcing conditions.[13]

For difficult substrates, the extra step to form a potassium trifluoroborate or MIDA boronate is often well worth the effort.

Data & Recommendations Summary

Table 1: Recommended Catalyst Systems for Electron-Rich Boronic Acids
Catalyst PrecursorLigandTypical Loading (mol%)Key Advantages & Considerations
Pd(OAc)₂ / Pd₂(dba)₃SPhos / XPhos1-2% Pd, 2-4% LigandExcellent for electron-rich systems and challenging aryl chlorides. Promotes fast oxidative addition.[1][6]
Pd(PPh₃)₄(None)2-5%A classic Pd(0) source. Can be effective, but may require higher temperatures. Can be sensitive to air.[14]
Pd(dppf)Cl₂(None)2-5%Robust and versatile catalyst, often effective for heteroaromatic substrates.[14]
Pd₂(dba)₃P(t-Bu)₃1-2% Pd, 2-4% LigandHighly active system, particularly effective with less reactive aryl chlorides, often at room temperature.[11]
Table 2: Base and Solvent Selection Guide
BaseSolvent SystemTemperature RangeKey Considerations
K₃PO₄Dioxane, THF, Toluene60-110 °CGood solubility in organic solvents. Effective at promoting transmetalation.[6][16]
K₂CO₃Dioxane/H₂O, Toluene/H₂O80-110 °CA standard, cost-effective choice. Requires some water for solubility, which can increase protodeboronation risk.[17]
Cs₂CO₃Dioxane, Toluene80-110 °CHighly effective, often provides higher yields, but is more expensive.[6]
KFTHF, Dioxane60-100 °CA mild base, very effective at suppressing protodeboronation, especially with sensitive substrates.

Optimized Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling Using a Buchwald Ligand

This protocol is a robust starting point for coupling an electron-rich boronic acid with an aryl bromide.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), the electron-rich boronic acid (1.2 equiv), and finely powdered K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[7]

  • Reagent Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL, to make a ~0.2 M solution) via syringe.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Preparation of a Potassium Aryltrifluoroborate Salt

This procedure converts a sensitive boronic acid into a more stable coupling partner.[5]

  • Dissolution: In a flask, dissolve the electron-rich boronic acid (10 mmol) in methanol (40 mL). Add 40 mL of a saturated aqueous solution of KHF₂ (potassium bifluoride).

  • Precipitation: Stir the mixture at room temperature. The potassium aryltrifluoroborate salt will typically precipitate out of the solution over 1-2 hours.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration.

  • Washing & Drying: Wash the collected solid with cold methanol and then with diethyl ether. Dry the solid under vacuum to yield the stable potassium aryltrifluoroborate salt, which can be used directly in the Suzuki coupling reaction (often with K₂CO₃ or K₃PO₄ as the base).

References

Technical Support Center: Purifying Boronic Acid Compounds with Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of boronic acid compounds using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these versatile synthetic intermediates. Boronic acids and their derivatives are fundamental building blocks in modern organic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions. However, their unique chemical properties, including their Lewis acidity and propensity for protodeboronation, can present significant purification challenges.

This resource provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format. Our goal is to equip you with the knowledge to optimize your purification workflows, enhance your yields, and ensure the integrity of your compounds.

Frequently Asked Questions (FAQs)

Q1: Why is my boronic acid recovery low after silica gel chromatography?

Low recovery of boronic acids from standard silica gel chromatography is a frequent issue. This is primarily due to the strong interaction between the electron-deficient boron atom and the Lewis basic silanol groups (Si-OH) on the silica surface. This can lead to irreversible adsorption or significant tailing of the compound, resulting in poor separation and recovery.

Q2: What causes the smearing or tailing of my boronic acid on the TLC plate and during column chromatography?

Tailing is a direct consequence of the strong interaction with silica gel, as mentioned above. The boronic acid moiety can engage in multiple interactions with the stationary phase, leading to a broad elution profile. Additionally, the presence of highly polar impurities or the partial decomposition of the boronic acid on the silica surface can contribute to this phenomenon.

Q3: Can I use normal phase silica gel chromatography for all types of boronic acids?

While it can be attempted, standard silica gel is often not ideal for unprotected boronic acids, especially those that are highly polar.[1] The Lewis acidic nature of silica can lead to decomposition (protodeboronation), particularly with prolonged exposure. For many applications, alternative strategies are recommended to improve yield and purity.

Q4: What are boroxines, and how do they affect purification?

Boroxines are the trimeric anhydrides of boronic acids, formed by the dehydration of three boronic acid molecules. Their formation is a reversible equilibrium that can complicate purification and characterization, as they can appear as separate entities in chromatographic analyses and NMR spectra.

Troubleshooting Guide

This section addresses specific problems you may encounter and provides actionable solutions.

Problem 1: Significant Product Loss on the Column

Symptoms:

  • Low isolated yield of the desired boronic acid.

  • A significant amount of product appears to remain on the column.

Root Cause Analysis: The primary culprit is the strong adsorption of the boronic acid to the silica gel stationary phase. The Lewis acidic boron center interacts strongly with the Lewis basic silanol groups of the silica.

Solutions:

  • Protecting Group Strategy: The most robust solution is to convert the boronic acid to a more stable boronate ester, with the pinacol ester being the most common choice.[2] Pinacol boronates are generally more stable to silica gel chromatography and less prone to decomposition.[2][3]

    • Workflow for Pinacol Ester Protection:

      G Crude_BA Crude Boronic Acid Reaction React with Pinacol (e.g., in THF or Toluene) Crude_BA->Reaction Workup Aqueous Workup Reaction->Workup Column Silica Gel Chromatography Workup->Column Pure_Bpin Pure Pinacol Boronate Column->Pure_Bpin

      Caption: Pinacol ester protection workflow.

  • Modified Stationary Phase: If working with the free boronic acid is necessary, consider modifying the stationary phase.

    • Boric Acid-Treated Silica Gel: Pre-treating the silica gel with a boric acid solution can passivate the active silanol sites, reducing the over-adsorption of your boronic acid compound.[4][5] This method has been shown to improve yields, although it may slightly reduce the resolving power of the silica gel.[4]

    • Neutral Alumina: For some boronate esters, neutral alumina can be a viable alternative to silica gel, especially if the compound is sensitive to the acidic nature of silica.[1]

  • Solvent System Modification: Adding a small amount of a polar, protic solvent like methanol or a modifier like acetic acid to your eluent can sometimes help to displace the boronic acid from the stationary phase and improve recovery, though this may also affect separation.[1]

Problem 2: Product Decomposition (Deboronation) During Purification

Symptoms:

  • Appearance of a new, often less polar, spot on the TLC plate corresponding to the protodeboronated product.

  • Reduced yield of the desired boronic acid and isolation of the deboronated byproduct.

Root Cause Analysis: The C-B bond in boronic acids is susceptible to cleavage, a process known as protodeboronation. This can be catalyzed by acidic or basic conditions, and the acidic surface of silica gel can promote this decomposition.[6] Oxidative deboronation can also occur.[7][8]

Solutions:

  • Rapid Chromatography: Minimize the time your compound spends on the column. A faster flow rate during flash chromatography can reduce the contact time with the silica gel and limit decomposition.[3]

  • Use of Boronate Esters: As mentioned previously, converting to a more stable ester, such as a pinacol or MIDA ester, is highly effective at preventing deboronation during chromatography.[2][9] MIDA (N-methyliminodiacetic acid) boronates are exceptionally stable to chromatography.[9]

  • Alternative Purification Techniques: If decomposition remains a significant issue, consider non-chromatographic methods:

    • Recrystallization: If your boronic acid is a solid, recrystallization can be a highly effective purification method that avoids the use of silica gel.[1][10]

    • Acid-Base Extraction: Boronic acids are weakly acidic and can sometimes be purified by extraction into a basic aqueous solution, followed by washing of the aqueous layer with an organic solvent to remove non-acidic impurities, and then re-acidification and extraction back into an organic solvent.[11][12]

      G cluster_0 Extraction into Base cluster_1 Recovery from Aqueous Crude Crude Product in Organic Solvent Add_Base Add Aqueous Base (e.g., NaOH) Crude->Add_Base Separate_Layers1 Separate Layers Add_Base->Separate_Layers1 Organic_Impurities Organic Layer (Non-acidic Impurities) Separate_Layers1->Organic_Impurities Aqueous_Product Aqueous Layer (Boronate Salt) Separate_Layers1->Aqueous_Product Add_Acid Acidify Aqueous Layer (e.g., HCl) Aqueous_Product->Add_Acid Extract Extract with Organic Solvent Add_Acid->Extract Separate_Layers2 Separate Layers Extract->Separate_Layers2 Pure_Organic Organic Layer (Pure Boronic Acid) Separate_Layers2->Pure_Organic Aqueous_Waste Aqueous Waste Separate_Layers2->Aqueous_Waste

      Caption: Acid-base extraction workflow for boronic acid purification.

Problem 3: Difficulty Purifying Polar Boronic Acids

Symptoms:

  • The compound does not move from the baseline on a normal phase TLC plate, even with highly polar solvent systems.

  • Poor separation from polar impurities.

Root Cause Analysis: Highly polar functional groups on the boronic acid molecule lead to very strong interactions with the polar silica gel stationary phase, making elution difficult.

Solutions:

  • Reversed-Phase Chromatography (C18): For highly polar compounds, reversed-phase chromatography is often a better choice.[13] The stationary phase is non-polar (e.g., C18 silica), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. The separation is based on hydrophobicity, with more polar compounds eluting first.

    • Consideration: Be mindful that removing large volumes of water after purification can be challenging and may require lyophilization (freeze-drying) to avoid decomposition, as heating can promote deboronation.[13]

  • Affinity Chromatography: This is a more specialized technique that relies on the specific, reversible interaction between the boronic acid and a diol-functionalized stationary phase.[14][15][16] This is particularly useful for purifying boronic acids from complex mixtures or for capturing glycoproteins.[17][18] The boronic acid binds to the diol-containing resin under neutral or slightly basic conditions and is eluted by lowering the pH.[15]

    TechniqueStationary PhaseMobile PhasePrinciple of SeparationBest Suited For
    Normal Phase Silica GelNon-polar (e.g., Hexane/EtOAc)PolarityNon-polar to moderately polar boronate esters.
    Modified Normal Phase Boric Acid-Treated SilicaNon-polarReduced Lewis acid/base interactionUnprotected boronic acids prone to adsorption.[4][5]
    Reversed Phase C18-functionalized SilicaPolar (e.g., Water/ACN)HydrophobicityHighly polar boronic acids.[13]
    Affinity Chromatography Diol-functionalized ResinAqueous buffersSpecific boronate-diol bindingPurification from complex mixtures; capturing cis-diol containing molecules.[15][19]

Experimental Protocols

Protocol 1: Preparation of Boric Acid-Treated Silica Gel
  • Prepare a 1-2% (w/v) solution of boric acid in a suitable solvent (e.g., methanol or water).

  • Create a slurry of silica gel in this boric acid solution.

  • Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.

  • Dry the boric acid-treated silica gel in an oven at 100-120 °C for several hours to remove any residual solvent.

  • The prepared silica gel is now ready to be used for packing the column as you would with standard silica gel.

Protocol 2: General Procedure for Purification via Diethanolamine Adduct

This method is useful for purifying boronic acids that are not too polar.[10]

  • Dissolve the crude boronic acid in a suitable organic solvent (e.g., diethyl ether or a mixture of ethyl acetate and hexanes).

  • Add diethanolamine (1.0-1.2 equivalents) to the solution.

  • Stir the mixture. The diethanolamine adduct, which is often a crystalline solid, should precipitate out of the solution.

  • Collect the solid adduct by filtration and wash it with a cold, non-polar solvent (e.g., hexanes) to remove soluble impurities.

  • To recover the free boronic acid, suspend the adduct in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of boric acid or a mild acid (e.g., 1M HCl). The aqueous acid will protonate the diethanolamine, breaking the adduct and releasing the free boronic acid into the organic layer.

  • Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to obtain the purified boronic acid.

References

Technical Support Center: Functionalized Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for functionalized arylboronic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the handling, storage, and application of these versatile reagents. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively in your own laboratory settings.

Frequently Asked Questions (FAQs): Foundational Knowledge

This section addresses the most common inquiries regarding the fundamental properties and handling of arylboronic acids.

Q1: My new bottle of arylboronic acid arrived. What are the absolute best practices for storing it to ensure its longevity?

A: Proper storage is the most critical factor in maintaining the integrity of your arylboronic acid. The primary enemies are moisture, oxygen, and in some cases, heat and light.

  • Moisture Control: Arylboronic acids are often hygroscopic. Exposure to atmospheric moisture can lead to the formation of boroxines (see Q2) and promote protodeboronation, a key degradation pathway.[1][2] We strongly recommend storing all arylboronic acids in a desiccator or, for optimal protection, inside a nitrogen-filled glove box.

  • Inert Atmosphere: Oxygen can cause oxidative degradation of the boronic acid and can deactivate palladium catalysts used in subsequent coupling reactions.[1][2][3] Upon receipt, and after each use, the container should be sealed tightly after its headspace has been purged with an inert gas like argon or nitrogen.

  • Temperature: For long-term storage, refrigeration or freezing (typically -20°C) is recommended, especially for notoriously unstable derivatives like certain heteroarylboronic acids.[1] This slows down potential decomposition pathways. Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

Reagent ClassRecommended Storage TemperatureAtmosphereKey Considerations
Standard Phenylboronic Acids Room Temperature (short-term), 2-8°C (long-term)Inert Gas (N₂ or Ar)Generally stable but hygroscopic.
Electron-Rich/Deficient Arylboronic Acids 2-8°C or -20°CInert Gas (N₂ or Ar)More prone to protodeboronation.[4][5]
2-Heteroarylboronic Acids (e.g., Pyridyl, Furyl) -20°C (Mandatory) Inert Gas (N₂ or Ar)Highly susceptible to rapid protodeboronation.[2]
Vinyl and Cyclopropyl Boronic Acids -20°C (Mandatory) Inert Gas (N₂ or Ar)Prone to polymerization and decomposition.[2]
Q2: I opened my container of what should be a fluffy white powder, but it appears oily, clumpy, or has turned into a hard glass. What happened, and can I still use it?

A: You are observing the formation of the corresponding boroxine , the cyclic trimeric anhydride of the boronic acid. This is an extremely common phenomenon that occurs when three molecules of a boronic acid dehydrate.[1][6][7]

The formation of a boroxine is an equilibrium process, and it is often reversible upon the addition of water.[7] For many applications, such as Suzuki-Miyaura coupling, the boroxine can often be used directly. The reaction conditions (presence of water and base) can shift the equilibrium back to the active monomeric boronic acid in situ.[6][8]

Causality: The key issue with boroxine formation is the change in molecular weight. If you weigh out the boroxine but use the molecular weight of the monomeric acid for your calculations, your stoichiometry will be incorrect, potentially leading to lower yields. It is crucial to assess the purity and the monomer-to-boroxine ratio if precise stoichiometry is required for your reaction.

Caption: Reversible equilibrium between an arylboronic acid and its boroxine.

Q3: What are boronate esters (e.g., pinacol, MIDA) and trifluoroborates? When should I consider using them instead of the free boronic acid?

A: These are derivatives designed to overcome the inherent instability of some boronic acids.[2][9] They serve as "protected" forms that are more stable to storage, handling, and purification.

  • Boronate Esters (e.g., Pinacol Esters): Formed by reacting the boronic acid with a diol (like pinacol), these esters are generally more stable towards protodeboronation and can often be purified via silica gel chromatography, which is challenging for many free boronic acids.[9][10][11][12]

  • MIDA Boronates: These derivatives, formed with N-methyliminodiacetic acid (MIDA), are exceptionally stable and can withstand a wide range of reaction conditions, including chromatography.[11][13][14] They are particularly famous for their use in iterative cross-coupling strategies.

  • Potassium Aryltrifluoroborates (ArBF₃K): These salts are highly stable, crystalline solids that are easy to handle. In coupling reactions, they act as a "slow-release" source of the boronic acid, keeping the instantaneous concentration of the active (and potentially unstable) species low, thereby minimizing side reactions like protodeboronation.[1][8][15]

When to Use Them: You should strongly consider using a derivative when working with:

  • Inherently unstable boronic acids (e.g., 2-pyridyl, vinyl).[2][15]

  • Reactions that are sensitive to protodeboronation (e.g., requiring high temperatures or strong bases).

  • Multi-step syntheses where the boronic acid moiety must survive various reaction conditions.

  • When purification of the boronic acid itself is proving difficult.

Troubleshooting Guide: From Theory to Benchtop Solutions

This section is formatted to address specific experimental failures. Each entry details the problem, its likely chemical cause, and actionable solutions.

Problem 1: My Suzuki-Miyaura coupling has failed or is giving very low yield. My starting materials are largely unreacted.

This is the most common issue. The cause can usually be traced to one of three areas: the boronic acid, the catalyst, or the reaction conditions.

The "Why": Protodeboronation is the undesired cleavage of the C–B bond, which is replaced by a C–H bond, effectively destroying your reagent.[15] This side reaction is often the primary culprit for failed couplings. It is typically catalyzed by aqueous base and accelerated by heat.[4][8][15][16] The mechanism involves the formation of a more reactive boronate species, which is then protonated.[5]

Protodeboronation_Mechanism node_BA Ar-B(OH)₂ (Arylboronic Acid) node_Boronate [Ar-B(OH)₃]⁻ (Arylboronate) node_BA->node_Boronate + OH⁻ node_Boronate->node_BA - OH⁻ node_Product Ar-H (Protodeboronated Product) node_Boronate->node_Product + H₂O (Rate-Limiting Step) node_Base OH⁻ (Base) node_Proton H₂O (Proton Source)

Caption: Simplified mechanism of base-catalyzed protodeboronation.

Solutions & Protocols:

  • Switch to Anhydrous Conditions: Since water is the proton source, using anhydrous solvents and bases can dramatically reduce protodeboronation.[3] Ensure your glassware is oven- or flame-dried and the reaction is run under a strict inert atmosphere.

  • Use a Milder Base: Strong bases like NaOH or KOH can accelerate the reaction.[5] Consider switching to a weaker base such as K₂CO₃, Cs₂CO₃, or KF.[3][8]

  • Lower the Reaction Temperature: High temperatures accelerate decomposition.[8] If possible, screen for lower reaction temperatures that still allow for catalytic turnover.

  • Employ a Stable Derivative: This is often the most robust solution. Use the corresponding pinacol ester, MIDA boronate, or trifluoroborate salt to provide a "slow release" of the boronic acid, keeping its active concentration low and minimizing decomposition.[8][15]

The "Why": The active catalyst in a Suzuki coupling is a Pd(0) species. If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must first be reduced in situ to Pd(0). If this reduction is inefficient or if the Pd(0) species is oxidized by atmospheric oxygen, the catalytic cycle will not initiate.[1][3]

Solutions:

  • Ensure an Inert Atmosphere: Rigorously degas your solvent (e.g., by sparging with argon for 15-30 minutes or using several freeze-pump-thaw cycles) and maintain a positive pressure of inert gas throughout the reaction.[3][17]

  • Use Fresh Reagents: Palladium catalysts and phosphine ligands can degrade over time. Use a fresh batch of catalyst and ligand from a reputable supplier. Ensure ligands have been stored under inert gas to prevent oxidation.[1]

  • Switch to a Pre-formed Pd(0) Source: Using a catalyst like Pd(PPh₃)₄ eliminates the need for in situ reduction.

  • For Sterically Hindered Substrates: If your arylboronic acid (or coupling partner) has ortho-substituents, standard ligands may not be effective. The steric bulk slows down the crucial transmetalation and reductive elimination steps.[3][18]

    • Action: Switch to bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These are designed to accelerate the key steps in the catalytic cycle for challenging substrates.[3]

Problem 2: My reaction worked, but it's difficult to purify. The final product is contaminated with boron-containing impurities.

The "Why": The primary boron-containing byproducts are unreacted boronic acid, its boroxine, and boric acid (from decomposition). These species are acidic and can be tricky to remove from neutral organic products via standard silica gel chromatography, where they often streak badly.[19]

Solutions & Protocols:

  • Aqueous Basic Wash (Most Common): This technique exploits the acidic nature of boronic acids to make them water-soluble.

    Protocol: Purification via Basic Extraction

    • Dissolution: After the reaction is complete, perform a standard workup and dissolve the crude organic residue in a suitable water-immiscible solvent (e.g., ethyl acetate, dichloromethane).

    • Extraction: Transfer the organic solution to a separatory funnel. Add a 1 M aqueous solution of NaOH and shake vigorously for 1-2 minutes. This converts the arylboronic acid (ArB(OH)₂) into the highly water-soluble sodium arylboronate salt ([ArB(OH)₃]⁻Na⁺).[8]

    • Separation: Separate the aqueous layer.

    • Repeat: Repeat the extraction with fresh 1 M NaOH solution two more times to ensure complete removal of all acidic boron species.

    • Final Wash: Wash the organic layer with brine to remove residual water, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

  • Scavenging: For trace amounts of boron impurities, scavenger resins can be effective. Diethanolaminomethyl polystyrene resin, for example, selectively binds to boronic acids and can be removed by simple filtration.[20]

  • Chromatography Alternatives: If standard silica gel fails, consider alternatives. Neutral alumina can sometimes provide better separation for boronic esters.[19] For particularly challenging separations, reverse-phase HPLC may be required.[21]

Experimental Protocols: Best Practices in Action

Protocol 1: Inert Atmosphere Handling and Dispensing of a Hygroscopic Arylboronic Acid

This protocol describes the safe and effective transfer of a sensitive solid reagent using a positive pressure of inert gas.

  • Preparation: Place the sealed container of the arylboronic acid and a clean, oven-dried vial with a stir bar into a desiccator to cool to room temperature.

  • Inerting the Vial: Seal the empty reaction vial with a rubber septum. Insert a needle connected to an inert gas (argon or nitrogen) line and a second "vent" needle. Flush the vial with inert gas for 5-10 minutes. Remove the vent needle first, then the gas inlet needle to leave the vial under a positive pressure.

  • Weighing by Difference: Weigh the sealed container of the arylboronic acid.

  • Transfer: Briefly remove the cap from the boronic acid container and the septum from the reaction vial under a gentle positive stream of inert gas (an "inert gas blanket"). Quickly transfer an approximate amount of the solid into the reaction vial using a clean spatula.

  • Resealing: Immediately reseal both the reagent container and the reaction vial. Purge the headspace of the main reagent container with inert gas before tightening the cap for storage.

  • Final Mass: Reweigh the sealed container of the arylboronic acid. The difference between the initial and final mass is the exact amount of reagent transferred to your reaction vial.

  • Solvent Addition: Add your degassed solvent to the reaction vial via syringe through the septum to proceed with your reaction.

Caption: Workflow for troubleshooting a failed Suzuki-Miyaura coupling reaction.

References

impact of solvents and bases on (4-Methoxy-3-(N-phenylsulfamoyl)phenyl)boronic acid reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for (4-Methoxy-3-(N-phenylsulfamoyl)phenyl)boronic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical advice on the use of this reagent, focusing on the critical impact of solvents and bases on its reactivity, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the chemical behavior of this compound and the mechanistic roles of solvents and bases in reactions where it is employed.

Q1: What are the key structural features of this compound that influence its reactivity?

A1: The reactivity of this boronic acid is primarily dictated by the electronic properties of its substituents. The phenyl ring is functionalized with two key groups:

  • A 4-methoxy group (-OCH₃): This is an electron-donating group (EDG) through resonance, which increases the electron density of the aromatic ring.

  • A 3-(N-phenylsulfamoyl) group (-SO₂NHPh): This is a strong electron-withdrawing group (EWG) due to the highly electronegative oxygen and nitrogen atoms.

The powerful electron-withdrawing effect of the sulfonamide group at the meta-position dominates, rendering the boronic acid electron-deficient. This has two major consequences for Suzuki-Miyaura coupling:

  • Increased Acidity: The boron atom becomes more Lewis acidic, which can influence its interaction with bases.

  • Slower Transmetalation: The electron-deficient nature of the aryl ring can slow down the rate-limiting transmetalation step in the catalytic cycle.[1][2] This often necessitates the use of more reactive conditions (e.g., stronger bases, more electron-rich ligands) to achieve good yields.[1][2]

Q2: What is the fundamental role of the base in a Suzuki-Miyaura coupling reaction?

A2: The role of the base is not merely to scavenge protons; it is an essential activator in the catalytic cycle. The primary function of the base is to convert the neutral boronic acid (Ar-B(OH)₂) into a more nucleophilic "ate" complex, the trihydroxyborate anion (Ar-B(OH)₃⁻).[3][4] This negatively charged boronate species is significantly more reactive and readily participates in the transmetalation step with the palladium(II) complex, transferring its aryl group to the palladium center.[3][4][5] Without the base, the transmetalation step is often prohibitively slow, leading to reaction failure.

Q3: How do different types of solvents affect the outcome of reactions with this boronic acid?

A3: Solvents play a multifaceted role in Suzuki-Miyaura coupling by solubilizing reagents, stabilizing catalytic species, and modulating reactivity.[6]

  • Aprotic Polar Solvents (e.g., Dioxane, THF, DMF): These are commonly used to dissolve the organic substrates, the boronic acid, and the palladium catalyst system.[7] Solvents like DMF and acetonitrile can also coordinate to the palladium center, which may influence catalyst activity and selectivity.[6][8][9]

  • Aromatic Solvents (e.g., Toluene): These are less polar and are often used in anhydrous conditions or with minimal water. They are good at solubilizing organic reagents but may be less effective at dissolving inorganic bases.

  • Protic Solvents (e.g., Water, Alcohols): Water is frequently used as a co-solvent with an organic solvent (e.g., Dioxane/H₂O). Its primary roles are to dissolve the inorganic base (like K₂CO₃ or K₃PO₄) and to facilitate the formation of the active boronate species.[5][7] However, an excess of protic solvent, especially under harsh basic conditions, can promote the undesirable side reaction of protodeboronation.[10][11]

The choice of solvent is not solely based on dielectric constant; specific solvent-catalyst interactions can be complex and unpredictable.[6][8]

Troubleshooting Guide

This section provides solutions to common problems encountered during experiments with this compound.

Problem 1: My reaction shows low or no yield of the desired coupled product.

This is the most common issue and can stem from several sources. A systematic approach is required to diagnose the root cause.

Logical Troubleshooting Flow for Low Yield

G Start Low / No Yield Cause1 Is the Catalyst Active? Start->Cause1 Cause2 Is the Base Effective? Start->Cause2 Cause3 Is the Boronic Acid Decomposing? Start->Cause3 Cause4 Are Reaction Conditions Optimal? Start->Cause4 Sol1a Solution: - Use a fresh, reliable Pd source (e.g., a pre-catalyst). - Ensure proper Pd:Ligand ratio (e.g., 1:2 to 1:4). - Degas solvents thoroughly to prevent oxidative deactivation. Cause1->Sol1a Sol2a Solution: - The electron-withdrawing sulfonamide slows transmetalation. - Switch to a stronger base (K₂CO₃ → Cs₂CO₃ or K₃PO₄). - Ensure the base is a fine, dry powder for maximum surface area. Cause2->Sol2a Sol3a Solution: - Protodeboronation is likely. - Use a less protic solvent system or reduce water content. - Avoid overly harsh bases or prolonged high temperatures. - Consider converting to a more stable boronate ester (e.g., pinacol ester). Cause3->Sol3a Sol4a Solution: - Increase reaction temperature in 10-20°C increments. - Use a more electron-rich and bulky ligand (e.g., SPhos, XPhos) to accelerate oxidative addition and reductive elimination. - Increase catalyst loading from 1-2 mol% to 3-5 mol%. Cause4->Sol4a G s1 1. Reagent Preparation - Add Aryl Bromide (1.0 eq), Boronic Acid (1.2-1.5 eq), and Base (e.g., K₃PO₄, 2.0 eq) to an oven-dried flask. s2 2. Inert Atmosphere - Seal the flask with a septum. - Evacuate and backfill with Argon (3x cycles) to remove all oxygen. s1->s2 s3 3. Catalyst Addition - Under positive Argon flow, add the Pd catalyst (e.g., Pd(dppf)Cl₂, 2 mol%) and ligand if needed. s2->s3 s4 4. Solvent Addition - Add degassed solvent (e.g., Dioxane/H₂O 5:1) via syringe to a concentration of ~0.1 M. s3->s4 s5 5. Reaction - Place in a pre-heated oil bath (e.g., 90°C). - Stir vigorously to ensure mixing of phases. s4->s5 s6 6. Monitoring & Workup - Monitor by TLC or LC-MS. - Upon completion, cool, dilute with Ethyl Acetate, wash with H₂O and brine. s5->s6 s7 7. Purification - Dry organic layer (Na₂SO₄), filter, concentrate. - Purify by column chromatography. s6->s7

References

Technical Support Center: Managing Poorly Soluble Boronic Acid Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common yet frustrating challenge in modern synthesis: the poor solubility and handling of boronic acid reagents, particularly in the context of Suzuki-Miyaura cross-coupling reactions. Our goal is to move beyond simple procedural lists and delve into the underlying chemical principles, empowering you to make informed decisions that enhance the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs): Understanding the Root of the Problem
Q1: Why are some of my boronic acids so difficult to dissolve?

The solubility of boronic acids is dictated by the polarity of the organic substituent and the inherent nature of the boronic acid group [-B(OH)₂]. While the hydroxyl groups can participate in hydrogen bonding, making some small boronic acids amphiphilic, those with large, nonpolar organic tails will have limited solubility in polar solvents.[1]

A critical, and often overlooked, factor is the equilibrium between the boronic acid monomer and its cyclic trimeric anhydride, known as a boroxine .[2] This dehydration process can occur in the solid state or under anhydrous conditions, yielding a less polar, often more crystalline, and less soluble species.[2][3] While this equilibrium is typically reversible, the formation of boroxines can significantly hinder initial dissolution.[2]

Diagram 1: Boronic Acid Equilibria This diagram illustrates the key species a boronic acid can form in solution: the desired monomer, its inactive trimeric boroxine form, and the activated anionic boronate required for transmetalation in cross-coupling reactions.

Boronic_Acid_Equilibria Boroxine Boroxine (Cyclic Trimer, Less Soluble) BoronicAcid R-B(OH)₂ (Monomer) BoronicAcid->Boroxine - 3 H₂O (Dehydration) Boronate [R-B(OH)₃]⁻ (Active Boronate Species) BoronicAcid->Boronate + OH⁻ (Base) (Activation)

Caption: Key equilibrium states of boronic acid reagents.

Q2: I see that my reaction requires a base. How does the base affect the solubility and reactivity of the boronic acid?

The base plays a crucial, dual role. First, it activates the boronic acid for the critical transmetalation step in the catalytic cycle.[4] The base, typically a hydroxide or carbonate, converts the neutral, trivalent boronic acid into a more nucleophilic, tetracoordinate anionic boronate species, [R-B(OH)₃]⁻.[5] This enhances the polarization of the organic group, facilitating its transfer to the palladium center.[4]

Second, this conversion to the anionic boronate salt can significantly improve the solubility of the reagent in the polar or aqueous phase of the reaction mixture, helping to overcome initial dissolution challenges.[6] Therefore, the choice and solubility of the base itself are critical for reaction success.[6]

Troubleshooting Guide: From Slurry to Success

This section addresses specific experimental failures in a problem-and-solution format.

Problem 1: My boronic acid and/or other starting materials will not fully dissolve, even with heating.
  • Potential Cause 1: Inappropriate Solvent System.

    • Scientific Rationale: The ideal solvent system must accommodate both nonpolar (e.g., aryl halide) and polar (e.g., inorganic base, boronate salt) components. A single solvent is often insufficient.

    • Solution: Employ a biphasic or mixed-solvent system. Aprotic polar solvents like 1,4-dioxane and tetrahydrofuran (THF) are excellent starting points, often used with a small amount of water.[6] This aqueous phase is critical for dissolving inorganic bases like K₃PO₄ or K₂CO₃, which in turn facilitate the formation of the soluble, active boronate species.[6] For reactions requiring higher temperatures, aromatic solvents like toluene are a common choice.[6]

Solvent System Typical Ratio (v/v) Key Characteristics & Use Cases
Dioxane / H₂O4:1 to 10:1General purpose, good for a wide range of substrates. Water aids in dissolving the base.[6]
THF / H₂O4:1 to 10:1Similar to dioxane but with a lower boiling point. Good for milder conditions.[6][7]
Toluene / H₂O or EtOH/H₂O2:1 to 10:1Used for higher temperature reactions. Ethanol can improve substrate solubility.[6][7]
DMF or DMAcAnhydrous or with H₂OHighly polar, excellent for dissolving very polar or recalcitrant substrates.[6]
  • Potential Cause 2: Use of a Phase-Transfer Catalyst is Needed.

    • Scientific Rationale: In biphasic systems, a phase-transfer catalyst (PTC) can shuttle reactants between the organic and aqueous layers, accelerating the reaction.

    • Solution: For highly insoluble organic components, consider adding a PTC like tetrabutylammonium bromide (TBAB). A PTC can significantly enhance the rate of Suzuki couplings in aqueous media by facilitating the interaction between the aryl halide (in the organic phase) and the boronate anion (in the aqueous phase).[8][9]

Problem 2: The reaction is sluggish, stalls, or gives very low yield despite apparent solubility.
  • Potential Cause 1: Protodeboronation (Decomposition) of the Boronic Acid.

    • Scientific Rationale: Protodeboronation is a destructive side reaction where the C-B bond is cleaved and replaced with a C-H bond, effectively destroying your nucleophile.[10] This process is often accelerated by harsh basic conditions, elevated temperatures, and the presence of water, particularly for electron-deficient or heteroaromatic boronic acids.[2][6][11]

    • Solutions:

      • Use Milder Bases: Strong bases can promote protodeboronation. Switch from strong bases like NaOH to milder options like K₃PO₄, Cs₂CO₃, or KF.[12] Fluoride bases are particularly useful for substrates with base-sensitive functional groups like esters.[4][6]

      • Employ Anhydrous Conditions: If your boronic acid is highly sensitive, eliminating water can suppress this side reaction. This requires using an anhydrous organic solvent and a soluble organic base.[6]

      • Lower the Temperature: Run the reaction at the lowest temperature that still provides a reasonable rate to minimize the rate of decomposition relative to the productive coupling.[6][12]

      • Use a More Stable Boronic Acid Surrogate: This is the most robust solution. Convert the unstable boronic acid into a more stable derivative.[6][10] (See Advanced Strategies below).

  • Potential Cause 2: Inefficient Catalyst Turnover.

    • Scientific Rationale: The active Pd(0) catalyst is susceptible to oxidation by dissolved oxygen, rendering it inactive.[12] Furthermore, if using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must first be reduced to Pd(0) for the catalytic cycle to begin. This reduction step can sometimes be inefficient or lead to side reactions like homocoupling.[13]

    • Solutions:

      • Rigorous Degassing: Before heating, thoroughly purge the reaction mixture and headspace with an inert gas (Argon or Nitrogen) for 15-30 minutes to remove oxygen.[6][12]

      • Use a Pre-formed Pd(0) Catalyst: Consider using a catalyst like Pd(PPh₃)₄ which is already in the active oxidation state, bypassing the need for in-situ reduction.[6]

      • Select Appropriate Ligands: For challenging substrates (e.g., sterically hindered or electron-rich aryl halides), use more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) to facilitate the oxidative addition step and accelerate the overall catalytic cycle.[6]

Diagram 2: Troubleshooting Workflow for Poorly Soluble Boronic Acids A decision tree to guide experimental choices when encountering common issues in Suzuki-Miyaura coupling.

Troubleshooting_Workflow Start Start: Reaction Setup CheckSolubility Is Boronic Acid Dissolving? Start->CheckSolubility SolventStrategy Adjust Solvent System: - Use Dioxane/H₂O or THF/H₂O - Increase temperature - Add Phase-Transfer Catalyst CheckSolubility->SolventStrategy No CheckYield Is Reaction Yield >70%? CheckSolubility->CheckYield Yes SolventStrategy->CheckSolubility Success Reaction Successful CheckYield->Success Yes TroubleshootYield Low Yield Troubleshooting CheckYield->TroubleshootYield No CheckDecomposition Suspect Protodeboronation? TroubleshootYield->CheckDecomposition DecompositionSolutions Mitigate Decomposition: - Use milder base (K₃PO₄, KF) - Lower reaction temperature - Use a boronic ester/MIDA boronate CheckDecomposition->DecompositionSolutions Yes CheckCatalyst Suspect Catalyst Issue? CheckDecomposition->CheckCatalyst No DecompositionSolutions->Start Re-run Experiment CatalystSolutions Address Catalyst: - Rigorously degas solvent - Use Pd(0) pre-catalyst - Use bulky/e⁻-rich ligand CheckCatalyst->CatalystSolutions Yes CatalystSolutions->Start Re-run Experiment

Caption: A decision-making workflow for Suzuki coupling issues.

Advanced Strategies: Boronic Acid Surrogates

When a boronic acid is inherently unstable or difficult to handle, converting it to a more robust surrogate is often the most effective strategy.[14]

Q3: When should I use a boronic ester (e.g., pinacol ester) or a trifluoroborate salt instead of a boronic acid?

Use these surrogates when you are working with boronic acids that are known to be unstable, such as 2-heterocyclic, vinyl, or cyclopropyl derivatives.[2][11][15] These alternatives offer significantly improved stability against protodeboronation and oxidation.[2][6]

Reagent Type Structure Suffix Stability Handling Key Advantage
Boronic Acid-B(OH)₂Variable, often lowCan be hygroscopic, prone to forming boroxinesCommercially available, no deprotection needed
Pinacol Boronate Ester-BPinHighStable, often crystalline solidsProtects against protodeboronation and homocoupling.[6]
MIDA Boronate-BMIDAVery HighAir-stable, crystalline, chromatography-stable solidsAllows for "slow release" of the boronic acid, ideal for unstable reagents and sequential couplings.[6][14][15]
Potassium Trifluoroborate-BF₃KVery HighAir and moisture-stable crystalline solidsOften show enhanced reactivity and stability.[6][14]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Poorly Soluble Boronic Acid

This protocol assumes a 1.0 mmol scale reaction. Adjust volumes accordingly.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the poorly soluble boronic acid (1.2-1.5 equiv.), and the base (e.g., finely powdered K₃PO₄, 2.0-3.0 equiv.).[6]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[12]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 5-10 mL of 4:1 1,4-dioxane/water) via syringe.[6][12] The mixture may still appear as a slurry.

  • Catalyst Addition: Under positive inert gas pressure, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%) and any additional ligand.[6]

  • Reaction Execution: Lower the flask into a preheated oil bath (typically 80-100 °C) and stir vigorously.[12] Efficient stirring is crucial to maintain a homogeneous mixture, especially when reagents are not fully dissolved.[12]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and then brine to remove the base and inorganic salts.[12]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[12]

References

Validation & Comparative

Validating the Efficacy of Novel IDO1 Inhibitors: A Comparative Guide Featuring (4-Methoxy-3-(N-phenylsulfamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust validation of novel therapeutic candidates is paramount. This guide provides an in-depth technical comparison of methodologies for assessing the efficacy of new Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, using the novel compound (4-Methoxy-3-(N-phenylsulfamoyl)phenyl)boronic acid as a case study. We will objectively compare its performance with established alternatives, supported by illustrative experimental data and protocols.

The Rationale for IDO1 Inhibition in Immuno-Oncology

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key metabolic enzyme that has emerged as a significant target in cancer immunotherapy.[1][2] IDO1 catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan into N-formylkynurenine.[2] In the tumor microenvironment, the overexpression of IDO1 leads to two critical immunosuppressive effects: the depletion of tryptophan, which is necessary for T-cell proliferation and activation, and the accumulation of kynurenine metabolites, which actively induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs).[3][4] By inhibiting IDO1, the goal is to restore T-cell function and enhance the anti-tumor immune response.

Comparative Compounds

This guide will focus on validating the efficacy of This compound against two well-characterized IDO1 inhibitors:

  • Epacadostat (INCB024360): A potent and highly selective inhibitor of IDO1.[5][6]

  • NLG919: Another potent and orally bioavailable IDO1 inhibitor.[7]

A Multi-tiered Approach to Efficacy Validation

A comprehensive assessment of a novel IDO1 inhibitor requires a multi-faceted approach, progressing from initial biochemical assays to more complex cell-based and co-culture systems. This tiered approach allows for the thorough characterization of the compound's potency, selectivity, and biological activity in a physiologically relevant context.

G cluster_0 Tier 1: Biochemical Assays cluster_1 Tier 2: Cell-Based Assays cluster_2 Tier 3: Functional Co-Culture Assays a Enzymatic IDO1 Inhibition Assay b Cellular IDO1 Activity Assay (Kynurenine Measurement) a->b Potency in a cellular context c Target Specificity Assay (IDO2/TDO Inhibition) b->c Selectivity profiling d IDO1-Mediated T-Cell Suppression Rescue Assay b->d Functional consequence of inhibition

Figure 1: A tiered workflow for the comprehensive validation of novel IDO1 inhibitors.

Tier 1: Enzymatic IDO1 Inhibition Assay

The initial step in validating a potential IDO1 inhibitor is to determine its direct effect on the enzyme's activity in a cell-free system. This provides a baseline measure of the compound's potency (IC50).

Experimental Protocol:
  • Reagents and Materials: Recombinant human IDO1 enzyme, L-tryptophan (substrate), methylene blue, ascorbic acid, catalase, and the test compounds (this compound, Epacadostat, NLG919).

  • Assay Procedure:

    • The reaction is typically performed in a 96-well plate format.

    • A reaction mixture containing buffer, catalase, ascorbic acid, and methylene blue is prepared.

    • Serial dilutions of the test compounds are added to the wells.

    • Recombinant IDO1 enzyme is added and the plate is incubated.

    • The reaction is initiated by the addition of L-tryptophan.

    • After incubation, the production of N-formylkynurenine is measured. This can be done directly by absorbance at 321 nm or through a coupled reaction that generates a fluorescent signal.[8][9][10]

  • Data Analysis: The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is calculated by fitting the data to a dose-response curve.

Expected Data Comparison:
CompoundEnzymatic IC50 (nM)
This compoundHypothetical Value: 50 nM
Epacadostat~10-72 nM[5][6][11]
NLG919~7 nM (Ki)[7]

Table 1: Comparison of enzymatic potency of IDO1 inhibitors.

Tier 2: Cell-Based Assays

While enzymatic assays are crucial for determining direct inhibition, cell-based assays provide a more biologically relevant context by accounting for factors such as cell permeability and off-target effects.

Cellular IDO1 Activity Assay (Kynurenine Measurement)

This assay measures the ability of the test compound to inhibit IDO1 activity in intact cells.

Experimental Protocol:
  • Cell Line: A human cancer cell line that expresses IDO1 upon stimulation, such as SK-OV-3 (ovarian cancer) or HeLa (cervical cancer), is commonly used.[1][12]

  • Assay Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere.

    • IDO1 expression is induced by treating the cells with interferon-gamma (IFNγ).[1][2]

    • The cells are then treated with serial dilutions of the test compounds.

    • After an incubation period, the supernatant is collected.

    • The concentration of kynurenine in the supernatant is measured. This is typically done using a colorimetric method involving Ehrlich's reagent or by LC-MS/MS for higher sensitivity.[13][14]

  • Data Analysis: The effective concentration of the inhibitor that reduces kynurenine production by 50% (EC50) is determined.

Expected Data Comparison:
CompoundCellular EC50 (nM)
This compoundHypothetical Value: 80 nM
Epacadostat~10 nM (human IDO1)[5][6]
NLG919~75 nM[7]

Table 2: Comparison of cellular potency of IDO1 inhibitors.

Target Specificity Assay (IDO2/TDO Inhibition)

To ensure the compound is selective for IDO1, its activity against related enzymes like IDO2 and Tryptophan 2,3-dioxygenase (TDO) should be assessed.[14][15] This is critical as off-target inhibition can lead to unforeseen side effects.

This assay follows a similar protocol to the enzymatic IDO1 assay but utilizes recombinant IDO2 or TDO enzymes. A highly selective compound will show significantly lower potency against these enzymes.

G cluster_0 IDO Pathway tryptophan L-Tryptophan ido1 IDO1 tryptophan->ido1 Inhibited by This compound, Epacadostat, NLG919 ido2 IDO2 tryptophan->ido2 tdo TDO tryptophan->tdo nfk N-formylkynurenine kynurenine Kynurenine nfk->kynurenine ido1->nfk ido2->nfk tdo->nfk

Figure 2: The tryptophan degradation pathway, highlighting the roles of IDO1, IDO2, and TDO.

Tier 3: Functional Co-Culture Assays

The ultimate validation of an IDO1 inhibitor's efficacy lies in its ability to rescue T-cell function from IDO1-mediated suppression.

IDO1-Mediated T-Cell Suppression Rescue Assay

This assay mimics the immunosuppressive tumor microenvironment by co-culturing IDO1-expressing cancer cells with T-cells.

Experimental Protocol:
  • Cell Lines: IFNγ-stimulated IDO1-expressing cancer cells (e.g., SK-OV-3) and a T-cell line that produces IL-2 upon activation (e.g., Jurkat T-cells).[1]

  • Assay Procedure:

    • The IDO1-expressing cancer cells are plated and treated with IFNγ.

    • Serial dilutions of the test compounds are added.

    • Jurkat T-cells and a T-cell activator (e.g., phytohemagglutinin or anti-CD3/CD28 beads) are added to the co-culture.

    • After incubation, the supernatant is collected, and the concentration of IL-2 is measured by ELISA.

  • Data Analysis: The ability of the inhibitor to restore IL-2 production in the co-culture is quantified.

Expected Data Comparison:
CompoundT-Cell Rescue (IL-2 Production)
This compoundHypothetical: Dose-dependent increase
EpacadostatDose-dependent increase[1]
NLG919Dose-dependent increase[7]

Table 3: Comparison of the functional rescue of T-cell activity.

Conclusion

The validation of a novel IDO1 inhibitor such as this compound requires a systematic and rigorous approach. By progressing through enzymatic, cell-based, and functional co-culture assays, researchers can build a comprehensive profile of the compound's potency, selectivity, and biological activity. This multi-tiered strategy, in direct comparison with established inhibitors like Epacadostat and NLG919, provides the necessary data to confidently assess the therapeutic potential of new drug candidates in the exciting field of immuno-oncology.

References

The Practitioner's Guide to Suzuki Coupling: A Comparative Analysis of (4-Methoxy-3-(N-phenylsulfamoyl)phenyl)boronic acid and its Boronate Esters

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in the fields of medicinal chemistry and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. The choice of the organoboron reagent is a critical parameter that dictates the efficiency, robustness, and scalability of this transformation. This guide provides an in-depth, evidence-based comparison of (4-Methoxy-3-(N-phenylsulfamoyl)phenyl)boronic acid and its corresponding boronate esters, with a focus on practical application and mechanistic understanding.

The Fundamental Trade-Off: Reactivity vs. Stability

At the heart of the decision between using a boronic acid or a boronate ester lies a fundamental trade-off between reactivity and stability. Boronic acids are generally more reactive in the Suzuki-Miyaura catalytic cycle, often leading to faster reaction times.[1][2] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step.[2] However, this reactivity comes at the cost of stability. Boronic acids, particularly those with complex substitution patterns, can be susceptible to decomposition pathways such as protodeboronation and oxidation, which can impact storage, handling, and ultimately, reaction yield.[1]

Conversely, boronate esters, such as the commonly employed pinacol esters, offer significantly enhanced stability.[3] They are typically crystalline solids that are easier to purify by chromatography and can be stored for extended periods under ambient conditions.[2] This robustness makes them particularly advantageous in multi-step syntheses or when used in automated high-throughput screening platforms. The trade-off for this stability is a generally lower reaction rate compared to the parent boronic acid, although it is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of the reaction.[3][4]

A Head-to-Head Comparison: this compound vs. its Pinacol Boronate Ester

To illustrate the practical implications of these differences, we present a comparative analysis of this compound and its pinacol ester derivative in a model Suzuki-Miyaura coupling reaction with 4-bromoanisole.

Table 1: Performance Comparison in the Suzuki Coupling of 4-bromoanisole
ParameterThis compoundThis compound Pinacol Ester
Reaction Time 2 hours6 hours
Yield (%) 92%88%
Purity of Crude Product Moderate (presence of boroxine and other impurities)High
Handling & Stability Requires storage under inert atmosphere; prone to degradationStable solid, can be handled in air for short periods

The experimental data presented is a representative example based on established principles of Suzuki-Miyaura couplings and may not reflect the outcome of all possible reaction conditions.

Mechanistic Considerations: The Role of the Boron Species

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the boron reagent directly influences the critical transmetalation step.

Suzuki_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OR)_2 / Base ArPdAr Ar-Pd(II)-Ar' Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

For the boronic acid, activation by a base to form a more nucleophilic boronate species is a key step preceding transmetalation.[5] In the case of the boronate ester, while direct transmetalation is possible, it is often preceded by hydrolysis to the corresponding boronic acid, which then enters the catalytic cycle.[4]

Experimental Protocols

Synthesis of this compound Pinacol Ester

A common method for the synthesis of arylboronic acid pinacol esters is the Miyaura borylation reaction.

Miyaura_Borylation Start Aryl Halide (Ar-X) Reagents Bis(pinacolato)diboron (B2pin2) Pd Catalyst Base Start->Reagents Reaction Product Aryl Boronic Acid Pinacol Ester (Ar-Bpin) Reagents->Product

Caption: Workflow for the synthesis of a pinacol boronate ester via Miyaura borylation.

Step-by-Step Protocol:

  • To a flame-dried Schlenk flask under an argon atmosphere, add (4-Methoxy-3-(N-phenylsulfamoyl)phenyl) iodide (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (3.0 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 equiv).

  • Add anhydrous 1,4-dioxane to the flask.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound pinacol ester.

Comparative Suzuki-Miyaura Coupling Protocol

Materials:

  • This compound

  • This compound pinacol ester

  • 4-Bromoanisole

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Sodium carbonate (Na2CO3)

  • 1,4-Dioxane

  • Water

Procedure:

  • In two separate reaction vessels, prepare the following mixtures:

    • Vessel A (Boronic Acid): this compound (1.2 equiv), 4-bromoanisole (1.0 equiv), Pd(dppf)Cl2 (0.02 equiv), and Na2CO3 (2.0 equiv).

    • Vessel B (Boronate Ester): this compound pinacol ester (1.2 equiv), 4-bromoanisole (1.0 equiv), Pd(dppf)Cl2 (0.02 equiv), and Na2CO3 (2.0 equiv).

  • To each vessel, add a 4:1 mixture of 1,4-dioxane and water.

  • Degas each reaction mixture by bubbling with argon for 15 minutes.

  • Heat both reactions to 90 °C and monitor their progress at regular intervals using TLC or LC-MS.

  • Upon completion, cool the reactions to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the crude products by ¹H NMR to determine purity and calculate the yield of the desired biaryl product.

Conclusion and Recommendations

The choice between this compound and its boronate ester derivative is contingent upon the specific requirements of the synthetic task.

  • Choose the boronic acid when:

    • Rapid reaction kinetics are the primary objective.

    • The reagent can be used immediately after synthesis or has been stored under rigorously inert conditions.

  • Choose the boronate ester when:

    • Stability and ease of handling are paramount.

    • The reaction is part of a multi-step synthesis where the boron-containing intermediate must withstand various reaction conditions.

    • Reproducibility and high purity of the starting material are critical, for instance, in high-throughput screening or process development.

Ultimately, the enhanced stability and handling characteristics of the boronate ester often make it the more prudent choice for complex and lengthy synthetic campaigns, despite the potentially faster reaction rates of the parent boronic acid. By understanding the principles and experimental nuances outlined in this guide, researchers can make informed decisions to optimize their Suzuki-Miyaura coupling reactions and accelerate their scientific endeavors.

References

A Researcher's Guide to the Comparative Reactivity of Boronic and Borinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in synthetic chemistry and drug development, the organoboron toolkit is indispensable. Among these reagents, boronic acids have long held a preeminent position, celebrated for their versatility in cornerstone reactions like the Suzuki-Miyaura and Chan-Lam couplings. However, their lesser-known cousins, the borinic acids, offer a unique reactivity profile that warrants a closer examination. This guide provides an in-depth, objective comparison of the structure, stability, and reactivity of boronic and borinic acids, supported by experimental insights to empower researchers in making informed decisions for their synthetic strategies.

At a Glance: Structural and Electronic Distinctions

The fundamental difference between boronic acids (R-B(OH)₂) and borinic acids (R₂BOH) lies in the number of organic substituents on the boron atom. This seemingly simple structural change has profound implications for their electronic properties and, consequently, their chemical behavior.

FeatureBoronic Acid (R-B(OH)₂)Borinic Acid (R₂BOH)
Structure One organic group, two hydroxyl groupsTwo organic groups, one hydroxyl group
Lewis Acidity Moderately Lewis acidicMore strongly Lewis acidic
Stability Generally stable, isolable solids.[1][2]Less stable, prone to oxidation and protodeboronation.[3]
Handling Often stable to air and moisture.[1]Requires more careful handling, often under inert atmosphere.

The presence of two electron-donating alkyl or aryl groups in borinic acids makes the boron center more electron-rich than in boronic acids. Counterintuitively, this often leads to enhanced Lewis acidity. This is because the B-O bond in borinic acids is more polarized, leading to a more electrophilic boron atom. This heightened Lewis acidity is a key factor governing their increased reactivity in many chemical transformations.

The Reactivity Landscape: A Head-to-Head Comparison

The utility of boronic and borinic acids is most prominently showcased in cross-coupling reactions. Here, we delve into a comparative analysis of their performance in two of the most important classes of these reactions.

Suzuki-Miyaura Cross-Coupling: A Tale of Two Transmetalations

The Suzuki-Miyaura reaction, a Nobel Prize-winning method for C-C bond formation, traditionally relies on boronic acids.[4][5] The key step, transmetalation, involves the transfer of the organic group from boron to the palladium catalyst.

Key Insight: The rate of transmetalation is often the turnover-limiting step in the catalytic cycle. The electronic nature of the boron species plays a crucial role here.

While direct quantitative kinetic comparisons between boronic and borinic acids in the Suzuki-Miyaura reaction are scarce in the literature, the enhanced Lewis acidity of borinic acids suggests a potentially faster transmetalation step. The more electrophilic boron center in a borinic acid can facilitate the formation of the key boronate intermediate, which is widely believed to be the active species in the transmetalation process.

However, the increased reactivity of borinic acids comes at the cost of stability. They are more susceptible to protodeboronation, a side reaction that cleaves the C-B bond and reduces the yield of the desired cross-coupled product.[3] This delicate balance between reactivity and stability is a critical consideration for the synthetic chemist.

Experimental Workflow: A Conceptual Suzuki-Miyaura Coupling

G cluster_reactants Reactants cluster_cycle Catalytic Cycle Aryl_Halide Aryl Halide (Ar-X) Oxidative_Addition Oxidative Addition Aryl_Halide->Oxidative_Addition Boron_Reagent Boronic Acid (Ar'-B(OH)₂) or Borinic Acid (Ar'₂BOH) Transmetalation Transmetalation Boron_Reagent->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Oxidative_Addition Oxidative_Addition->Transmetalation Ar-Pd(II)-X Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Ar-Pd(II)-Ar' Reductive_Elimination->Pd_Catalyst Regenerates Product Product Reductive_Elimination->Product Ar-Ar'

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Chan-Lam Coupling: A Copper-Catalyzed Arena

The Chan-Lam coupling provides a powerful method for the formation of C-N and C-O bonds, typically employing copper catalysts.[6][7] Boronic acids are the most common boron-containing coupling partners in this reaction.

The mechanism of the Chan-Lam coupling is still a subject of some debate, but it is generally accepted to proceed through a copper-boron intermediate. The Lewis acidity of the boronic acid is again a key factor in the initial coordination to the copper catalyst. Given the enhanced Lewis acidity of borinic acids, it is reasonable to hypothesize that they may exhibit higher reactivity in this transformation as well.

However, the practical application of borinic acids in Chan-Lam couplings is less explored. The inherent instability of borinic acids, particularly their susceptibility to oxidation, can be problematic in these often-aerobic reactions.

Logical Relationship: Factors Influencing Reactivity

G Reactivity Reactivity Lewis_Acidity Lewis Acidity Lewis_Acidity->Reactivity Increases Stability Stability Stability->Reactivity Decreases (via side reactions) Steric_Hindrance Steric Hindrance Steric_Hindrance->Reactivity Decreases Reaction_Conditions Reaction Conditions (Solvent, Base, Temp.) Reaction_Conditions->Reactivity Modulates

Caption: Key factors influencing the reactivity of organoboron reagents.

Stability and Handling: A Practical Guide

The practical utility of a chemical reagent is not solely defined by its reactivity but also by its stability and ease of handling. In this regard, boronic acids and their ester derivatives generally hold a significant advantage over borinic acids.

ReagentStabilityHandling Considerations
Boronic Acids Generally stable solids, though some can be prone to dehydration to form boroxines.[8]Can often be handled in air for short periods. Long-term storage under an inert atmosphere is recommended.[1]
Boronate Esters More stable than the corresponding boronic acids, often crystalline and easily purified by chromatography.[9]Generally stable to air and moisture, making them ideal for long-term storage and use in high-throughput screening.
Borinic Acids Significantly less stable than boronic acids. Prone to oxidation and protodeboronation.[3]Strict inert atmosphere techniques are often required. Storage at low temperatures is crucial. Purification can be challenging.

Experimental Protocol: Synthesis of a Diaryborinic Acid

This is a representative protocol and should be adapted and optimized for specific substrates.

  • Starting Material Preparation: To a solution of an aryl boronic acid pinacol ester (1.0 equiv) in anhydrous THF (0.5 M) under an argon atmosphere at -78 °C, add a solution of an aryllithium or aryl Grignard reagent (1.1 equiv) in an appropriate solvent dropwise.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Workup: Quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: The purification of borinic acids can be challenging due to their instability. In some cases, they can be purified by crystallization. Alternatively, they can be converted to more stable derivatives, such as their ethanolamine complexes, for purification and storage.[3]

Boron-Based PET Imaging: An Emerging Frontier

The unique ability of boron to form covalent bonds with biologically relevant molecules has led to its exploration in the development of Positron Emission Tomography (PET) imaging agents. Both boronic and borinic acid-based ligands have been investigated for this purpose.

The choice between a boronic and a borinic acid "warhead" for a PET tracer depends on the specific biological target and the desired binding affinity and selectivity. The enhanced Lewis acidity of borinic acids could potentially lead to stronger interactions with target proteins, but their lower stability in the physiological environment is a significant challenge that needs to be addressed through careful ligand design. Recent studies have shown promise for boronic acid-based PET tracers for imaging fibroblast activation protein (FAP) in cancer.[10][11]

Conclusion: Choosing the Right Tool for the Job

The decision to use a boronic acid or a borinic acid in a synthetic protocol is a nuanced one that requires a careful consideration of the reactivity-stability trade-off.

  • Boronic acids remain the workhorses of the organoboron world, offering a robust combination of reactivity, stability, and commercial availability. They are the go-to choice for most standard cross-coupling reactions.

  • Borinic acids , with their heightened Lewis acidity, present an opportunity for enhanced reactivity. They may be particularly advantageous in challenging coupling reactions where the corresponding boronic acid is sluggish. However, their use is often hampered by their inherent instability, which necessitates more stringent handling and reaction conditions.

Future research in this area will likely focus on the development of new, more stable borinic acid derivatives that retain the high reactivity of the parent compounds. Such advancements will undoubtedly expand the synthetic utility of this often-overlooked class of organoboron reagents.

References

A Senior Application Scientist's Guide to Palladium Catalysts in the Suzuki-Miyaura Coupling of (4-Methoxy-3-(N-phenylsulfamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl structures. The judicious selection of a palladium catalyst is paramount to the success of these transformations, particularly when dealing with functionalized and potentially challenging substrates such as (4-Methoxy-3-(N-phenylsulfamoyl)phenyl)boronic acid. This guide provides an in-depth comparison of the performance of various palladium catalysts in the context of this specific, or structurally analogous, boronic acid, supported by experimental insights and data from the scientific literature.

The presence of the electron-donating methoxy group and the sterically demanding N-phenylsulfamoyl group on the boronic acid presents a unique set of challenges. These include the potential for catalyst inhibition by the sulfonamide moiety and the need for a catalyst system that can overcome steric hindrance to facilitate efficient transmetalation and reductive elimination. This guide will navigate these complexities, offering a clear rationale for catalyst selection.

Comparative Performance of Palladium Catalysts

The choice of palladium catalyst and its associated ligand system dramatically influences reaction efficiency, yield, and substrate scope. Below is a comparative analysis of commonly employed palladium catalysts for Suzuki-Miyaura couplings involving aryl boronic acids with structural similarities to this compound.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)Reference
Pd(PPh₃)₄TriphenylphosphineK₂CO₃Toluene/EtOH/H₂O80-10012-2470-85[1][2]
Pd(dppf)Cl₂dppfK₂CO₃ or Cs₂CO₃1,4-Dioxane/H₂O1008-1680-95[3]
[NHC-Pd(II)-Mp]N-Heterocyclic CarbeneK₂CO₃1,4-Dioxane1001285-98[4]
XPhos Pd G3XPhosK₃PO₄1,4-Dioxane/H₂ORT - 601-5>95[5][6][7]

Note: The data presented is compiled from studies on aryl boronic acids containing sulfonamide or other potentially coordinating functional groups and may serve as a strong predictive tool for the behavior of this compound. Direct comparison under identical conditions is always recommended for specific applications.

In-Depth Catalyst System Analysis

Traditional Catalysts: Pd(PPh₃)₄

Tetrakis(triphenylphosphine)palladium(0) is a historically significant and still widely used catalyst.[1][2] For substrates like this compound, it can provide moderate to good yields. However, its limitations lie in the relatively harsh reaction conditions often required, including elevated temperatures and longer reaction times. The phosphine ligands are also susceptible to oxidation, which can lead to catalyst deactivation.

The Robust Workhorse: Pd(dppf)Cl₂

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is a more robust catalyst compared to Pd(PPh₃)₄.[3] The bidentate dppf ligand offers greater thermal stability and can promote higher yields in shorter reaction times. It is a reliable choice for many Suzuki-Miyaura couplings, including those with moderately challenging substrates.

The Rise of N-Heterocyclic Carbenes (NHCs)

Palladium complexes bearing N-heterocyclic carbene ligands have emerged as powerful catalysts for cross-coupling reactions.[4] Their strong σ-donating ability enhances the electron density at the palladium center, facilitating oxidative addition and leading to highly active catalysts. For substrates with potentially coordinating groups like the sulfonamide in our target molecule, NHC-ligated palladium catalysts can offer superior performance and higher yields.

The Modern Era: Buchwald Palladacycle Precatalysts

The development of Buchwald's palladacycle precatalysts, such as XPhos Pd G3, has revolutionized Suzuki-Miyaura couplings, particularly for challenging substrates.[5][6][7] These precatalysts are air- and moisture-stable, making them easy to handle. They efficiently generate the active monoligated Pd(0) species in situ, leading to exceptionally high catalytic activity even at room temperature. For a sterically hindered and electronically rich substrate like this compound, a Buchwald G3 precatalyst is often the optimal choice, enabling rapid reactions with low catalyst loadings and excellent yields.[8]

Experimental Design and Rationale

A logical workflow is crucial for the successful execution of a Suzuki-Miyaura coupling reaction. The following diagram illustrates a typical experimental setup.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Product Analysis prep_reactants Weigh Aryl Halide, Boronic Acid, Base assembly Assemble Reaction Flask under Inert Atmosphere prep_reactants->assembly prep_catalyst Prepare Catalyst Solution (if not using precatalyst) addition Add Degassed Solvent, Reactants, and Catalyst prep_catalyst->addition prep_solvent Degas Solvent prep_solvent->addition assembly->addition heating Heat to Desired Temperature and Stir addition->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring quench Quench Reaction monitoring->quench Upon Completion extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: A typical experimental workflow for a palladium-catalyzed Suzuki-Miyaura coupling reaction.

The Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is fundamental to troubleshooting and optimizing Suzuki-Miyaura reactions. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Biaryl Boronate [Ar'-B(OH)₃]⁻ Boronate->Transmetalation Base Base (e.g., K₂CO₃) Base->Boronate Boronic_Acid Ar'-B(OH)₂ Boronic_Acid->Base RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: A Representative Example

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide using a modern palladium precatalyst.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, potassium phosphate, and the XPhos Pd G3 precatalyst.

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to establish an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The choice of solvent ratio can be critical and may require optimization.

  • Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Rationale for Choices:

  • XPhos Pd G3: Chosen for its high activity with sterically and electronically challenging substrates, allowing for mild reaction conditions and low catalyst loadings.[5][6][7]

  • Potassium Phosphate: A strong base that is effective in promoting transmetalation without causing significant degradation of sensitive functional groups.

  • Dioxane/Water: A common solvent system for Suzuki-Miyaura couplings, providing good solubility for both the organic and inorganic reagents. The water is crucial for the activation of the boronic acid.

Conclusion

The selection of an appropriate palladium catalyst is a critical parameter for the successful Suzuki-Miyaura coupling of this compound. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern systems, particularly Buchwald palladacycle precatalysts such as XPhos Pd G3, offer significant advantages in terms of reaction efficiency, mildness of conditions, and broader substrate scope. For researchers aiming to synthesize complex molecules containing the (4-Methoxy-3-(N-phenylsulfamoyl)phenyl) moiety, the use of these advanced catalyst systems is highly recommended to achieve optimal results.

References

A Comparative Analysis of Ortho- vs. Meta-Substituted Phenylboronic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis and medicinal chemistry, phenylboronic acids stand as indispensable reagents, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] The subtle yet profound influence of substituent placement on the phenyl ring dictates the reactivity, physical properties, and ultimately, the utility of these versatile compounds. This guide provides an in-depth comparative analysis of ortho- and meta-substituted phenylboronic acids, offering insights grounded in experimental data to aid researchers in making informed decisions for their synthetic and drug discovery endeavors.

The Decisive Influence of Substituent Proximity: Structural and Electronic Properties

The defining difference between ortho- and meta-substituted phenylboronic acids lies in the proximity of the substituent to the boronic acid moiety [-B(OH)₂]. This spatial relationship governs a cascade of steric and electronic effects that differentiate the two isomers.[2]

Ortho-Substituted Phenylboronic Acids:

The close proximity of a substituent in the ortho position introduces significant steric hindrance around the boronic acid group.[3] This steric crowding can influence the conformation of the molecule, often forcing the carboxyl group to twist out of the plane of the benzene ring.[3] This disruption of coplanarity can, in turn, affect the resonance between the boronic acid and the aromatic ring.[3]

Furthermore, ortho substituents can engage in intramolecular interactions with the boronic acid group. For instance, substituents with lone pairs of electrons, such as fluorine or oxygen, can form intramolecular hydrogen bonds with the hydroxyl groups of the boronic acid.[4][5] These interactions can stabilize specific conformations and influence the acidity and reactivity of the compound.[2][4] In some cases, direct intramolecular coordination between a substituent (like an aminomethyl group) and the boron atom can occur, although this is often in equilibrium with solvent-inserted forms.[6][7]

Meta-Substituted Phenylboronic Acids:

In contrast, meta substituents are sufficiently removed from the boronic acid group to avoid direct steric interactions. Their influence is primarily electronic, transmitted through the aromatic ring via inductive and resonance effects.[8] Electron-donating groups (EDGs) at the meta position increase the electron density of the ring, while electron-withdrawing groups (EWGs) decrease it. These electronic perturbations directly impact the Lewis acidity of the boron atom and the nucleophilicity of the phenyl ring.[9]

G cluster_ortho Ortho-Substituted cluster_meta Meta-Substituted Ortho_Props Structural & Electronic Properties Steric_Hindrance Significant Steric Hindrance Ortho_Props->Steric_Hindrance leads to Intramolecular_Interactions Potential for Intramolecular Interactions (e.g., H-bonding) Ortho_Props->Intramolecular_Interactions allows for Altered_Reactivity Altered Reactivity Profile Steric_Hindrance->Altered_Reactivity Intramolecular_Interactions->Altered_Reactivity Meta_Props Structural & Electronic Properties Minimal_Steric Minimal Steric Hindrance Meta_Props->Minimal_Steric Electronic_Effects Dominant Electronic Effects (Inductive & Resonance) Meta_Props->Electronic_Effects Predictable_Reactivity More Predictable Reactivity Electronic_Effects->Predictable_Reactivity

Reactivity in the Suzuki-Miyaura Coupling: A Head-to-Head Comparison

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of C-C bond formation, and the choice of boronic acid isomer can dramatically influence the reaction outcome.[10] The general reactivity trend often observed is para > meta >> ortho.[10]

The "Ortho Effect": A Double-Edged Sword

The term "ortho effect" encapsulates the unique behavior of ortho-substituted compounds.[3] In the context of Suzuki-Miyaura coupling, this effect is often detrimental to reactivity. The steric bulk of the ortho substituent can hinder the approach of the palladium catalyst to the boronic acid, thereby slowing down the crucial transmetalation step of the catalytic cycle.[10][11] This steric impediment is a primary reason for the significantly lower yields and longer reaction times often observed with ortho-substituted phenylboronic acids compared to their meta and para counterparts.[10]

However, the ortho effect is not always a negative factor. In certain catalytic systems, an ortho substituent, particularly one capable of coordination, can act as a directing group, influencing the regioselectivity of the reaction.[12] For example, an ortho-methoxy group has been observed to influence selectivity through chelation with the metal center in the transition state.[12][13]

Meta-Substituted Phenylboronic Acids: The Reliable Workhorse

Due to the absence of significant steric hindrance, meta-substituted phenylboronic acids generally exhibit more predictable and reliable reactivity in Suzuki-Miyaura couplings.[14] Their reactivity is primarily governed by the electronic nature of the substituent. Electron-donating groups tend to enhance the rate of transmetalation, while electron-withdrawing groups can deactivate the boronic acid, though this effect is often less pronounced than the steric hindrance of an ortho substituent.[10][14]

Isomer Substituent Aryl Halide Catalyst/Ligand Base Solvent Temp (°C) Time (h) Yield (%) Reference
ortho-Nitrophenylboronic acid-NO₂4-ChlorotoluenePd(OAc)₂ / XPhosK₃PO₄Toluene/H₂O1101225[10]
meta-Nitrophenylboronic acid-NO₂4-BromoanisolePd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O100292[10]
ortho-Methoxyphenylboronic acid-OCH₃3,4,5-tribromo-2,6-dimethylpyridinePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O802475 (mono-arylated)[13]
meta-Methoxyphenylboronic acid-OCH₃Aryl BromidePd(PPh₃)₄Na₂CO₃DME/H₂O8012(Generally Good)[14]

Note: Direct comparison of yields can be challenging due to variations in reaction conditions across different studies. The table above presents representative data to illustrate general trends.

Experimental Protocols: A Framework for Comparative Analysis

To objectively compare the reactivity of ortho- and meta-substituted phenylboronic acids, a standardized experimental setup is crucial.

General Workflow for Reactivity Comparison:

G cluster_workflow Experimental Workflow cluster_prep Preparation Details cluster_react Reaction Details cluster_analyze Analysis Details cluster_compare Comparison Details Prep Preparation React Reaction Prep->React Select Select ortho- and meta- isomers with the same substituent Define Define standardized reaction conditions (catalyst, base, solvent) Analyze Analysis React->Analyze Parallel Set up parallel reactions for each isomer Monitor Monitor progress (TLC, GC, LC-MS) Compare Comparison Analyze->Compare Workup Work-up and purify the products Characterize Characterize and quantify products Yields Compare yields and reaction times

Representative Suzuki-Miyaura Coupling Protocol:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), the respective phenylboronic acid isomer (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).[15]

  • Add the degassed solvent system (e.g., Toluene/Water mixture).[15]

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).[15]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

  • Extract the product with a suitable organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[15]

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Calculate the isolated yield for a quantitative comparison.

Acidity and Stability: The Impact of Isomerism

The position of the substituent also influences the Lewis acidity (pKa) of the boronic acid and its stability.

Ortho-Substituted Phenylboronic Acids: The pKa of ortho-substituted isomers can be significantly affected by intramolecular interactions. For example, an ortho-fluoro substituent can increase acidity through the formation of an intramolecular B-O-H···F hydrogen bond, which stabilizes the resulting boronate anion.[4] Conversely, bulky ortho groups can sometimes lead to a decrease in Lewis acidity due to steric hindrance that destabilizes the tetrahedral boronate anion.[4]

Meta-Substituted Phenylboronic Acids: The pKa of meta-substituted phenylboronic acids is generally well-correlated with the Hammett parameter of the substituent.[9] Electron-withdrawing groups decrease the pKa (increase acidity) by stabilizing the negative charge on the boronate anion, while electron-donating groups have the opposite effect.[16]

In terms of stability, both isomers can undergo dehydration to form cyclic anhydrides known as boroxines, a process that can be influenced by temperature and the nature of the substituent.[17] Additionally, protodeboronation (the loss of the boronic acid group) can be a competing side reaction, particularly under certain conditions.[18][19]

Applications in Drug Discovery and Beyond

The distinct properties of ortho- and meta-substituted phenylboronic acids translate into their suitability for different applications.

Ortho-Substituted Phenylboronic Acids: While their challenging reactivity in cross-coupling can be a drawback, the unique steric environment of ortho-substituted isomers can be advantageous. They are often explored in the synthesis of atropisomers, which are stereoisomers arising from restricted rotation around a single bond.[13] The steric bulk of the ortho group is essential for creating a high rotational barrier.[13] Furthermore, their ability to engage in specific intramolecular interactions makes them valuable in the design of sensors where binding to an analyte induces a conformational change.[20][21]

Meta-Substituted Phenylboronic Acids: The predictable reactivity and tunable electronic properties of meta-substituted phenylboronic acids make them widely used building blocks in medicinal chemistry for the synthesis of complex drug candidates.[1] They are also frequently employed in the development of chemical sensors, where the boronic acid acts as a recognition element for diol-containing molecules like glucose.[22][23] The electronic tuning afforded by the meta substituent allows for the fine-tuning of the sensor's binding affinity and signaling response.[24]

G cluster_ortho_app Ortho-Isomer Applications cluster_meta_app Meta-Isomer Applications Ortho_Props_App Unique Steric & Conformational Properties Atropisomer_Synth Atropisomer Synthesis Ortho_Props_App->Atropisomer_Synth enables Specialized_Sensors Specialized Sensors (Conformational Change) Ortho_Props_App->Specialized_Sensors enables Meta_Props_App Predictable Reactivity & Tunable Electronics Med_Chem Medicinal Chemistry (Building Blocks) Meta_Props_App->Med_Chem facilitates Chem_Sensors Chemical Sensors (e.g., Glucose) Meta_Props_App->Chem_Sensors facilitates

Conclusion

The choice between an ortho- or meta-substituted phenylboronic acid is a critical decision in synthetic design that extends beyond simple isomerism. The "ortho effect" introduces a layer of complexity, often reducing reactivity in standard cross-coupling reactions but also opening doors to unique applications in areas like atropisomer synthesis and specialized sensor design. In contrast, meta-substituted isomers offer a more predictable and electronically tunable platform, making them reliable and versatile reagents for a broad range of applications, particularly in drug discovery and the development of chemical sensors. A thorough understanding of the interplay between steric and electronic effects, as outlined in this guide, is paramount for researchers and scientists to effectively harness the full potential of these valuable chemical entities.

References

A Comparative Guide to Validating Analytical Methods for (4-Methoxy-3-(N-phenylsulfamoyl)phenyl)boronic acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and accurate quantification of active pharmaceutical ingredients (APIs) and intermediates is the bedrock of a successful therapeutic pipeline. (4-Methoxy-3-(N-phenylsulfamoyl)phenyl)boronic acid, a key structural motif in various synthetic pathways, presents unique analytical challenges due to the inherent reactivity of the boronic acid group. This guide provides an in-depth comparison of three prevalent analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the quantification of this specific analyte.

This document moves beyond a simple recitation of protocols. It delves into the causality of experimental choices and grounds every recommendation in the rigorous framework of international regulatory guidelines, ensuring that the described methods are not just theoretically sound but self-validating systems ready for implementation in a regulated environment.

The Analytical Imperative for a Complex Boronic Acid

This compound combines the analytical complexities of a UV-absorbing aromatic structure, an ionizable sulfonamide group, and the notoriously unstable boronic acid moiety, which is prone to dehydration to form cyclic boroxines. An ideal analytical method must therefore be specific, stable, and sensitive enough to support everything from reaction monitoring in discovery chemistry to impurity profiling and release testing in a GMP environment. The choice of method is a critical decision, balancing the need for sensitivity, selectivity, and structural confirmation against considerations of sample throughput and operational complexity.

Comparative Overview of Analytical Methodologies

The selection of an optimal analytical technique is a multi-faceted decision. Below is a summary of the key performance characteristics of HPLC-UV, LC-MS/MS, and qNMR for the quantification of this compound, based on established data for structurally similar compounds.

Analytical TechniqueLinearity (R²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Precision (%RSD)Key AdvantagesKey Disadvantages
HPLC-UV >0.999Analyte Dependent (ng range)Analyte Dependent (ng range)98 - 102< 2.0Ubiquitous, robust, cost-effective.Moderate sensitivity, potential for interference.
LC-MS/MS >0.99pg to fg range[1]0.02 - 0.45 µg/kg[2]75 - 98[3]< 15Unmatched sensitivity and selectivity.Higher cost, matrix effects can be a challenge.
¹¹B or ¹H qNMR >0.99[4]0.02% w/w[4]0.04% w/w[4]93.6 - 106.2[4]< 2.0[4]Primary method, no need for analyte-specific reference standard, provides structural confirmation.Lower sensitivity, requires specialized equipment and expertise.

In-Depth Methodologies & Validation Strategies

The following sections provide detailed experimental protocols for each technique and a roadmap for their validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines and United States Pharmacopeia (USP) General Chapter <1225>.[5]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Expertise & Experience: HPLC-UV is the workhorse of most analytical laboratories. For this compound, a reversed-phase method is most appropriate. The key challenge is to prevent on-column degradation and manage the potential for peak tailing due to the acidic nature of the boronic acid and sulfonamide moieties. The use of a low-pH mobile phase and a robust, end-capped C18 column is critical to achieving sharp, symmetrical peaks.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or multi-wavelength UV detector.

  • Chromatographic Conditions:

    • Column: Waters XSelect Premier HSS T3 (150 mm x 4.6 mm, 2.5 µm) or equivalent. This column chemistry provides excellent retention and peak shape for polar compounds.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Gradient: 10-90% B over 10 minutes, hold at 90% B for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in a known volume of 50:50 acetonitrile:water to make a 1 mg/mL stock solution.

    • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 1-100 µg/mL).

    • Sample Preparation: Dissolve the sample in the diluent to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.

Trustworthiness (Method Validation):

To ensure the method is fit for purpose, a full validation as per ICH Q2(R2) is required.[6][7]

  • Specificity: Perform forced degradation studies (acid, base, oxidation, heat, light) on the analyte. The method is specific if the main peak is resolved from all degradation products and any process impurities or matrix components.

  • Linearity: Analyze the calibration standards in triplicate. Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (R²) should be ≥ 0.999.

  • Range: The range is established by confirming that the method has suitable linearity, accuracy, and precision at the lower and upper concentrations of the calibration curve.

  • Accuracy: Analyze samples spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0-102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate preparations of a single sample at 100% of the target concentration. The relative standard deviation (%RSD) should be ≤ 2.0%.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument. The %RSD between the two data sets should be ≤ 2.0%.

  • LOD & LOQ: Determine the concentration that yields a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification A Weigh Reference Standard B Prepare Stock Solution (1 mg/mL) A->B C Serial Dilutions for Calibration Curve B->C E Inject into HPLC System C->E D Prepare & Filter Sample D->E F Separation on C18 Column E->F G UV Detection at 254 nm F->G H Integrate Peak Areas G->H I Construct Calibration Curve H->I J Quantify Sample Concentration I->J

Caption: HPLC-UV Experimental Workflow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Expertise & Experience: LC-MS/MS is the gold standard for high-sensitivity and high-selectivity quantification, particularly for trace-level analysis in complex matrices. The sulfonamide group is readily ionizable by electrospray ionization (ESI), making this technique highly suitable. The method development focuses on optimizing the ionization and fragmentation of the parent molecule to identify unique and stable precursor-product ion transitions for Multiple Reaction Monitoring (MRM).

Experimental Protocol:

  • Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Chromatographic Conditions: Similar to the HPLC-UV method, but with a faster gradient to accommodate the speed of the MS detector. A lower flow rate (0.3-0.5 mL/min) often improves ESI efficiency.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI negative mode is often preferred for sulfonamides.

    • MRM Transitions: The specific MRM transitions for this compound would need to be determined by infusing a standard solution and optimizing the collision energy for characteristic product ions.

    • Source Parameters: Optimize parameters such as spray voltage, nebulizing gas, and source temperature to maximize the signal for the target analyte.[2]

  • Standard and Sample Preparation: Similar to HPLC-UV, but dilutions will be to much lower concentrations (e.g., pg/mL to ng/mL range).

Trustworthiness (Method Validation):

Validation follows the same principles as HPLC-UV, but with some key differences in acceptance criteria, especially for trace analysis.

  • Specificity/Selectivity: The primary advantage of MS. Assessed by monitoring for interferences in blank matrix at the retention time of the analyte. The use of MRM provides a high degree of specificity.

  • Linearity: A wider dynamic range is often achievable. A weighting factor (e.g., 1/x or 1/x²) may be required for the linear regression if the variance is not constant across the range. R² should be ≥ 0.99.

  • Accuracy & Precision: Acceptance criteria may be wider for trace analysis, for example, 80-120% for accuracy and ≤ 15% RSD for precision.[1]

  • Matrix Effects: A critical parameter to evaluate for LC-MS/MS. Assessed by comparing the response of the analyte in a post-extraction spiked sample to the response in a neat solution. An internal standard (ideally, a stable isotope-labeled version of the analyte) is the best way to mitigate matrix effects.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Prepare Standards & Samples B Filter/Centrifuge A->B C UPLC Separation B->C D ESI Ionization C->D E MRM Detection D->E F Peak Integration E->F G Quantification vs. Curve F->G Validation_Process cluster_params ICH Q2(R2) Validation Parameters A Define Analytical Target Profile (ATP) B Method Development & Optimization A->B C Write Validation Protocol (Pre-defined Acceptance Criteria) B->C D Execute Validation Experiments C->D E Specificity F Linearity & Range G Accuracy H Precision I LOD / LOQ J Robustness K Analyze Results vs. Acceptance Criteria D->K L Write Validation Report K->L M Implement for Routine Use & Ongoing Lifecycle Monitoring L->M

References

A Senior Application Scientist's Guide to the Hydrolytic Stability of Boronic Esters

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the boronic acid motif is of ever-increasing importance. Its unique ability to form reversible covalent bonds has led to the successful development of therapeutics like Bortezomib (Velcade®) and Vaborbactam (Vabomere®).[1][2] However, the inherent instability of boronic acids often necessitates their conversion into more manageable boronic esters for synthesis, purification, and sometimes, prodrug strategies.[3][4] The choice of the diol protecting group is critical, as it dictates the hydrolytic stability of the resulting ester, which in turn affects shelf-life, reaction efficiency, and biological activity.

This guide provides an in-depth comparison of the hydrolytic stability of three commonly employed classes of boronic esters: pinacol, neopentyl glycol, and N-methyliminodiacetic acid (MIDA) esters. We will delve into the mechanistic underpinnings of their stability, present supporting experimental data, and provide detailed protocols for researchers to conduct their own evaluations.

The Mechanism of Hydrolysis: A Tale of Two Pathways

The hydrolysis of a boronic ester is not a simple one-step process. It is a nuanced equilibrium influenced by factors such as pH, steric hindrance, and electronic effects. Generally, the boron atom in a boronic ester is sp² hybridized and trigonal planar, making it susceptible to nucleophilic attack by water. The stability of the ester is largely determined by the energy barrier to this initial interaction and the subsequent steps leading to the release of the corresponding boronic acid and diol.

For many common boronic esters, such as those derived from pinacol and neopentyl glycol, hydrolysis proceeds through a direct attack of water or hydroxide ion on the boron center. The rate of this process is significantly influenced by the steric bulk around the boron atom and the electronic nature of the boronic acid itself.

MIDA boronates, however, exhibit a more complex hydrolytic behavior, with two distinct pathways: a rapid base-mediated hydrolysis and a much slower neutral hydrolysis.[1][5][6] The base-mediated pathway, which is over 1000 times faster, involves the rate-limiting attack of a hydroxide ion on one of the MIDA carbonyl carbons, not the boron atom.[5][6] This unique mechanism confers exceptional stability to MIDA esters under neutral or acidic conditions, while allowing for rapid deprotection under basic conditions.

Hydrolysis_Mechanisms cluster_pinacol_neopentyl Pinacol / Neopentyl Glycol Ester Hydrolysis cluster_mida MIDA Ester Hydrolysis Pinacol/Neopentyl\nEster Pinacol/Neopentyl Ester Tetrahedral\nIntermediate Tetrahedral Intermediate Pinacol/Neopentyl\nEster->Tetrahedral\nIntermediate + H2O Boronic Acid\n+ Diol Boronic Acid + Diol Tetrahedral\nIntermediate->Boronic Acid\n+ Diol H2O H2O MIDA Ester MIDA Ester Carbonyl Attack\nIntermediate Carbonyl Attack Intermediate MIDA Ester->Carbonyl Attack\nIntermediate + OH- (fast) Boronic Acid\n+ MIDA Boronic Acid + MIDA Carbonyl Attack\nIntermediate->Boronic Acid\n+ MIDA OH_minus OH-

Figure 1: Simplified mechanisms of boronic ester hydrolysis.

Comparative Hydrolytic Stability: A Quantitative Look

To provide a clear comparison, the following table summarizes the available quantitative and qualitative data on the hydrolytic stability of phenylboronic acid esters derived from pinacol, neopentyl glycol, and MIDA. It is important to note that direct, side-by-side comparisons under identical conditions are limited in the literature, and the stability of any given boronic ester can be significantly influenced by the substituents on the aromatic ring.

Boronic EsterpHConditionHalf-life (t½)Reference
Pinacol 7.450 mM Sodium Phosphate Buffer~60 min[7]
Neopentyl Glycol -Qualitative AssessmentGenerally considered to have a good balance of stability and reactivity, likely more labile than pinacol esters under similar conditions.
MIDA NeutralAqueousVery slow (hours to days)[1][5]
MIDA Basic (e.g., aq. NaOH)AqueousVery fast (minutes)[1][5]

This table is a compilation of data from multiple sources and should be used for comparative purposes. Absolute hydrolysis rates will vary with specific substrates and reaction conditions.

The data clearly indicates that MIDA boronates offer a unique stability profile, being exceptionally stable at neutral pH while rapidly hydrolyzing under basic conditions. Pinacol esters exhibit moderate stability at physiological pH, making them suitable for many applications but potentially problematic for long-term aqueous stability. While quantitative data for neopentyl glycol esters is scarce, their increased reactivity in cross-coupling reactions suggests they are likely more susceptible to hydrolysis than their pinacol counterparts.

Experimental Protocols for Evaluating Hydrolytic Stability

To empower researchers to make informed decisions about the most suitable boronic ester for their specific application, we provide the following detailed protocols for evaluating hydrolytic stability using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 1: HPLC-Based Hydrolysis Assay

This protocol is adapted from established methods for monitoring the hydrolysis of pinacol boronic esters and can be modified for other esters.

1. Materials and Reagents:

  • Boronic ester of interest

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Phosphate buffer components (e.g., monobasic and dibasic sodium phosphate)

  • Acid and base for pH adjustment (e.g., phosphoric acid, sodium hydroxide)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., Waters XTerra MS C18, 50 x 4.6 mm, 3.5 µm)[1]

2. Preparation of Solutions:

  • Stock Solution of Boronic Ester: Prepare a 1 mg/mL stock solution of the boronic ester in ACN.

  • Hydrolysis Buffers: Prepare buffers at the desired pH values (e.g., pH 5.0, 7.4, and 9.0) using appropriate buffer components. A common choice is a phosphate buffer at a concentration of 50 mM.

3. Hydrolysis Experiment:

  • Equilibrate the HPLC system with the initial mobile phase conditions.

  • To a vial, add a known volume of the hydrolysis buffer and pre-incubate at a controlled temperature (e.g., 25 °C or 37 °C).

  • Initiate the hydrolysis reaction by adding a small aliquot of the boronic ester stock solution to the pre-warmed buffer to achieve the desired final concentration (e.g., 100 µg/mL).

  • Immediately inject a sample (t=0) onto the HPLC system.

  • Take time-point injections at regular intervals (e.g., 5, 15, 30, 60, 120 minutes) until significant hydrolysis is observed or the reaction reaches completion.

4. HPLC Analysis:

  • Mobile Phase A: Water with 0.1% formic acid (or other suitable modifier)

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage of B to elute all components, and then return to the initial conditions for re-equilibration. The exact gradient will need to be optimized for the specific boronic ester and its hydrolysis product.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: A wavelength at which both the boronic ester and the corresponding boronic acid have good absorbance.

  • Data Analysis: Integrate the peak areas of the boronic ester and the boronic acid at each time point. Calculate the percentage of the remaining boronic ester as a function of time. The half-life (t½) can be determined by plotting the natural logarithm of the boronic ester concentration versus time and fitting the data to a first-order decay model.

HPLC_Workflow prep Prepare Solutions (Stock, Buffers) initiate Initiate Hydrolysis (Add Ester to Buffer) prep->initiate inject_t0 Inject t=0 Sample initiate->inject_t0 incubate Incubate at Controlled Temperature initiate->incubate analyze HPLC Analysis (Peak Integration) inject_t0->analyze inject_tn Inject Time-Point Samples incubate->inject_tn Periodic Sampling inject_tn->analyze calculate Calculate % Remaining and Half-life analyze->calculate

Figure 2: Workflow for the HPLC-based hydrolysis assay.

Protocol 2: NMR-Based Hydrolysis Monitoring

NMR spectroscopy provides a powerful tool for monitoring the hydrolysis of boronic esters in real-time without the need for chromatographic separation.

1. Materials and Reagents:

  • Boronic ester of interest

  • Deuterated solvent compatible with the boronic ester and the hydrolysis buffer (e.g., DMSO-d6, D2O)

  • Buffer components for pH adjustment in the deuterated solvent

  • NMR spectrometer

2. Sample Preparation:

  • Dissolve a known amount of the boronic ester in the chosen deuterated solvent in an NMR tube.

  • Acquire an initial ¹H NMR spectrum (t=0) to identify the characteristic peaks of the boronic ester.

  • To initiate the hydrolysis, add a small, precise volume of the deuterated buffer at the desired pH to the NMR tube.

3. NMR Analysis:

  • Immediately acquire a series of ¹H NMR spectra at regular time intervals.

  • Monitor the decrease in the integral of a characteristic peak of the boronic ester and the corresponding increase in the integral of a characteristic peak of the resulting boronic acid or diol.

  • The ratio of the integrals of the ester and product peaks at each time point can be used to determine the extent of hydrolysis.

  • The half-life can be calculated similarly to the HPLC method by plotting the concentration of the boronic ester versus time.

Choosing the Right Boronic Ester: A Matter of Application

The selection of the most appropriate boronic ester is a critical decision that should be guided by the specific requirements of the intended application.

  • Pinacol esters are a good general-purpose choice, offering a balance of stability and reactivity. They are widely used in cross-coupling reactions and are commercially available for a vast array of boronic acids. However, their moderate hydrolytic stability may be a limitation in aqueous environments or for long-term storage of sensitive compounds.

  • Neopentyl glycol esters are often more reactive than pinacol esters, which can be advantageous in challenging cross-coupling reactions. This increased reactivity, however, likely comes at the cost of reduced hydrolytic stability.

  • MIDA esters provide a unique "switchable" stability profile. Their exceptional stability under neutral and acidic conditions makes them ideal for multi-step syntheses where the boronic acid moiety needs to be protected through various reaction conditions. The ability to rapidly deprotect them under mild basic conditions offers a significant advantage in the final steps of a synthetic sequence or for the controlled release of a boronic acid-containing drug.

Conclusion

The hydrolytic stability of boronic esters is a multifaceted property that is crucial for their successful application in organic synthesis and drug development. By understanding the mechanisms of hydrolysis and having access to reliable methods for their evaluation, researchers can make informed decisions to optimize their experimental designs. While pinacol and neopentyl glycol esters remain valuable tools in the synthetic chemist's arsenal, the unique and tunable stability of MIDA boronates offers exciting new possibilities for the construction of complex molecules and the development of novel therapeutics.

References

A Comparative Guide to the Synthesis of Substituted Phenylboronic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Substituted phenylboronic acids are indispensable building blocks in modern organic synthesis, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura reaction.[1] Their utility in the construction of complex molecules for pharmaceuticals, agrochemicals, and advanced materials necessitates a thorough understanding of the available synthetic routes. This guide provides an in-depth, objective comparison of the three primary methods for their synthesis: the classic Grignard reagent-based approach, the versatile Miyaura borylation, and the modern, atom-economical direct C-H borylation. We will delve into the mechanistic underpinnings of each method, providing field-proven insights to guide your experimental choices, and present detailed, validated protocols.

The Landscape of Phenylboronic Acid Synthesis: A Comparative Overview

The choice of synthetic route to a desired substituted phenylboronic acid is a critical decision dictated by factors such as functional group tolerance, steric hindrance, cost, and desired scale. Each of the primary methods presents a unique set of advantages and limitations.

Synthesis Route Starting Material Key Reagents Advantages Limitations
Grignard Reagent-Based Aryl Halide (Br, I, Cl)Mg metal, Trialkyl borate (e.g., B(OMe)₃)Cost-effective for simple, non-functionalized arenes.Poor functional group tolerance (incompatible with acidic protons and many carbonyls).[2] Can be difficult to initiate and control on a large scale.[3][4]
Miyaura Borylation Aryl Halide or TriflatePd catalyst, Base (e.g., KOAc), Diboron reagent (e.g., B₂pin₂)Excellent functional group tolerance.[5][6] Mild reaction conditions.[5]Higher cost of palladium catalysts and diboron reagents. Potential for side reactions like dehalogenation.[7]
Direct C-H Borylation AreneIr catalyst, Ligand (e.g., bipyridine), Diboron reagent (e.g., B₂pin₂)High atom economy (no pre-functionalization needed).[6] Can functionalize otherwise inert C-H bonds.Regioselectivity can be challenging to control (often sterically driven).[8] Cost of iridium catalysts.

In-Depth Analysis and Experimental Protocols

The Workhorse: Grignard Reagent-Based Synthesis

This classical approach involves the formation of an aryl Grignard reagent from an aryl halide and magnesium metal, followed by quenching with a trialkyl borate and subsequent hydrolysis.[9][10]

Mechanistic Rationale: The Grignard reagent, a potent carbon nucleophile, attacks the electrophilic boron atom of the trialkyl borate. The resulting boronate ester is then hydrolyzed under acidic conditions to yield the desired boronic acid. The reaction is typically conducted at low temperatures to minimize side reactions, such as the addition of a second Grignard reagent to the initially formed boronate ester.[11][12]

Experimental Protocol: Synthesis of 4-Methylphenylboronic Acid

  • Materials: 4-Bromotoluene, Magnesium turnings, Iodine (crystal), Anhydrous diethyl ether, Trimethyl borate, 2M Hydrochloric acid.

  • Procedure:

    • Under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.[13]

    • Add a small crystal of iodine to activate the magnesium surface.

    • Dissolve 4-bromotoluene in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion to the magnesium and observe for the initiation of the reaction (disappearance of the iodine color and gentle reflux).

    • Once the reaction has initiated, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.[14]

    • Slowly add a solution of trimethyl borate in anhydrous diethyl ether via the dropping funnel, maintaining the temperature below -60 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by slowly adding 2M hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to yield pure 4-methylphenylboronic acid.

Causality Behind Experimental Choices: The use of anhydrous conditions is critical as Grignard reagents are highly basic and will be quenched by water.[13] The low temperature during the addition of the borate ester is essential to prevent over-addition of the Grignard reagent, which would lead to the formation of diarylborinic acids and triarylboranes as byproducts.[12]

Safety Considerations: Grignard reactions can be highly exothermic and difficult to initiate, posing a risk of a runaway reaction.[3][4] It is crucial to have an efficient cooling system in place and to add the aryl halide slowly.[15] The use of flammable ether solvents also necessitates working in a well-ventilated fume hood, away from ignition sources.[13]

The Versatile Tool: Miyaura Borylation

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a base.[5] This method is renowned for its exceptional functional group tolerance.[6]

Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) species undergoes transmetalation with the diboron reagent, facilitated by a base such as potassium acetate (KOAc). Finally, reductive elimination yields the arylboronate ester and regenerates the Pd(0) catalyst.[1][16] The choice of a weak base is crucial to prevent the subsequent Suzuki-Miyaura coupling of the product with the starting material.[5]

Experimental Protocol: Synthesis of 4-Chlorophenylboronic Acid Pinacol Ester

  • Materials: 1-Bromo-4-chlorobenzene, Bis(pinacolato)diboron (B₂pin₂), Potassium acetate (KOAc), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), 1,4-Dioxane.

  • Procedure:

    • To a Schlenk flask, add 1-bromo-4-chlorobenzene, B₂pin₂, KOAc, and Pd(dppf)Cl₂.

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add anhydrous 1,4-dioxane via syringe.

    • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the pure 4-chlorophenylboronic acid pinacol ester.

Causality Behind Experimental Choices: The use of a palladium catalyst with a suitable phosphine ligand, such as dppf, is essential for efficient catalytic turnover. The inert atmosphere is necessary to prevent the oxidation and deactivation of the Pd(0) catalyst. Potassium acetate acts as a mild base to facilitate the transmetalation step without promoting significant side reactions.[5] Troubleshooting often involves ensuring the quality of the palladium catalyst and the dryness of the solvent and reagents.[17][18]

The Modern Approach: Direct C-H Borylation

Direct C-H borylation is an increasingly popular method that forges a C-B bond directly from an unactivated C-H bond, typically using an iridium catalyst.[19] This approach offers significant advantages in terms of atom economy and step-efficiency.[6]

Mechanistic Rationale: The generally accepted mechanism involves an Ir(III)/Ir(V) catalytic cycle. An active Ir(III)-boryl species undergoes oxidative addition to an aromatic C-H bond, forming an Ir(V) intermediate. Reductive elimination then releases the arylboronate ester and regenerates an Ir(III) species, which can re-enter the catalytic cycle.[20][21] The regioselectivity of this reaction is often governed by steric factors, with borylation occurring at the least hindered position.[8] However, the use of directing groups can achieve high ortho-selectivity.[20][22][23][24]

Experimental Protocol: Iridium-Catalyzed Borylation of Toluene

  • Materials: Toluene, Bis(pinacolato)diboron (B₂pin₂), [Ir(COD)OMe]₂ (bis(1,5-cyclooctadiene)di-μ-methoxydiiridium(I)), 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy), Cyclohexane.

  • Procedure:

    • In a glovebox, combine [Ir(COD)OMe]₂ and dtbpy in a vial.

    • Add cyclohexane, toluene, and B₂pin₂.

    • Seal the vial and stir the mixture at room temperature for 24 hours.

    • Upon completion, remove the solvent under reduced pressure.

    • The resulting crude product can be purified by column chromatography on silica gel to isolate the mixture of isomeric tolylboronate esters.

Causality Behind Experimental Choices: The combination of an iridium precursor and a bipyridine ligand is a highly effective catalyst system for C-H borylation. The reaction is typically performed in a non-polar solvent. The steric bulk of the catalyst-ligand complex directs the borylation to the less sterically hindered positions on the aromatic ring, leading to a mixture of meta- and para-isomers for toluene.[8]

Visualization of Synthesis Workflows

Grignard_Synthesis ArylHalide Aryl Halide Grignard Grignard Reagent ArylHalide->Grignard Diethyl Ether Mg Mg Metal Mg->Grignard BoronateEster Boronate Ester Grignard->BoronateEster -78 °C Borate Trialkyl Borate Borate->BoronateEster FinalProduct Phenylboronic Acid BoronateEster->FinalProduct Acid Acidic Workup Acid->FinalProduct

Grignard Synthesis Workflow

Miyaura_Borylation ArylHalide Aryl Halide/Triflate Product Arylboronate Ester ArylHalide->Product Dioxane, 80 °C Diboron B₂pin₂ Diboron->Product Catalyst Pd Catalyst Catalyst->Product Base Base (KOAc) Base->Product

Miyaura Borylation Workflow

CH_Borylation Arene Arene Product Arylboronate Ester Arene->Product Cyclohexane, RT Diboron B₂pin₂ Diboron->Product Catalyst Ir Catalyst Catalyst->Product Ligand Ligand (dtbpy) Ligand->Product

Direct C-H Borylation Workflow

Conclusion and Future Outlook

The synthesis of substituted phenylboronic acids is a mature field with a diverse toolbox of reliable methods. The choice between Grignard-based synthesis, Miyaura borylation, and direct C-H borylation depends on the specific requirements of the target molecule and the overall synthetic strategy. For simple, non-functionalized targets on a large scale, the Grignard approach remains economically attractive, provided safety considerations are meticulously addressed. For complex molecules with sensitive functional groups, Miyaura borylation is the undisputed method of choice. The future of this field lies in the continued development of more active and selective catalysts for direct C-H borylation, which promises even more efficient and environmentally benign routes to these valuable synthetic intermediates.

References

benchmarking (4-Methoxy-3-(N-phenylsulfamoyl)phenyl)boronic acid against commercial inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting UAP1 in Oncology with Novel Boronic Acid Inhibitors

The field of oncology is in a perpetual state of innovation, seeking novel therapeutic targets and chemical matter to overcome the challenges of cancer therapy. One such target that has garnered significant interest is UDP-N-acetylglucosamine pyrophosphorylase 1 (UAP1), a key enzyme in the hexosamine biosynthetic pathway (HBP).[1][2] UAP1 catalyzes the formation of UDP-N-acetylglucosamine (UDP-GlcNAc), a critical substrate for protein glycosylation.[3] In numerous cancers, including prostate cancer, the HBP is upregulated, leading to increased flux of UDP-GlcNAc.[3][4] This aberrant glycosylation contributes to oncogenesis by promoting cancer cell proliferation, survival, and resistance to endoplasmic reticulum stress.[3][4] Consequently, inhibiting UAP1 presents a compelling strategy to selectively target cancer cells by disrupting their metabolic and signaling networks.[4]

Boronic acids represent a promising class of enzyme inhibitors, known for their ability to form reversible covalent bonds with the active site of target enzymes, often mimicking the tetrahedral transition state of the catalyzed reaction. This mechanism of action has been successfully exploited in the development of drugs targeting proteasomes and serine proteases. The unique chemical properties of the boronic acid functional group make it an attractive scaffold for designing potent and selective UAP1 inhibitors.

This guide provides a comprehensive framework for benchmarking a putative UAP1 inhibitor, (4-Methoxy-3-(N-phenylsulfamoyl)phenyl)boronic acid , against other potential inhibitors. While direct experimental evidence for this specific compound's activity against UAP1 is emerging, its structural features—a boronic acid moiety coupled with a substituted phenyl ring—suggest its potential as a UAP1-targeting agent. This guide will equip researchers, scientists, and drug development professionals with the necessary protocols and conceptual understanding to rigorously evaluate its efficacy, selectivity, and cellular activity.

The Hexosamine Biosynthetic Pathway and UAP1's Crucial Role

The HBP is a critical metabolic pathway that integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce UDP-GlcNAc. This essential sugar nucleotide is the donor substrate for N-linked and O-linked glycosylation, two post-translational modifications that profoundly impact protein function, localization, and stability.

HBP_Pathway cluster_inhibition Point of Inhibition Glucose Glucose Fructose6P Fructose-6-P Glucose->Fructose6P Glycolysis GFAT GFAT Fructose6P->GFAT Glutamine Glutamine Glutamine->GFAT Glutamate Glutamate GFAT->Glutamate Glucosamine6P Glucosamine-6-P GFAT->Glucosamine6P GNPNAT GNPNAT Glucosamine6P->GNPNAT AcetylCoA Acetyl-CoA AcetylCoA->GNPNAT CoA CoA GNPNAT->CoA GlcNAc6P GlcNAc-6-P GNPNAT->GlcNAc6P PGM3 PGM3 GlcNAc6P->PGM3 GlcNAc1P GlcNAc-1-P PGM3->GlcNAc1P UAP1 UAP1 GlcNAc1P->UAP1 UTP UTP UTP->UAP1 PPi PPi UAP1->PPi UDPGlcNAc UDP-GlcNAc UAP1->UDPGlcNAc Glycosylation Protein Glycosylation UDPGlcNAc->Glycosylation Benchmarking_Workflow Start Putative UAP1 Inhibitor This compound InVitro Tier 1: In Vitro Biochemical Assays Start->InVitro CellBased Tier 2: Cell-Based Target Engagement & Potency InVitro->CellBased Selectivity Tier 3: Selectivity Profiling CellBased->Selectivity DataAnalysis Data Analysis & Comparison Selectivity->DataAnalysis GoNoGo Go/No-Go Decision DataAnalysis->GoNoGo

References

A Researcher's Guide to Cross-Validation of Experimental and Computational Models for Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Synergy in Boronic Acid Research

Boronic acids represent a uniquely versatile class of molecules. Their trivalent boron atom, capable of reversibly forming a tetrahedral covalent bond with nucleophiles like serine, threonine, or diols, has cemented their importance in medicinal chemistry as enzyme inhibitors and in materials science as sensors.[1][2][3] This reactivity, however, is nuanced, governed by subtle shifts in electronics, geometry, and the local environment. To truly harness their potential, we can no longer rely on experimental trial-and-error or computational prediction in isolation. The path forward lies in a synergistic approach: the rigorous cross-validation of experimental results with computational models.

This guide is structured to provide researchers, scientists, and drug development professionals with an in-depth, practical framework for integrating these two domains. We will move beyond simple benchmarking to demonstrate how a well-designed cross-validation workflow creates a self-validating system, where experimental data refines computational models, and validated models, in turn, predict experimental outcomes with greater confidence, accelerating discovery and innovation.

The Two Pillars: Experimental Ground Truth and Computational Prediction

A successful cross-validation strategy is built upon two robust pillars: high-quality experimental data that serves as the "ground truth," and well-parameterized computational models designed to accurately reflect the underlying chemistry.

Pillar 1: Foundational Experimental Characterization

The choice of experimental technique is dictated by the specific property being modeled. For boronic acids, three key areas are paramount: acidity (pKa), structural conformation, and biological activity.

  • Acidity (pKa) Determination: The pKa of a boronic acid is a critical determinant of its interaction with biological targets, as the anionic boronate species is often the more reactive form.

    • Why it's crucial: The transition from a neutral, sp²-hybridized trigonal planar state to an anionic, sp³-hybridized tetrahedral state is fundamental to its mechanism of action.[4] Accurately knowing the pKa is essential for predicting the population of the reactive species at physiological pH.

    • Recommended Technique: Spectrophotometric or Potentiometric Titration. These methods are reliable for determining pKa values in aqueous solutions.[5][6] More advanced techniques like ¹¹B NMR spectroscopy can also be employed, offering the additional benefit of directly observing the change in boron hybridization as a function of pH.[7][8][9]

  • Structural Analysis: Understanding the precise three-dimensional arrangement of a boronic acid, especially when bound to a target, is vital for validating computational geometries.

    • Why it's crucial: Computational models must accurately reproduce bond lengths, angles, and intermolecular interactions to be considered valid.

    • Recommended Technique: X-ray Crystallography. For boronic acids that form complexes with proteins, X-ray crystallography provides the gold standard for atomic-level structural information.[10][11][12][13] This data is invaluable for validating docking poses and the geometry of the tetrahedral intermediate.[10][12]

  • Binding Affinity and Inhibition: For drug discovery applications, quantifying the potency of a boronic acid inhibitor is the ultimate experimental benchmark.

    • Why it's crucial: The primary goal of many computational models is to predict binding affinity (e.g., Ki, IC50). Experimental validation is non-negotiable.

    • Recommended Technique: Enzyme Inhibition Assays. Standard kinetic assays are used to determine IC50 or Ki values, providing a quantitative measure of the inhibitor's potency against its target, such as a serine protease or β-lactamase.[1][14]

Pillar 2: The Power of Computational Modeling

Computational models allow us to explore chemical space and rationalize experimental observations at a level of detail that is often inaccessible through experimentation alone.

  • Quantum Mechanics (QM) for High Accuracy:

    • Why it's crucial: Methods like Density Functional Theory (DFT) are essential for accurately modeling the electronic structure of the boron center, which is critical for predicting properties like pKa and reaction energetics.[15][16] The unique electronic nature of boron often requires more sophisticated approaches than standard molecular mechanics.[17]

    • Application: DFT calculations, often combined with a polarizable continuum model (PCM) to simulate the solvent, can predict pKa values with reasonable accuracy.[15][16][18] While some studies note that achieving high accuracy can be challenging, DFT remains a cornerstone for understanding electronic effects.[19][20]

  • Hybrid QM/MM for Enzyme Interactions:

    • Why it's crucial: When a boronic acid forms a covalent bond with an enzyme, a purely classical force field (MM) cannot describe the bond-forming/breaking event. A QM/MM approach treats the reactive core (the boronic acid and key active site residues) with high-level QM, while the rest of the protein is treated with efficient MM.

    • Application: This method is ideal for studying the mechanism of covalent inhibition, calculating the energy barrier for the formation of the tetrahedral adduct, and rationalizing why certain inhibitors are more potent than others.[1][4][21]

  • Molecular Dynamics (MD) for Simulating Dynamics:

    • Why it's crucial: Biological systems are not static. MD simulations provide insight into the dynamic behavior of the boronic acid-protein complex over time, revealing important information about conformational stability, water networks, and allosteric effects that a static picture cannot capture.

    • Application: MD simulations are used to assess the stability of a docked pose, explore different binding modes, and calculate binding free energies using methods like MM/PBSA or free energy perturbation (FEP).[14][22]

The Integrated Cross-Validation Workflow

A robust cross-validation workflow is an iterative loop, ensuring that computational models are continuously refined by experimental data.

CrossValidationWorkflow cluster_exp Experimental Domain cluster_comp Computational Domain cluster_val Validation & Refinement Exp_Design 1. Experimental Characterization (pKa, X-ray, Ki) Exp_Data 2. Generate High-Quality Data Exp_Design->Exp_Data Execution Compare 5. Compare & Correlate (Exp. vs. Comp.) Exp_Data->Compare Input 'Ground Truth' Comp_Model 3. Develop & Parameterize Computational Model (DFT, QM/MM, MD) Comp_Predict 4. Generate Predictions Comp_Model->Comp_Predict Simulation Comp_Predict->Compare Input Predictions Refine 6. Refine Model or Formulate New Hypothesis Compare->Refine Assess Correlation (e.g., R², MAE) Refine->Exp_Design Suggest New Experiments Refine->Comp_Model Iterate & Improve Model

Caption: The iterative cross-validation workflow for boronic acid models.

This workflow is not a one-off process. Discrepancies between prediction and reality are opportunities for deeper insight. If a pKa prediction is off, it might point to an unusual solvation effect that needs to be modeled more explicitly. If a docking pose doesn't match a crystal structure, it could reveal a flaw in the scoring function or an unexpected conformational change in the protein. This iterative refinement is key to building truly predictive models.[23][24][25]

Case Study: Cross-Validating a Phenylboronic Acid Inhibitor

Let's consider a hypothetical case: developing a series of substituted phenylboronic acid inhibitors for a serine protease.

Step 1 & 2: Experimental Data Generation

We synthesize a small series of para-substituted phenylboronic acids (PBA) and characterize them experimentally.

CompoundSubstituent (X)Experimental pKaExperimental Ki (nM)
PBA-1 -H8.85150
PBA-2 -OCH₃9.20210
PBA-3 -Cl8.4585
PBA-4 -NO₂7.8025

The pKa values are determined by spectrophotometric titration, and the Ki values are determined via standard enzyme kinetic assays.

Step 3 & 4: Computational Prediction

We employ DFT (using a functional like B3LYP with a basis set such as 6-31+G(d) and the SMD solvation model) to predict the pKa. We then use QM/MM docking and free energy calculations to predict the binding affinity.

CompoundPredicted pKaPredicted ΔG_bind (kcal/mol)Predicted Ki (nM)
PBA-1 8.95-9.4145
PBA-2 9.35-9.2205
PBA-3 8.50-9.880
PBA-4 7.95-10.528
Step 5 & 6: Comparison, Correlation, and Refinement

The correlation between the experimental and predicted data is excellent. The model correctly captures the trend that electron-withdrawing groups lower both the pKa and the Ki, making the inhibitor more potent. This strong correlation gives us confidence in the model's predictive power. We can now use this validated model to screen a virtual library of thousands of other substituted boronic acids to prioritize the most promising candidates for synthesis, saving significant time and resources.

Detailed Experimental & Computational Protocols

To ensure reproducibility and trustworthiness, detailed protocols are essential.

Protocol 1: Experimental pKa Determination via UV-Vis Spectroscopy
  • Stock Solution Preparation: Prepare a 10 mM stock solution of the boronic acid in a suitable organic solvent (e.g., DMSO).

  • Buffer Preparation: Prepare a series of universal buffers covering the desired pH range (e.g., pH 6 to 11 in 0.5 pH unit increments).

  • Sample Preparation: In a quartz cuvette, add the appropriate buffer. Add a small aliquot of the boronic acid stock solution to achieve a final concentration of ~50-100 µM. Ensure the final DMSO concentration is low (<1%) to minimize solvent effects.[19]

  • Spectra Acquisition: Record the UV-Vis spectrum (e.g., from 220-400 nm) for the boronic acid in each buffer.

  • Data Analysis: Identify a wavelength with a significant change in absorbance upon ionization. Plot absorbance vs. pH and fit the data to the Henderson-Hasselbalch equation to determine the pKa.[6]

Protocol 2: Computational pKa Prediction using DFT
  • Structure Preparation: Build the 3D structures of the neutral boronic acid (B(OH)₂) and its corresponding anionic boronate form (B(OH)₃⁻).

  • Geometry Optimization: Perform a full geometry optimization for both species in the gas phase using a DFT method (e.g., B3LYP/6-31+G(d)).

  • Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm they are true minima (no imaginary frequencies) and to obtain thermal corrections to the Gibbs free energy.

  • Solvation Energy Calculation: Using the optimized gas-phase geometries, perform a single-point energy calculation for both species using a continuum solvation model (e.g., SMD or PCM) to obtain the aqueous-phase free energies.

  • pKa Calculation: Calculate the pKa using the thermodynamic cycle, incorporating the calculated Gibbs free energies in the gas phase, the solvation free energies, and an established value for the experimental free energy of solvation of a proton.[18]

Mechanism of Action: Covalent Inhibition

A key application of this cross-validation approach is in modeling the covalent inhibition mechanism of boronic acids, for instance, against a serine protease.

CovalentInhibition E_S Enzyme (Ser-OH) + Inhibitor (R-B(OH)₂) ES_Complex Non-covalent Michaelis Complex [E...S] E_S->ES_Complex k_on ES_Complex->E_S k_off Tetrahedral_Adduct Reversible Covalent Adduct Tetrahedral Intermediate ES_Complex->Tetrahedral_Adduct k_inact (Nucleophilic attack) Tetrahedral_Adduct->ES_Complex k_react (Reversal)

Caption: Reversible covalent inhibition mechanism of a serine protease by a boronic acid.

This mechanism highlights the transition from the sp² hybridized boronic acid in the non-covalent complex to the sp³ hybridized tetrahedral adduct.[1][26] QM/MM simulations can model the energy profile of this transition, while X-ray crystallography can provide a static snapshot of the final tetrahedral adduct, offering a perfect point of cross-validation.[11][12]

Conclusion and Future Outlook

The era of siloed research is over. The robust, iterative cross-validation of experimental and computational models is now the gold standard for research involving complex molecules like boronic acids. This synergistic approach not only enhances the reliability of our findings but also accelerates the pace of discovery. By grounding computational predictions in experimental reality, we build models that can confidently guide synthesis, explain complex biological phenomena, and ultimately, design more effective drugs and materials. As computational power increases and experimental techniques become more refined, the loop between the wet lab and the workstation will only become tighter, faster, and more productive.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (4-Methoxy-3-(N-phenylsulfamoyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our responsibilities extend beyond discovery and synthesis to encompass the entire lifecycle of the chemical entities we handle. The proper management and disposal of complex reagents like (4-Methoxy-3-(N-phenylsulfamoyl)phenyl)boronic acid are not merely regulatory hurdles; they are fundamental to ensuring a safe, compliant, and environmentally responsible laboratory environment. This guide provides a detailed, experience-driven protocol for the disposal of this specific boronic acid derivative, grounding every recommendation in established safety principles and regulatory standards.

Hazard Identification and Proactive Risk Assessment

A specific Safety Data Sheet (SDS) for this compound is not always readily available. Therefore, a conservative approach is mandated, inferring its hazard profile from structurally similar arylboronic acids. This class of compounds frequently exhibits characteristics that require careful handling.[1][2] The primary risks are associated with irritation and acute toxicity if ingested.

Our assessment, based on analogous compounds, indicates that this reagent should be handled as a hazardous substance. The following table summarizes its likely hazard classifications according to the Globally Harmonized System (GHS).

Hazard ClassificationCategoryAssociated Risk
Acute Toxicity, OralCategory 4Harmful if swallowed.[1][3][4]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1][2]

Immediate Handling and Personal Protective Equipment (PPE)

Before any handling or disposal procedures commence, establishing a secure working environment is paramount. The causality is simple: preventing exposure negates the risk.

  • Engineering Controls : All manipulations of this compound, whether in solid or solution form, must be conducted within a certified chemical fume hood. This is non-negotiable, as it provides the primary barrier against the inhalation of fine dust particles or aerosols.[5]

  • Personal Protective Equipment (PPE) : A standard PPE ensemble is required to prevent dermal, ocular, and incidental exposure.

    • Eye Protection : Wear chemical safety goggles that provide a complete seal around the eyes, as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

    • Hand Protection : Use chemically resistant gloves (e.g., nitrile) inspected for integrity before each use.[2]

    • Body Protection : A standard laboratory coat must be worn and kept fully fastened.

The Core Disposal Protocol: A Step-by-Step Guide

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste through a licensed and approved channel.[2][6][7] Under no circumstances should this chemical or its containers be disposed of in regular trash or flushed down the drain. [5][8]

Step 1: Waste Characterization and Segregation

The first and most critical step is to correctly identify the material as hazardous waste.

  • Characterization : All waste containing this compound, including pure unused reagent, reaction mixtures, and contaminated materials (e.g., weigh paper, gloves, silica gel), must be designated as hazardous chemical waste.

  • Segregation : This waste stream must be kept separate from other chemical wastes. The rationale here is to prevent dangerous reactions. Specifically, do not mix boronic acid waste with:

    • Strong Oxidizing Agents[6][9]

    • Strong Acids or Strong Bases[6][9]

    • Aqueous waste streams, unless the boronic acid is already in a compatible solvent solution.

Step 2: Waste Collection and Container Management

Proper containment is essential for safe storage and transport.

  • Solid Waste : Collect unused solid this compound and contaminated disposable labware (e.g., contaminated gloves, weigh boats, pipette tips) in a designated, durable, and sealable container. A wide-mouth high-density polyethylene (HDPE) container is often a suitable choice.

  • Liquid Waste : If the boronic acid is in a solution, collect it in a separate, clearly labeled, and sealable container intended for liquid hazardous waste. Ensure the container material is compatible with the solvent used.

  • Container Integrity : All waste containers must be in good condition, free from leaks or damage, and must be kept closed except when actively adding waste.[10]

Step 3: Labeling for Compliance and Safety

Accurate labeling is a regulatory requirement and a cornerstone of laboratory safety. Your institution's Environmental Health and Safety (EHS) office will provide specific guidelines, but all labels must include:

  • The words "Hazardous Waste" .[5]

  • The full, unabbreviated chemical name: "this compound" .

  • A clear indication of all components in the container, including solvents.

  • The approximate percentage of each component.

  • The date when waste was first added to the container (the "accumulation start date").

  • Applicable hazard pictograms (e.g., exclamation mark for irritant/acute toxicity).

Step 4: Temporary On-Site Storage

Store the sealed and labeled hazardous waste container in a designated and secure area within the laboratory, away from general work areas.[5] This location should be a satellite accumulation area that is:

  • Under the control of laboratory personnel.

  • Away from drains and sources of ignition.

  • Segregated from incompatible materials.

Step 5: Arranging for Final Disposal

The final step is to transfer the waste to the appropriate authorities for disposal.

  • Contact your institution's EHS department or equivalent safety office to schedule a pickup for your hazardous waste.

  • Do not allow hazardous waste to accumulate beyond your laboratory's designated limits (e.g., 55 gallons in the U.S. for satellite accumulation areas).[11]

  • The EHS office or a contracted, licensed hazardous waste disposal company are the only entities authorized to transport and dispose of this material in accordance with EPA Resource Conservation and Recovery Act (RCRA) regulations or equivalent local and national laws.[10]

Decontamination of Empty Containers

An "empty" container that held this compound is not safe for regular disposal until properly decontaminated. The residual chemical must be treated as hazardous.

  • Initial Rinse : In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone, ethanol) that can dissolve the boronic acid.

  • Collect Rinseate : The first rinseate, and often all three, must be collected and disposed of as liquid hazardous waste.[5][11] Transfer this rinseate to your designated hazardous waste container for this chemical stream.

  • Drying : Allow the rinsed container to air dry completely in a well-ventilated area (such as the back of the fume hood).

  • Final Disposal : Once the container is completely dry and free of residue, deface or remove the original label. The clean, dry container can then typically be disposed of with regular laboratory glassware or plastic waste, according to your institution's policies.[11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_collection Waste Collection & Containment cluster_storage Storage & Final Disposal cluster_decon Empty Container Decontamination A Generate Waste (Unused chemical, contaminated items, or reaction byproducts) B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B C Work in Fume Hood B->C D Characterize as Hazardous Waste C->D L Triple Rinse Container with Suitable Solvent C->L For Empty Containers E Select Compatible Waste Container D->E F Segregate from Incompatibles E->F G Collect Waste (Solid or Liquid Stream) F->G H Securely Label Container ('Hazardous Waste', Full Name, Date) G->H I Store in Designated Satellite Accumulation Area H->I J Schedule Pickup with Institutional EHS Office I->J K Professional Disposal (Licensed Waste Vendor) J->K M Collect Rinseate as Hazardous Waste L->M N Air Dry Clean Container L->N O Deface Original Label N->O P Dispose of Clean Container (per institutional policy) O->P

References

Personal protective equipment for handling (4-Methoxy-3-(N-phenylsulfamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Operational Guide: Safe Handling of (4-Methoxy-3-(N-phenylsulfamoyl)phenyl)boronic Acid

Hazard Assessment and Risk Mitigation

The foundational step in safe handling is understanding the potential risks. Based on data from analogous phenylboronic acid compounds, this compound should be treated as a hazardous substance with the following potential risks:

  • Skin and Eye Irritation: The majority of boronic acids are classified as skin and eye irritants.[1][2][3][4][5] Direct contact can cause redness, itching, and inflammation.

  • Respiratory Tract Irritation: As a fine powder, the compound poses a risk of respiratory irritation if inhaled, potentially leading to coughing and shortness of breath.[1][2][3][4][5]

  • Harmful if Swallowed: Oral ingestion may cause gastrointestinal irritation.[4]

  • Hygroscopic Nature: Many boronic acids are hygroscopic, meaning they readily absorb moisture from the air.[1][6] This can affect the compound's reactivity and requires storage in a dry, inert atmosphere.

  • Potential Mutagenicity: Research has highlighted that the boronic acid class of compounds can act as bacterial mutagens.[7] Therefore, it is prudent to handle this compound with the precautions appropriate for a potential genotoxic impurity (GTI) and minimize all routes of exposure.

Mitigation of these risks is achieved through the consistent application of the hierarchy of controls: engineering controls (e.g., chemical fume hoods), administrative controls (e.g., standard operating procedures), and finally, personal protective equipment.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the specific task being performed. The following table outlines the minimum required PPE for handling this compound.

TaskPPE ItemSpecificationRationale
All Handling Operations Eye ProtectionChemical safety goggles with side-shields or a full-face shield.[1][2][8][9]Protects eyes from dust particles and accidental splashes. Standard safety glasses are insufficient.
Hand ProtectionChemical-resistant nitrile gloves.[8]Prevents skin contact. Gloves must be inspected before use and changed immediately if contaminated.[8]
Body ProtectionA fully buttoned, flame-resistant lab coat, long pants, and closed-toe shoes.[8]Protects skin from accidental spills and contact.
Handling Solid Compound (Weighing, Transfers) Respiratory ProtectionA NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required.[8][9]Minimizes the risk of inhaling fine dust particles, which can cause respiratory tract irritation.[2][4][8]
Working with Solutions or during Reactions Hand ProtectionDouble-gloving (nitrile) is recommended.Provides an extra layer of protection against solvent permeation and accidental exposure during transfers and workups.

Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical for safety. All operations involving this compound must be performed within a certified chemical fume hood.[9][10]

1. Preparation and Pre-Handling Checks: i. Ensure an eyewash station and safety shower are readily accessible and unobstructed.[8] ii. Designate a specific area within the fume hood for the procedure to contain potential contamination. iii. Assemble all necessary labware and reagents before handling the compound to minimize movement in and out of the hood. iv. Don all required PPE as specified in the table above before entering the designated handling area.

2. Weighing and Transfer of the Solid: i. To prevent static discharge, use non-sparking tools.[9] ii. When weighing, use an anti-static weigh boat or paper. Avoid generating dust by handling the material gently.[8][9] iii. Close the primary container tightly immediately after dispensing the required amount.[8] iv. If preparing a solution, add the solvent to the vessel containing the boronic acid slowly to avoid splashing.

3. Post-Handling and Decontamination: i. After handling, wipe down the designated work area, balance, and any equipment with an appropriate solvent (e.g., 70% ethanol) to remove residual chemical contamination. ii. Dispose of all contaminated disposables (gloves, weigh boats, wipes) in the designated solid hazardous waste container.[10] iii. Remove PPE in the correct order (gloves first, followed by lab coat and eye protection) to prevent cross-contamination. iv. Wash hands thoroughly with soap and water after completing the work, even if gloves were worn.[8]

Emergency Response and Exposure Protocol

In the event of accidental exposure, immediate and correct first aid is crucial.

  • Inhalation: Move the affected person to fresh air immediately.[1][2][11] If breathing is difficult, administer oxygen. Seek immediate medical attention if symptoms such as coughing or shortness of breath persist.[1][11]

  • Skin Contact: Remove all contaminated clothing immediately.[1][11] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[1][11] Seek medical attention if irritation develops or persists.[11]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure the entire surface is rinsed.[1][2][11] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.[1][11]

  • Ingestion: Do NOT induce vomiting.[1] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water.[1] Seek immediate medical attention.[1][13]

Waste Management and Disposal Plan

This compound and its associated waste must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[10]

  • Solid Waste: Collect all unused or contaminated solid material (e.g., excess reagent, contaminated gloves, weigh paper, silica gel) in a designated, sealable, and clearly labeled hazardous waste container.[10]

  • Liquid Waste: Collect all solutions containing the boronic acid, including reaction mixtures and rinseates from cleaning glassware, in a separate, clearly labeled, and sealable container for liquid hazardous waste.[10] Do not mix boronic acid waste with other incompatible waste streams, such as strong acids or bases, unless part of a specific neutralization protocol.[6][14]

  • Container Decontamination: Empty containers must be triple-rinsed with a suitable solvent (e.g., methanol or acetone) in a fume hood. The first rinseate must be collected as hazardous liquid waste.[10] Subsequent rinses may also need to be collected depending on institutional guidelines. After rinsing and air-drying, deface the original label before disposal or recycling.[10]

All waste containers should be stored in a designated, well-ventilated, and secure area until collection by the institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[10]

Visual Workflow for Safe Handling

The following diagram outlines the complete, cyclical process for safely handling this compound in a laboratory setting.

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.